molecular formula C8H5ClN2O B2408157 2-Chloroquinazolin-8-ol CAS No. 953039-10-6

2-Chloroquinazolin-8-ol

Cat. No.: B2408157
CAS No.: 953039-10-6
M. Wt: 180.59
InChI Key: NFLGXMBUPVURGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroquinazolin-8-ol is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinazolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGXMBUPVURGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-10-6
Record name 2-Chloro-8-quinazolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloroquinazolin-8-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloroquinazolin-8-ol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a privileged scaffold in the landscape of drug discovery. Nature itself has utilized this core in various alkaloids, but its true potential has been unlocked through synthetic chemistry. The versatility of the quinazoline framework allows for functionalization at multiple positions, enabling chemists to fine-tune steric, electronic, and pharmacokinetic properties. This has led to the development of numerous clinically successful drugs, including treatments for hypertension (Prazosin), cancer (Gefitinib, Erlotinib), and post-traumatic stress disorder.

This guide focuses on a specific, highly valuable derivative: This compound . The strategic placement of a reactive chloro group at the 2-position and a hydroxyl group at the 8-position makes this molecule a uniquely powerful building block. The chloro moiety serves as an excellent electrophilic handle for introducing diverse substituents via nucleophilic substitution, while the phenolic hydroxyl group offers a site for modulation of solubility, hydrogen bonding capabilities, and further derivatization. Understanding the nuanced properties and reactivity of this intermediate is paramount for researchers aiming to leverage its potential in constructing novel, biologically active compounds.

Core Molecular Profile: Structure and Physicochemical Properties

This compound is a solid organic compound whose structure is defined by the quinazoline core substituted with a chlorine atom at the C2 position and a hydroxyl group at the C8 position.

Caption: Chemical structure of this compound.

The inherent asymmetry and distinct reactivity of its functional groups make it a cornerstone intermediate for building molecular complexity.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 953039-10-6[1][2][3][4]
Molecular Formula C₈H₅ClN₂O[1][2]
Molecular Weight 180.59 g/mol [1][5]
Physical Form Solid, White powder[3]
Purity Typically ≥95%[1]
Boiling Point 325.3 ± 24.0 °C at 760 mmHg
Storage Conditions Room temperature or 2-8°C, sealed in a dry environment[3][4][5]
IUPAC Name This compound[1]
SMILES OC1=CC=CC2=CN=C(Cl)N=C12[1]
Spectroscopic Signature
  • ¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). Three protons on the carbocyclic ring will appear as a coupled system (doublet, triplet, doublet). The C4-proton will likely appear as a singlet further downfield. The phenolic -OH proton will be a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will display eight signals for the aromatic carbons. The C2 carbon, bonded to both chlorine and nitrogen, will be significantly deshielded. The C8 carbon, attached to the hydroxyl group, will also show a characteristic chemical shift.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), C=N stretching (~1610-1630 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal molecular ion peak will be at m/z = 180, with a corresponding [M+2]+ peak at m/z = 182.

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility and predictable reactivity, which allows for its use as a scaffold in divergent synthetic strategies.

Proposed Synthetic Pathway

While this compound is commercially available, a plausible and robust laboratory synthesis can be envisioned starting from 2-aminobenzoic acid derivatives, a common strategy for quinazolinone construction.[9] A key step involves the formation of the quinazoline core followed by chlorination.

Protocol: Synthesis of this compound

Step 1: Synthesis of Quinazoline-2,8-diol

  • Rationale: This initial step constructs the core heterocyclic system. Using a readily available substituted anthranilic acid and a cyclizing agent like urea or cyanogen bromide establishes the quinazoline framework.

  • Procedure:

    • To a stirred suspension of 2-amino-3-hydroxybenzoic acid (1 equivalent) in an appropriate solvent (e.g., dioxane), add cyanogen bromide (1.1 equivalents).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and neutralize with an aqueous base (e.g., NaHCO₃).

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate quinazoline-2,8-diol.

Step 2: Chlorination of Quinazoline-2,8-diol

  • Rationale: The conversion of the 2-hydroxy (or its tautomeric 2-oxo form) to the 2-chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation. A similar procedure is used to convert 2,8-quinolinediol to 2-chloro-8-hydroxyquinoline.[10]

  • Procedure:

    • Carefully add quinazoline-2,8-diol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid should gradually dissolve.

    • After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Adjust the pH to ~7-8 with a concentrated base solution (e.g., NaOH or NH₄OH) while cooling in an ice bath.

    • The crude this compound will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product.

The Dichotomy of Reactivity: C2-Chloride and C8-Hydroxyl

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. The C2-chloro is an electrophilic center, while the C8-hydroxyl is a nucleophilic/acidic center.

Reactivity_Workflow main This compound product_sub C2-Substituted Quinazolin-8-ol main->product_sub SNAr Reaction (at C2-position) product_suzuki C2-Aryl/Alkyl Quinazolin-8-ol main->product_suzuki Suzuki-Miyaura Coupling (at C2-position) product_alkylation C2-Chloro-8-alkoxyquinazoline main->product_alkylation O-Alkylation (at C8-position) sub_reagent Nucleophile (R-NH₂, R-OH, R-SH) sub_reagent->product_sub suzuki_reagent Boronic Acid (R-B(OH)₂) + Pd Catalyst suzuki_reagent->product_suzuki alkylation_reagent Alkyl Halide (R-X) + Base alkylation_reagent->product_alkylation Drug_Discovery_Workflow start This compound (Starting Scaffold) step1 Reaction at C2 (e.g., Suzuki Coupling) start->step1 step2 Reaction at C8 (e.g., Etherification) step1->step2 step3 Further Derivatization step2->step3 end Biologically Active Compound Library step3->end application Target Applications: - Anticancer - Antimicrobial - Kinase Inhibitors - PD-1/PD-L1 Inhibitors end->application

References

Synthesis pathways for 2-Chloroquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloroquinazolin-8-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative focuses on a logical two-step synthesis commencing with the construction of the quinazolinone core, followed by a targeted chlorination. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale and field-proven insights to ensure successful synthesis.

Introduction to this compound

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] this compound, in particular, serves as a key intermediate, providing two reactive sites for further functionalization: the C2-chloro substituent, which is susceptible to nucleophilic displacement, and the C8-hydroxyl group, which can be modified through various etherification or esterification reactions. This dual functionality makes it an exceptionally versatile precursor for creating diverse molecular libraries aimed at discovering novel therapeutic agents.[6]

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the C-Cl bond as the primary disconnection. This points to an 8-hydroxy-substituted quinazolinone as the immediate precursor. The quinazolinone ring itself can be disconnected through the amide bonds, leading back to a suitably substituted anthranilamide derivative and a one-carbon carbonyl source. This strategy is efficient as it builds the heterocyclic core and sets the stage for the final chlorination in a convergent manner.

G Target This compound Precursor1 8-Hydroxyquinazolin-2(1H)-one Target->Precursor1 C-Cl formation (Chlorination) Precursor2 2-Amino-3-hydroxybenzamide Precursor1->Precursor2 C-N bond formation (Cyclization) Reagent1 C1 Carbonyl Source (e.g., Triphosgene) Precursor1->Reagent1 C-N bond formation (Cyclization)

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Pathway

The recommended forward synthesis is a two-step process that is both logical and grounded in well-established heterocyclic chemistry principles. It involves the initial formation of the key intermediate, 8-Hydroxyquinazolin-2(1H)-one, followed by a dehydroxy-chlorination reaction to yield the final product.

Step 1: Synthesis of 8-Hydroxyquinazolin-2(1H)-one

Principle & Rationale: The formation of the quinazolinone ring is achieved via a cyclocondensation reaction. The chosen starting material, 2-amino-3-hydroxybenzamide, possesses the necessary functionalities in the correct ortho arrangement: an amine for one cyclization and an amide for the other. A one-carbon carbonyl equivalent is required to close the ring. While phosgene is effective, it is a highly toxic gas. A superior alternative is triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid that serves as a safer in-situ source of phosgene.[7][8] The reaction proceeds by initial acylation of the aromatic amine, followed by an intramolecular nucleophilic attack by the amide nitrogen onto the newly formed carbonyl group, leading to ring closure and elimination of HCl.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-hydroxybenzamide (1.0 eq) and anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).

  • Reagent Addition: Cool the resulting suspension to 0 °C in an ice bath. In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add the triphosgene solution dropwise to the stirred suspension over 30 minutes. Caution: This reaction releases HCl gas.

  • Reaction Progression: After the addition is complete, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 8-Hydroxyquinazolin-2(1H)-one as a solid.

Step 2: Chlorination to this compound

Principle & Rationale: The conversion of the 2-oxo group of the quinazolinone to the 2-chloro group is a critical transformation. This reaction leverages the lactam-lactim tautomerism inherent to the quinazolinone system. The lactim tautomer, 8-hydroxy-quinazolin-2-ol, possesses a hydroxyl group that can be substituted. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydroxy-chlorination.[2][9] It acts as both a chlorinating agent and a powerful dehydrating agent, driving the reaction to completion. The reaction mechanism involves the initial phosphorylation of the hydroxyl group of the lactim tautomer, creating an excellent phosphonate leaving group, which is subsequently displaced by a chloride ion.[9] Heating is typically required to overcome the activation energy for this substitution.[9]

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the 8-Hydroxyquinazolin-2(1H)-one (1.0 eq) from the previous step.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base can be added to facilitate the reaction, though it often proceeds well without.[10][11]

  • Reaction Progression: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extreme caution is required for this step. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

  • Isolation and Purification: The product will precipitate as a solid. Neutralize the acidic solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Data Summary

The following tables summarize the typical reagents and conditions for the described two-step synthesis. Yields are representative and may vary based on scale and specific reaction optimization.

Table 1: Synthesis of 8-Hydroxyquinazolin-2(1H)-one

ParameterValue
Starting Material 2-amino-3-hydroxybenzamide
Key Reagent Triphosgene
Base Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 75-85%

Table 2: Chlorination to this compound

ParameterValue
Starting Material 8-Hydroxyquinazolin-2(1H)-one
Chlorinating Agent Phosphorus Oxychloride (POCl₃)
Solvent Neat POCl₃
Temperature Reflux (~110 °C)
Reaction Time 3-6 hours
Typical Yield 80-90%

Workflow Visualization

The following diagram illustrates the complete synthetic workflow from the starting materials to the final product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination SM 2-Amino-3-hydroxybenzamide Intermediate 8-Hydroxyquinazolin-2(1H)-one SM->Intermediate 0 °C to RT Reagent1 + Triphosgene, TEA in DCM Product This compound Intermediate->Product Reflux (~110 °C) Reagent2 + POCl₃ (excess)

Caption: Overall synthetic workflow for this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the cyclization of 2-amino-3-hydroxybenzamide followed by chlorination with phosphorus oxychloride. This pathway utilizes readily available or preparable starting materials and employs standard, scalable organic chemistry transformations. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize the synthesis to obtain high yields of this versatile chemical intermediate, thereby facilitating downstream efforts in drug discovery and development.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-Chloroquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinazolin-8-ol is a heterocyclic organic compound belonging to the quinazoline class. While direct, extensive research on the specific mechanism of action of this compound is not widely published, its structural features and the known biological activities of related quinazoline and 8-hydroxyquinoline derivatives suggest several potential molecular pathways of interest. This guide synthesizes available information to propose a primary hypothesized mechanism of action centered on the inhibition of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical regulator of the cellular response to hypoxia. This hypothesis is presented within the broader context of other potential mechanisms for quinazoline-based compounds. This document provides a detailed exploration of the VHL-HIF-1α signaling axis, experimental protocols to validate potential VHL inhibitors, and the therapeutic implications of such a mechanism, particularly in the burgeoning field of targeted protein degradation.

Introduction to this compound and Its Therapeutic Potential

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Compounds incorporating the 8-hydroxyquinoline moiety are also known for their diverse biological activities, often linked to their metal-chelating properties[3][4]. The combination of these structural features in this compound suggests a high potential for biological activity.

Given the intense focus in modern drug discovery on modulating protein-protein interactions and the ubiquitin-proteasome system, a compelling hypothesized mechanism of action for a novel quinazoline derivative like this compound is the inhibition of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VHL is a crucial component of the cellular oxygen-sensing machinery and a high-interest target for the development of therapeutics for cancer and other diseases[5][6]. Small molecule ligands of VHL are not only being investigated as direct inhibitors but are also fundamental components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality[7][8].

This guide will proceed with an in-depth exploration of the VHL inhibition hypothesis, providing the necessary scientific background and experimental frameworks for its investigation.

The VHL-HIF-1α Signaling Pathway: The Hypothesized Target

Under normal oxygen conditions (normoxia), the von Hippel-Lindau protein acts as the substrate recognition component of an E3 ubiquitin ligase complex.[6][9] Its primary substrate is the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen (hypoxia)[1][10].

The key steps in this regulatory pathway are:

  • Prolyl Hydroxylation of HIF-1α : In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α[6].

  • VHL Recognition and Binding : The hydroxylated HIF-1α is then recognized and bound by the beta-domain of the VHL protein[11].

  • Ubiquitination and Degradation : This binding event leads to the polyubiquitination of HIF-1α, marking it for degradation by the 26S proteasome. This keeps HIF-1α levels low under normoxic conditions[1][10].

In hypoxic conditions, the lack of oxygen as a co-substrate for PHD enzymes prevents HIF-1α hydroxylation. Consequently, VHL cannot recognize and bind HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival[12][13]. In certain cancers, such as renal cell carcinoma, mutations in the VHL gene lead to constitutive stabilization of HIF-1α, promoting tumor growth[11].

VHL_HIF_Pathway

Figure 1: The VHL-HIF-1α signaling pathway in normoxia and hypoxia.

Proposed Mechanism of Action: Inhibition of the VHL:HIF-1α Interaction

It is hypothesized that this compound functions as a small molecule inhibitor of the VHL:HIF-1α protein-protein interaction. By binding to VHL, likely in the same pocket that recognizes the hydroxylated proline residue of HIF-1α, the compound would competitively block the binding of HIF-1α to VHL, even under normoxic conditions. This would lead to the stabilization and accumulation of HIF-1α, mimicking a hypoxic response.

This mechanism has several therapeutic implications:

  • Ischemia and Anemia : By inducing the expression of HIF-1α target genes like erythropoietin (EPO) and vascular endothelial growth factor (VEGF), VHL inhibitors could be beneficial in treating conditions such as anemia and ischemic diseases[10].

  • PROTAC Development : As a VHL ligand, this compound could be a valuable warhead for the development of PROTACs. In a PROTAC molecule, one end binds to the target protein of interest for degradation, while the other end binds to an E3 ligase like VHL, bringing the two into proximity and inducing the degradation of the target protein[7][8].

Experimental Validation of VHL Inhibition

A series of biochemical, biophysical, and cell-based assays are required to validate a compound as a VHL inhibitor.

Biochemical and Biophysical Assays for Direct Binding

These assays confirm direct engagement of the compound with the VHL protein.

Assay TechniquePrincipleKey Parameters Measured
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH)
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.Association (kon) and dissociation (koff) rates, Kd
Fluorescence Polarization (FP) Assay Measures the change in polarization of a fluorescently labeled HIF-1α peptide upon displacement by the test compound from the VHL complex.IC50 (concentration for 50% inhibition)

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This protocol outlines a method to determine the ability of a test compound to disrupt the VHL:HIF-1α interaction.

  • Reagents and Materials :

    • Recombinant VHL/Elongin B/Elongin C (VCB) complex.

    • Fluorescently labeled peptide corresponding to the oxygen-dependent degradation domain of HIF-1α (e.g., FITC-labeled HIF-1α peptide).

    • Test compound (this compound) dissolved in DMSO.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • 384-well, low-volume, black microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure :

    • Prepare a serial dilution of the test compound in DMSO, and then dilute into the assay buffer.

    • In the microplate, add a fixed concentration of the VCB complex and the fluorescently labeled HIF-1α peptide.

    • Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and a known VHL inhibitor (positive control).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis :

    • Calculate the degree of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: - VCB Complex - Fluorescent HIF-1α Peptide - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup: Add VCB, HIF-1α peptide, and test compound to 384-well plate prep_reagents->plate_setup incubation Incubate at RT (e.g., 60 minutes) plate_setup->incubation measure_fp Measure Fluorescence Polarization incubation->measure_fp data_analysis Data Analysis: Plot % Inhibition vs. [Compound] and calculate IC50 measure_fp->data_analysis end End data_analysis->end

Figure 2: Workflow for the Fluorescence Polarization (FP) competition assay.

Cell-Based Assays for Target Engagement and Downstream Effects

These assays confirm that the compound can enter cells and modulate the VHL-HIF-1α pathway.

Protocol 2: Western Blot for HIF-1α Stabilization

This protocol is used to quantify the levels of HIF-1α protein in cells following treatment with the test compound.

  • Materials :

    • Cell line (e.g., HeLa or a relevant cancer cell line).

    • Test compound (this compound).

    • DMSO (vehicle control).

    • Cell culture medium and supplements.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against HIF-1α and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibody.

  • Procedure :

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound or DMSO for a specified time (e.g., 4-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies for HIF-1α and the loading control.

    • Incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify the band intensities for HIF-1α and the loading control.

    • Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α levels.

Protocol 3: Quantitative PCR (qPCR) for HIF-1α Target Gene Expression

This protocol measures the mRNA levels of HIF-1α target genes to confirm functional pathway activation.

  • Materials :

    • Cell line treated as in Protocol 2.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR primers for HIF-1α target genes (e.g., VEGFA, GLUT1) and a housekeeping gene (e.g., GAPDH).

    • qPCR master mix.

    • Real-time PCR system.

  • Procedure :

    • Extract total RNA from the treated cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using the specific primers for the target and housekeeping genes.

  • Data Analysis :

    • Calculate the change in expression of the target genes relative to the housekeeping gene using the ΔΔCt method.

    • Determine the fold change in gene expression in compound-treated cells compared to vehicle-treated cells.

Alternative Mechanisms of Action for Quinazoline Derivatives

While VHL inhibition is a compelling hypothesis, the quinazoline scaffold is known to interact with other biological targets. It is crucial for a comprehensive investigation to consider these alternatives.

  • Kinase Inhibition : Many FDA-approved drugs with a quinazoline core, such as gefitinib and erlotinib, are inhibitors of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family[14]. The structure of this compound could potentially fit into the ATP-binding pocket of various kinases. Kinase panel screening would be a necessary step to rule out or identify off-target activities.

  • PARP Inhibition : Some quinazolinone derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA damage repair[15].

  • Other Targets : Quinazoline derivatives have been reported to inhibit a variety of other targets, including dihydrofolate reductase and tubulin polymerization[15].

Conclusion and Future Directions

This compound is a compound with significant potential for biological activity due to its quinazoline and 8-hydroxyquinoline moieties. This guide has outlined a detailed, albeit hypothesized, mechanism of action centered on the inhibition of the VHL E3 ligase. The provided experimental protocols offer a clear roadmap for the validation of this hypothesis, from direct binding assays to cellular target engagement and functional outcome studies.

Future research should focus on a multi-pronged approach:

  • Synthesis and Characterization : If not already available, the synthesis and full chemical characterization of this compound are the first critical steps.

  • In Vitro Validation : The core hypothesis of VHL inhibition should be tested using the biochemical and biophysical assays described.

  • Cellular Activity : The ability of the compound to stabilize HIF-1α and induce downstream gene expression in relevant cell lines must be confirmed.

  • Selectivity Profiling : To ensure the proposed mechanism is the primary mode of action, broad screening against other potential targets, particularly kinases, is essential.

  • Structure-Activity Relationship (SAR) Studies : If VHL inhibition is confirmed, SAR studies involving analogs of this compound can be initiated to optimize potency and selectivity.

By following this structured approach, researchers and drug development professionals can rigorously investigate the mechanism of action of this compound and unlock its full therapeutic potential.

References

The Emerging Therapeutic Potential of 2-Chloroquinazolin-8-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in the development of modern therapeutics.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged structure" in medicinal chemistry.[3] A vast body of research demonstrates that quinazoline derivatives possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5] The biological outcomes of these derivatives are profoundly influenced by the nature and position of substituents on the quinazoline core.[3] This guide focuses on a specific, yet under-explored derivative, 2-Chloroquinazolin-8-ol, to delineate its potential biological activities based on established structure-activity relationships (SAR) and the known bioactivities of closely related analogues. While direct experimental data on this specific molecule is nascent, this paper aims to provide a predictive framework for its therapeutic potential, guiding future research and development.

Chemical Profile of this compound

PropertyValueSource
CAS Number 953039-10-6[6]
Molecular Formula C₈H₅ClN₂O[6]
Molecular Weight 180.59 g/mol [5]
Physical Form Solid[6]
Boiling Point 325.3±24.0 °C at 760 mmHg[6]
Storage Temperature 4°C[6]

Anticipated Biological Activity I: Anticancer Potential

The quinazoline scaffold is a well-established pharmacophore in oncology, with several derivatives approved as anticancer drugs (e.g., Gefitinib, Erlotinib).[7] The potential anticancer activity of this compound can be inferred from the individual and synergistic contributions of its key structural features.

Mechanistic Hypothesis: A Multi-pronged Approach
  • Enzyme Inhibition: The 2-chloro substitution makes the C2 position of the quinazoline ring highly susceptible to nucleophilic substitution. This reactivity can be exploited to design covalent inhibitors of key oncogenic kinases. Many successful kinase inhibitors are based on the quinazoline scaffold, targeting enzymes like EGFR, VEGFR, and others involved in tumor growth and proliferation.[7] The 8-hydroxy group may also contribute to binding within the ATP-binding pocket of these enzymes through hydrogen bonding.

  • Metal Ion Chelation and ROS Induction: The 8-hydroxyquinoline motif is a known potent chelator of metal ions, such as iron and copper, which are essential for cancer cell proliferation.[4] Sequestration of these metals can disrupt critical enzymatic processes and induce oxidative stress through the generation of reactive oxygen species (ROS), ultimately leading to apoptosis. It is highly probable that the 8-hydroxy group in this compound imparts similar metal-chelating capabilities.

  • DNA Intercalation: Some quinazoline derivatives have been shown to exert their cytotoxic effects by intercalating with DNA, disrupting DNA replication and transcription in rapidly dividing cancer cells.[7] The planar structure of the quinazoline ring system is conducive to such interactions.

graph "Anticancer_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Hypothesized anticancer mechanisms of this compound.
Suggested Experimental Workflow: In Vitro Anticancer Evaluation
graph "Anticancer_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for in vitro anticancer activity screening.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticipated Biological Activity II: Antimicrobial Potential

The quinazoline and 8-hydroxyquinoline scaffolds are independently recognized for their antimicrobial properties. Their combination in this compound suggests a strong potential for antibacterial and antifungal activity. Structure-activity relationship studies have indicated that the presence of a halogen atom at the 6 or 8 position of the quinazolinone ring can enhance antimicrobial activities.

Mechanistic Hypothesis: Disruption of Essential Bacterial Processes
  • Metal Ion Chelation: Similar to its proposed anticancer mechanism, the 8-hydroxy moiety can chelate essential metal ions (e.g., Fe²⁺, Mg²⁺, Mn²⁺) that are critical cofactors for bacterial enzymes involved in respiration and DNA replication.[4] This deprivation of essential nutrients can lead to bacteriostatic or bactericidal effects.

  • Enzyme Inhibition: The compound may inhibit key bacterial enzymes. For instance, some quinazoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

  • Cell Wall/Membrane Disruption: The lipophilic nature of the quinazoline ring system may facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

graph "Antimicrobial_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Hypothesized antimicrobial mechanisms of this compound.
Suggested Experimental Workflow: Antimicrobial Susceptibility Testing
graph "Antimicrobial_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for antimicrobial susceptibility testing.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Future Directions and Conclusion

This compound stands as a promising, yet uncharacterized, scaffold for the development of novel therapeutic agents. The structural amalgamation of a reactive 2-chloroquinazoline core and a metal-chelating 8-hydroxy moiety strongly suggests a dual potential for anticancer and antimicrobial activities. The hypotheses and experimental frameworks presented in this guide are intended to serve as a foundational roadmap for researchers in drug discovery. Rigorous synthesis, purification, and biological evaluation are now required to validate these predictions and unlock the full therapeutic potential of this intriguing molecule. The exploration of derivatives, particularly through nucleophilic substitution at the C2 position, could further lead to the optimization of potency and selectivity, paving the way for a new class of quinazoline-based therapeutics.

References

Introduction: The Quinazoline Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloroquinazolin-8-ol

Quinazoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their diverse therapeutic applications and presence in over 200 naturally occurring alkaloids.[1] The fusion of a benzene ring with a pyrimidine ring creates a privileged scaffold that exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] this compound (CAS: 953039-10-6; Molecular Formula: C₈H₅ClN₂O) is a specific derivative that holds potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.[3]

This technical guide provides a predictive but comprehensive overview of the key spectroscopic data points required for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, the following sections are structured not merely to present data, but to explain the underlying principles and experimental considerations necessary for researchers in medicinal chemistry and drug development. We will delve into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures, providing both predicted data and the robust experimental protocols required to obtain them.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound, with standardized atom numbering for NMR assignments, is presented below. This numbering will be used consistently throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is the first line of analysis for structural elucidation. The predicted spectrum for this compound in a solvent like DMSO-d₆ would feature distinct signals for the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom, alongside the electron-donating hydroxyl group, creates a unique electronic environment for each proton.

Predicted ¹H NMR Data

The expected chemical shifts (δ) and coupling patterns are summarized below. These predictions are based on established principles and data from analogous quinazoline structures.[4]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4~8.5 - 8.7Singlet (s)N/ALocated on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, leading to a significant downfield shift.
H-5~7.6 - 7.8Doublet of doublets (dd)J ≈ 8.0, 1.5Ortho-coupled to H-6 and meta-coupled to H-7. Deshielded by the adjacent pyrimidine ring.
H-6~7.3 - 7.5Triplet (t)J ≈ 8.0Ortho-coupled to both H-5 and H-7, resulting in a triplet pattern.
H-7~7.1 - 7.3Doublet of doublets (dd)J ≈ 8.0, 1.5Ortho-coupled to H-6 and meta-coupled to H-5. Shielded relative to H-5 due to the influence of the -OH group at C-8.
8-OH~10.0 - 11.0Broad Singlet (br s)N/APhenolic proton, chemical shift is concentration-dependent and the signal is often broad due to exchange.
Protocol for ¹H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable hydroxyl proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[4]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals and analyze multiplicities and coupling constants.

A Dissolve Sample (5-10 mg in 0.7 mL DMSO-d6) B Transfer to NMR Tube A->B C Tune & Shim Spectrometer (≥400 MHz) B->C D Acquire Data (zg30, 64 scans) C->D E Process FID (FT, Phasing, Baseline Correction) D->E F Calibrate & Analyze (Reference to 2.50 ppm) E->F

Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides critical information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) Rationale
C-2~158 - 162Attached to a halogen (Cl) and two nitrogen atoms, resulting in a strong downfield shift.
C-4~150 - 154Iminic carbon adjacent to N-3, highly deshielded.
C-8a~148 - 150Quaternary carbon at the ring junction, bonded to N-1 and C-8.
C-8~145 - 148Aromatic carbon bonded to the electron-donating -OH group.
C-4a~140 - 144Quaternary carbon at the ring junction.
C-6~128 - 132Aromatic CH carbon.
C-5~122 - 126Aromatic CH carbon.
C-7~115 - 120Aromatic CH carbon, shielded by the adjacent -OH group.
Protocol for ¹³C NMR Data Acquisition
  • Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹³C acquisition with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required for a good signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

  • DEPT (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to confirm carbon types (CH₃/CH signals positive, CH₂ negative in DEPT-135; only CH signals appear in DEPT-90).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which further validates the structure.

Predicted Mass Spectrometry Data (ESI+)

For a molecule like this compound, Electrospray Ionization in positive mode (ESI+) is a suitable technique.

m/z Value Assignment Rationale
181.02[M+H]⁺Protonated molecular ion for the ³⁵Cl isotope. This should be the base peak.
183.02[M+H+2]⁺Protonated molecular ion for the ³⁷Cl isotope. The intensity should be approximately one-third of the m/z 181 peak, a characteristic signature for a monochlorinated compound.
153.03[M+H - CO]⁺Loss of a neutral carbon monoxide molecule from the quinazolinone-like structure.
145.03[M+H - HCl]⁺Loss of hydrogen chloride, a common fragmentation pathway for chlorinated heterocycles.
Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap for accurate mass measurement.[5]

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • ESI Source Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 100-150 °C.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. The high-resolution capability will allow for the determination of the elemental composition.[5]

M [M+H]⁺ m/z 181/183 F1 [M+H - CO]⁺ m/z 153 M->F1 - CO F2 [M+H - HCl]⁺ m/z 145 M->F2 - HCl

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR and MS techniques. This guide provides a robust, predictive framework for its spectroscopic profile. The ¹H NMR spectrum is expected to show four distinct aromatic signals and a phenolic proton. The ¹³C NMR will reveal eight unique carbon environments. Finally, high-resolution mass spectrometry will confirm the molecular formula C₈H₅ClN₂O through the characteristic isotopic pattern of the protonated molecular ion at m/z 181/183. These predicted data and protocols offer a comprehensive roadmap for any researcher or scientist working with this important heterocyclic compound.

References

A Technical Guide to 2-Chloroquinazolin-8-ol (CAS 953039-10-6): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroquinazolin-8-ol (CAS: 953039-10-6), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The quinazoline ring system is a well-established "privileged structure," forming the core of numerous pharmacologically active agents.[1][2] This document details the physicochemical properties, safety profile, a plausible synthetic pathway, and the mechanistic rationale for its reactivity. Furthermore, it explores the compound's primary application as a versatile synthetic intermediate for the development of novel molecular entities, supported by detailed experimental protocols and expected analytical characterizations. The insights provided are intended to equip researchers with the foundational knowledge required to effectively utilize this valuable building block in drug discovery and materials science.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The fusion of benzene and pyrimidine rings gives rise to the quinazoline nucleus, a scaffold that has garnered immense attention in pharmaceutical research.[3] Its planarity and versatile synthetic accessibility allow it to engage in a wide array of molecular interactions with biological targets.[3] Consequently, quinazoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] The clinical success of several quinazoline-based drugs, such as the anticancer agents gefitinib and erlotinib, underscores the therapeutic potential of this heterocyclic core.[4]

This compound emerges as a strategically important intermediate within this class. The chloro-substituent at the C2 position acts as a proficient leaving group, enabling nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, providing a direct route to introduce diverse functional groups and build extensive libraries of novel quinazoline analogues for biological screening.[6][7] The 8-hydroxy group offers an additional site for modification or a key pharmacophoric feature for target binding. This guide serves to elucidate the technical attributes of this compound, positioning it as a key tool for advancing modern drug discovery programs.

Physicochemical and Safety Data

A clear understanding of a compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Properties of this compound

The key physicochemical data for this compound are summarized below.[8][9][10]

PropertyValueSource(s)
CAS Number 953039-10-6[8][9]
IUPAC Name This compound[9]
Molecular Formula C₈H₅ClN₂O[9]
Molecular Weight 180.59 g/mol [9]
Appearance Solid, White powder[10]
Purity Commonly available as ≥95%[8][9]
Boiling Point 325.3 ± 24.0 °C at 760 mmHg[8]
InChI Key NFLGXMBUPVURGA-UHFFFAOYSA-N[8]
Storage Store at 2-8°C, sealed, in a dry, inert atmosphere[10]
Safety Profile

This compound is classified as a toxic substance and must be handled with appropriate precautions in a controlled laboratory environment.[8]

GHS InformationDetails
Pictogram
Signal Word Danger
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled
Precautionary Codes P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361, P405, P501

Data sourced from vendor safety information.[8] Users must consult the most current Safety Data Sheet (SDS) from their supplier before handling.

Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for this compound are not widely published, a chemically sound pathway can be proposed based on established quinoline and quinazoline chemistry. The most logical approach involves the chlorination of a corresponding quinazolinone precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 8-hydroxyquinazolin-2(1H)-one. This precursor can be chlorinated using a standard agent like phosphorus oxychloride (POCl₃), which is effective for converting cyclic amide/enol systems into their chloro-derivatives. This reaction proceeds by activating the carbonyl oxygen, followed by nucleophilic attack from the chloride ion.

Synthetic Pathway A 8-Hydroxyquinazolin-2(1H)-one (Precursor) R POCl₃ Reflux A->R B This compound (Target Molecule) R->B

Caption: Proposed synthesis of this compound.

Mechanistic Considerations

The chlorination of the quinazolinone tautomer (8-hydroxyquinazolin-2-ol) with POCl₃ is a well-established transformation. The lone pair on the heterocyclic nitrogen atom attacks the electrophilic phosphorus atom of POCl₃, initiating the reaction. The carbonyl oxygen is effectively converted into a better leaving group. Subsequent elimination and attack by a chloride ion result in the formation of the C-Cl bond at the 2-position, yielding the final product.

Reactivity and Application as a Synthetic Intermediate

The primary value of this compound in research lies in its utility as a versatile building block. The electron-withdrawing nature of the quinazoline ring system activates the chlorine atom at the C2 position, making it susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. By reacting this compound with various primary or secondary amines, for example, researchers can rapidly generate a diverse library of 2-amino-8-hydroxyquinazoline derivatives for structure-activity relationship (SAR) studies. This strategy is a cornerstone of modern medicinal chemistry for optimizing lead compounds.[7][11]

Reactivity Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Products A This compound R SNAr Reaction (Base, Solvent) A->R Nuc Nucleophiles (R-NH₂, R-OH, R-SH) Nuc->R P1 2-Amino-derivatives R->P1 P2 2-Alkoxy-derivatives R->P2 P3 2-Thioether-derivatives R->P3

Caption: Application as a versatile synthetic intermediate.

Experimental Protocols

The following sections provide a hypothetical but detailed protocol for the synthesis and characterization of this compound.

Proposed Synthesis of this compound

This protocol is based on analogous chemical transformations and should be adapted and optimized under strict safety protocols.[12]

  • Reagents and Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8-hydroxyquinazolin-2(1H)-one (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask under a nitrogen atmosphere.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with stirring. Caution: This is a highly exothermic reaction.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • A precipitate should form. If not, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification:

    • If a precipitate formed, filter the solid, wash with cold water, and dry under vacuum.

    • If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization (Expected Results)

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinazoline ring. A broad singlet, which may exchange with D₂O, is anticipated for the hydroxyl (-OH) proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight unique carbon signals, including those for the aromatic and heterocyclic rings. The carbon atom attached to the chlorine (C2) will appear in a characteristic region.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected, including a broad O-H stretch (~3400-3200 cm⁻¹), C=N and C=C stretching frequencies for the heterocyclic and aromatic rings (~1620-1450 cm⁻¹), and a C-Cl stretch (~800-600 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is definitive for a compound containing a single chlorine atom. For C₈H₅ClN₂O, the expected m/z would be ~180.01 for the ³⁵Cl isotope and ~182.01 for the ³⁷Cl isotope.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its strategic placement of a reactive chloro group on the privileged quinazoline scaffold provides a robust platform for synthetic diversification. Researchers can leverage its well-defined reactivity to construct novel molecular architectures aimed at a wide range of biological targets. This guide has provided the core technical information—from properties and safety to synthesis and application—to facilitate the confident and innovative use of this compound in advancing chemical and pharmaceutical research.

References

Technical Guide: A Framework for the In Vitro Screening of 2-Chloroquinazolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. This nitrogen-containing heterocyclic system is present in numerous natural alkaloids and serves as the foundational scaffold for a multitude of clinically approved drugs. Derivatives of quinazoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Notably, the quinazoline scaffold has proven exceptionally fruitful in the development of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer. Several successful anticancer drugs, such as gefitinib and erlotinib, are quinazoline derivatives that target the Epidermal Growth Factor Receptor (EGFR) kinase.

This guide focuses on a specific, synthetically accessible starting point: the 2-Chloroquinazolin-8-ol scaffold. The chloro-substituent at the 2-position serves as a versatile chemical handle for nucleophilic substitution, allowing for the rapid generation of diverse chemical libraries. The 8-hydroxy group offers another point for modification or can play a key role in target engagement. This document provides a robust, field-proven framework for the in vitro screening of novel derivatives built from this core, with a strategic focus on identifying potent and selective kinase inhibitors.

Part 1: The Screening Cascade - A Strategic Funnel from Hits to Leads

A successful screening campaign is not a single experiment but a multi-stage, logical funnel designed to efficiently identify promising compounds while systematically eliminating unsuitable ones. The causality behind this cascade is resource optimization: high-throughput, cost-effective biochemical assays are used for primary screening of large libraries, while more complex and resource-intensive cell-based assays are reserved for validating and characterizing the initial "hits."

Our strategy is grounded in identifying compounds that first engage a specific molecular target (a kinase) and then demonstrate a desired effect in a relevant cellular context.

G cluster_0 cluster_1 Primary Screening cluster_2 cluster_3 Secondary Screening cluster_4 A Library of this compound Derivatives B High-Throughput Biochemical Assay (e.g., EGFR Kinase Inhibition) A->B Test Full Library C Hit Identification & Triage (Potency & Selectivity Analysis) B->C Identify Active Compounds ('Hits') D Cell-Based Assays (Target Engagement & Cytotoxicity) C->D Test Confirmed Hits E Lead Candidate Nomination D->E Prioritize by Cellular Efficacy & Safety

Caption: The In Vitro Screening Cascade Workflow.

Part 2: Primary Screening - Interrogating the Molecular Target

The primary screen is the first critical filter. Its purpose is to rapidly and accurately assess the ability of every compound in the library to inhibit the activity of a chosen molecular target. Given the well-documented activity of quinazolines as kinase inhibitors, a purified recombinant kinase, such as EGFR, is an authoritative and logical choice for the initial target.

Rationale for Assay Selection: Luminescence vs. Fluorescence

The choice of assay format is critical for data integrity. While fluorescence-based assays are common, they are susceptible to interference from test compounds that are themselves fluorescent (autofluorescence), a known characteristic of some heterocyclic scaffolds. This can lead to false positives or negatives.

Therefore, a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is the recommended format. This technology quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is generated by a secondary enzymatic reaction, temporally separated from the primary kinase reaction, which significantly reduces the likelihood of compound interference.

**Experimental Protocol

An Investigative Guide to 2-Chloroquinazolin-8-ol: A Scoping Review and Experimental Blueprint for its Potential as a PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the DNA Damage Response (DDR) and a clinically validated target in oncology, particularly for cancers harboring defects in homologous recombination. The therapeutic landscape is currently dominated by several approved PARP inhibitors, yet the quest for novel chemical scaffolds with improved potency, selectivity, and differentiated mechanisms of action remains a key objective in drug discovery. Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This guide introduces 2-Chloroquinazolin-8-ol, a sparsely characterized quinazoline derivative, as a compelling candidate for investigation as a PARP-1 inhibitor.[3] We present the foundational scientific rationale for this hypothesis, grounded in the established role of PARP-1 in cancer and the structural attributes of the quinazoline core. This document provides a comprehensive, in-depth experimental blueprint designed for researchers and drug development professionals, detailing the necessary protocols from chemical synthesis to biochemical and cellular validation, to systematically evaluate the potential of this compound as a novel therapeutic agent.

Part 1: The Therapeutic Rationale - PARP-1 in Oncology

The Central Role of PARP-1 in the DNA Damage Response (DDR)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA damage.[4][5] Its primary function is to detect and signal the presence of DNA single-strand breaks (SSBs), a common form of DNA damage.[6][7] Upon binding to a DNA break, PARP-1 undergoes a conformational change that activates its catalytic domain. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site, a process called PARylation.[8][9] This burst of PARylation serves two main purposes:

  • Signaling Scaffold: The negatively charged PAR chains act as a scaffold, recruiting a multitude of other DNA repair proteins, such as XRCC1 and DNA Ligase III, to the lesion.[8][10]

  • Chromatin Remodeling: PARylation helps to decondense the local chromatin structure, making the damaged DNA more accessible to the repair machinery.[11]

By orchestrating this rapid response, PARP-1 is essential for the efficient repair of SSBs, primarily through the Base Excision Repair (BER) pathway, thereby maintaining genomic integrity.[5][6][9]

Mechanism of Action of PARP Inhibitors

PARP inhibitors (PARPi) exert their anticancer effects through two primary, interconnected mechanisms.[12]

  • Catalytic Inhibition: The foundational mechanism is competitive inhibition at the NAD+ binding site of the PARP-1 catalytic domain.[8] By blocking the synthesis of PAR chains, the inhibitor prevents the recruitment of the DNA repair machinery. Consequently, SSBs are not repaired efficiently.[13]

  • PARP Trapping: A more potent cytotoxic mechanism for many PARP inhibitors is the "trapping" of the PARP-1 enzyme on the DNA.[10][12][13] After PARP-1 binds to a DNA break, the inhibitor, sitting in the catalytic pocket, induces allosteric changes that lock the enzyme onto the DNA.[12] This trapped PARP-DNA complex is a significant physical obstruction that is more cytotoxic than the unrepaired SSB itself. When a replication fork encounters this roadblock, it collapses, leading to the formation of a much more lethal DNA double-strand break (DSB).[6]

The potency of different PARP inhibitors is often correlated with their ability to trap PARP-1, not just inhibit its catalytic activity.

Figure 1: PARP-1 Function and Inhibition
The Principle of Synthetic Lethality

The clinical success of PARP inhibitors is a prime example of "synthetic lethality".[10] This occurs when a combination of two genetic defects (or a defect and a drug) leads to cell death, whereas either event alone is viable.

Healthy cells have two major pathways to repair DNA DSBs:

  • Homologous Recombination (HR): An error-free, high-fidelity pathway.

  • Non-Homologous End Joining (NHEJ): An error-prone pathway.

Many hereditary cancers, including a subset of breast, ovarian, prostate, and pancreatic cancers, are caused by mutations in genes essential for the HR pathway, such as BRCA1 and BRCA2.[6][13] These HR-deficient (HRD) cancer cells are viable because they can still rely on PARP-1-mediated SSB repair to prevent the formation of DSBs.

When these HRD cancer cells are treated with a PARP inhibitor, the SSBs go unrepaired and are converted to DSBs during replication.[6] Because the primary DSB repair pathway (HR) is already defective, the cell cannot cope with this massive increase in genomic damage, leading to mitotic catastrophe and apoptosis.[6][7] In contrast, normal, healthy cells with a functional HR pathway can tolerate PARP inhibition by effectively repairing the resulting DSBs, providing a therapeutic window.[10]

Clinical Landscape of Approved PARP Inhibitors

The concept of synthetic lethality has been successfully translated to the clinic with the approval of several PARP inhibitors by regulatory agencies. Four prominent agents—Olaparib, Rucaparib, Niraparib, and Talazoparib—are now used for the treatment of various solid tumors, validating PARP-1 as a high-value therapeutic target.[6][10][11]

Part 2: The Candidate Inhibitor - this compound

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 953039-10-6[14][15][16]
Molecular Formula C₈H₅ClN₂O[15]
Molecular Weight 180.59 g/mol [15]
IUPAC Name This compound[15]
Appearance Light yellow to brown solid/powder[15][16]
Storage 0-8 °C[15][16]
Purity Typically >95%[15]

graph "Molecule_Structure" {
graph [label="Figure 2: Structure of this compound", labelloc=b, fontname="Arial", fontsize=12];
node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

mol [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=21971783&amp;t=l"SCALE="TRUE"/>TD>TR>TABLE> >]; }

Figure 2: Structure of this compound
The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This scaffold is present in numerous approved drugs and clinical candidates, particularly in oncology, where it serves as the core for many kinase inhibitors (e.g., Gefitinib, Erlotinib). The rigid, planar structure of the quinazoline core provides a stable platform for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Its versatility allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Structural Hypothesis for PARP-1 Inhibition

While this compound has not been explicitly studied as a PARP-1 inhibitor, its structure contains key features that suggest a plausible interaction with the PARP-1 active site, which normally binds NAD+.

  • Nicotinamide Mimicry: Many PARP inhibitors contain a core structure that mimics the nicotinamide portion of NAD+.[17] The quinazoline ring, with its pyrimidine fused to a benzene ring, can be considered a bioisostere of the nicotinamide carboxamide group, capable of forming key hydrogen bonds and pi-stacking interactions within the active site.

  • Hydrogen Bonding Potential: The hydroxyl group at position 8 (-OH) and the nitrogen atoms within the quinazoline ring can act as hydrogen bond donors and acceptors. These are critical for anchoring a ligand in the PARP-1 active site, particularly by interacting with residues like Gly863 and Ser904.

  • Hydrophobic Interactions: The chloro-substituted bicyclic ring system provides a hydrophobic surface that can engage in favorable interactions with hydrophobic pockets within the enzyme's binding site. The chlorine atom at position 2 can modulate the electronic properties of the ring and potentially occupy a small hydrophobic pocket, enhancing binding affinity.

Based on these features, this compound represents a rational starting point for a PARP-1 inhibitor discovery program. The following section outlines a comprehensive plan to test this hypothesis.

Part 3: An Experimental Blueprint for Validation

This section provides a detailed, self-validating workflow to synthesize and evaluate this compound as a PARP-1 inhibitor.

Synthesis of this compound

The synthesis of quinazoline cores is well-established in organic chemistry.[18][19] A plausible and efficient route to this compound can be adapted from known procedures, starting from commercially available 2-amino-3-hydroxybenzoic acid. The causality behind this choice is the direct placement of the required hydroxyl group.

Protocol 1: Two-Step Synthesis of this compound

  • Step 1: Cyclization to form Quinazoline-2,8-diol

    • Rationale: This step forms the core quinazoline ring system. Urea is used as a non-toxic and inexpensive source of the C2-N3 fragment of the ring.

    • Procedure:

      • To a round-bottom flask, add 2-amino-3-hydroxybenzoic acid (1.0 eq) and urea (4.0 eq).

      • Heat the mixture to 190-200 °C with stirring for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

      • Cool the reaction mixture to room temperature.

      • Add hot water to the solidified mass and stir vigorously. Adjust the pH to ~9-10 with aqueous NaOH to dissolve the product.

      • Filter the hot solution to remove insoluble impurities.

      • Acidify the filtrate with acetic acid or dilute HCl to a pH of ~5-6 to precipitate the product, quinazoline-2,8-diol.

      • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Step 2: Chlorination to form this compound

    • Rationale: This step converts the hydroxyl group at the 2-position into a chlorine atom. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation on heterocyclic systems.

    • Procedure:

      • In a flask equipped with a reflux condenser and under an inert atmosphere (N₂), suspend the quinazoline-2,8-diol (1.0 eq) from Step 1 in phosphorus oxychloride (POCl₃, 5-10 eq).

      • Add a catalytic amount of N,N-dimethylformamide (DMF).

      • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours until the reaction is complete (monitored by TLC).

      • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a fume hood.

      • Neutralize the mixture slowly with a saturated solution of sodium bicarbonate or aqueous ammonia until pH ~7-8.

      • The crude product will precipitate. Collect the solid by vacuum filtration.

      • Wash the solid thoroughly with water and dry.

      • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield pure this compound.

Figure 3: Proposed Synthesis Workflow
In Vitro Evaluation of PARP-1 Inhibition

A robust, quantitative enzymatic assay is required to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. A colorimetric assay is a reliable and accessible choice.[20]

Protocol 2: Colorimetric PARP-1 Enzymatic Assay

  • Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins coated on a 96-well plate. The amount of incorporated biotin is detected using streptavidin-HRP and a colorimetric substrate (TMB). A stronger color signal indicates higher PARP-1 activity.

  • Materials:

    • Histone-coated 96-well plates.

    • Recombinant human PARP-1 enzyme.

    • Activated (nicked) DNA.

    • Biotinylated-NAD+.

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Streptavidin-HRP conjugate.

    • TMB substrate and Stop Solution (e.g., 0.2N HCl).

    • Plate reader capable of measuring absorbance at 450 nm.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a small, constant amount of DMSO (e.g., 1%). A typical concentration range would be 1 nM to 100 µM. Include a "no inhibitor" (positive control, vehicle only) and "no enzyme" (negative control) well.

    • Reaction Setup: To the histone-coated wells, add:

      • 25 µL of assay buffer.

      • 5 µL of the serially diluted inhibitor or vehicle.

      • 10 µL of a pre-mixed solution of PARP-1 enzyme and activated DNA.

    • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the PARylation reaction by adding 10 µL of biotinylated-NAD+ solution to each well.

    • Incubation: Incubate the plate for 60 minutes at 30 °C.

    • Washing: Stop the reaction by washing the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

    • Detection:

      • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

      • Wash the plate again as in step 6.

      • Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes until sufficient color develops.

      • Add 100 µL of Stop Solution.

    • Data Acquisition: Read the absorbance at 450 nm.

    • Analysis: Calculate the percent inhibition for each concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

  • Rationale: It is crucial to determine if the compound is selective for PARP-1. Inhibition of other PARP family members, particularly PARP-2 (which shares high structural homology), can contribute to both efficacy and toxicity.

  • Method: The enzymatic assay described in Protocol 2 should be repeated using recombinant human PARP-2 enzyme. Comparing the IC₅₀ values for PARP-1 and PARP-2 will provide a selectivity ratio. Ideally, a compound should be at least 10-fold selective for PARP-1 over PARP-2.

  • Rationale: As PARP trapping is a key mechanism of cytotoxicity, it must be quantified. A fluorescence polarization (FP) assay is a common and effective method.[21]

  • Principle: This assay uses a fluorescently labeled DNA probe. When PARP-1 binds to this probe, the resulting large complex tumbles slowly in solution, leading to a high FP signal. In the presence of NAD+, PARP-1 auto-PARylates and dissociates, causing the FP signal to drop. A trapping agent will prevent this dissociation, maintaining a high FP signal even in the presence of NAD+.[22]

  • Method: The experiment would be set up to measure the FP signal of the PARP-1/DNA probe complex in the presence of NAD+ and varying concentrations of this compound. The concentration required to achieve 50% of the maximum trapping effect (EC₅₀) would be determined.

Cellular Activity Assessment
  • Rationale: To confirm that the compound inhibits PARP-1 activity within a cellular context, we must measure the levels of PARylation after inducing DNA damage.

  • Method (Western Blot):

    • Seed cancer cells (e.g., HeLa or a relevant line) in a multi-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce DNA damage by treating with a DNA damaging agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) for 15 minutes.

    • Immediately lyse the cells and quantify total protein concentration.

    • Separate protein lysates via SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for poly(ADP-ribose) (anti-PAR).

    • Use a loading control (e.g., anti-Actin or anti-Tubulin) to ensure equal protein loading.

    • Expected Outcome: A potent inhibitor will show a dose-dependent reduction in the PAR signal in treated cells compared to the vehicle control.

  • Rationale: The ultimate goal is to determine if PARP-1 inhibition by the compound leads to cancer cell death, particularly via synthetic lethality.

  • Method (Cell Viability Assay):

    • Cell Lines: Select a matched pair of cell lines: one that is HR-deficient (e.g., CAPAN-1, which has a BRCA2 mutation) and one that is HR-proficient (e.g., BxPC-3 or a BRCA2-reconstituted CAPAN-1 line).

    • Treatment: Seed both cell lines and treat them with a range of concentrations of this compound for an extended period (e.g., 72-120 hours).

    • Viability Measurement: Measure cell viability using a standard method like the AlamarBlue (resazurin) or CellTiter-Glo (ATP) assay.[23]

    • Analysis: Calculate the IC₅₀ for cell viability in both cell lines.

    • Expected Outcome: A successful synthetic lethal agent will be significantly more potent (have a much lower IC₅₀) in the HR-deficient cell line compared to the HR-proficient line.

Figure 4: Comprehensive Validation Workflow

Part 4: Data Interpretation and Future Directions

Interpreting Potential Outcomes

The data generated from this experimental blueprint will provide a clear initial assessment of this compound's potential.

  • Potent & Selective Inhibitor: An ideal outcome would be a low nanomolar IC₅₀ against PARP-1, with >100-fold selectivity over PARP-2. This, combined with a potent trapping EC₅₀, would make it a strong lead candidate.

  • Potent but Non-selective: If the compound inhibits PARP-1 and PARP-2 with similar potency, it may still be effective but could carry a different toxicity profile compared to PARP-1 selective inhibitors.

  • Catalytic Inhibitor with Weak Trapping: A compound that inhibits PARylation but does not effectively trap PARP-1 on DNA may be less cytotoxic and could be explored in combination therapies rather than as a single agent.[13]

  • Strong Cellular Activity: A pronounced difference in viability IC₅₀ between HRD and HR-proficient cells is the critical proof-of-concept for the synthetic lethality mechanism and is essential for further development.

Structure-Activity Relationship (SAR) Studies

Should this compound show promising activity, it would serve as a foundational "hit" compound. The next logical step is to initiate a medicinal chemistry program to explore the structure-activity relationship (SAR). This involves synthesizing a library of analogs to probe the importance of each functional group.

  • Position 8: Replace the hydroxyl group with a methoxy group, an amine, or remove it entirely to understand the role of this hydrogen-bonding moiety.

  • Position 2: Substitute the chlorine atom with other halogens (F, Br) or with small alkyl or cyano groups to probe the hydrophobic pocket.

  • Benzene Ring: Add substituents (e.g., fluoro, methyl) to the benzene portion of the quinazoline ring to explore additional binding interactions and modulate properties like solubility and metabolism.

This systematic modification will build a comprehensive understanding of the pharmacophore required for potent and selective PARP-1 inhibition, guiding the design of optimized lead compounds.

Concluding Remarks

The convergence of a validated therapeutic target (PARP-1) and a privileged chemical scaffold (quinazoline) provides a compelling, hypothesis-driven basis for investigating this compound. While currently unexplored in this context, its structural features align with known pharmacophores for PARP-1 inhibition. The detailed experimental blueprint presented in this guide offers a rigorous and logical pathway for its synthesis and evaluation. Successful validation through these proposed biochemical and cellular assays would establish this compound as a valuable new starting point for the development of next-generation PARP inhibitors, potentially offering a differentiated profile for the treatment of cancers reliant on the DNA damage response.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Physicochemical Properties of Substituted Quinazolinols

This guide provides a detailed exploration of the critical physicochemical properties of substituted quinazolinols, a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry. As a Senior Application Scientist, the following content is structured to provide not only a theoretical understanding but also practical, field-proven insights into the experimental determination and interpretation of these properties. The ultimate goal is to empower researchers to rationally design and synthesize novel quinazolinol derivatives with optimized drug-like characteristics.

The Quinazolinol Scaffold: A Privileged Structure in Drug Discovery

The quinazoline ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions. The introduction of a hydroxyl group, forming a quinazolinol, further enhances its potential for forming hydrogen bonds, a key interaction in many protein-ligand binding events. The strategic placement of various substituents on the quinazolinol core allows for the fine-tuning of its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. Understanding and controlling these properties is paramount for successful drug development.

Lipophilicity: Navigating the Biological Milieu

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.

The Causality Behind Lipophilicity Modulation

The lipophilicity of a substituted quinazolinol is a direct consequence of the cumulative contributions of its constituent functional groups. The aromatic quinazoline core is inherently lipophilic. The addition of a hydroxyl group introduces a degree of hydrophilicity. The nature of the substituents will then dictate the final logP value. For instance, the addition of alkyl or aryl groups will increase lipophilicity, while polar groups like amines or carboxylates will decrease it. This balance is crucial; excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding, whereas very low lipophilicity may hinder membrane permeability.

Experimental Determination of logP: A Self-Validating Protocol

The shake-flask method remains the gold standard for logP determination due to its direct and unambiguous nature.

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted quinazolinol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS), pH 7.4. The two phases should be mutually saturated by vigorous mixing for 24 hours, followed by separation.

  • Partitioning:

    • Add a small aliquot of the quinazolinol stock solution to a known volume of the PBS-saturated n-octanol and n-octanol-saturated PBS mixture in a screw-cap vial. The final concentration of the analyte should be in the linear range of the analytical method.

    • Vortex the vial vigorously for 1-3 minutes to ensure thorough mixing.

    • Place the vial on a shaker and agitate for 1-24 hours at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw a known volume from both the n-octanol and the PBS layers.

    • Determine the concentration of the quinazolinol derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

    • logP = log10 ([Quinazolinol]octanol / [Quinazolinol]aqueous)

Trustworthiness: This protocol is self-validating by ensuring that the sum of the analyte recovered from both phases is consistent with the initial amount added, accounting for experimental variability.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

The Influence of Substituents on Solubility

The aqueous solubility of a quinazolinol derivative is governed by the interplay of its crystal lattice energy (for solids) and the solvation energy of the molecule in water. The introduction of polar functional groups that can participate in hydrogen bonding with water molecules, such as amines, carboxylates, and additional hydroxyl groups, will generally enhance solubility. Conversely, bulky, non-polar substituents will decrease solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pH.

Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation:

    • Add an excess amount of the solid substituted quinazolinol to a known volume of a relevant aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.

  • Quantification:

    • The concentration of the dissolved quinazolinol in the filtrate is determined by a suitable analytical method, such as HPLC-UV, against a standard calibration curve.

Self-Validation: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. For quinazolinols, which can possess both acidic (phenolic hydroxyl) and basic (quinazoline nitrogen) centers, the pKa values are critical for understanding their solubility, permeability, and target binding at different physiological pH values.

The Impact of Substituents on pKa

The pKa of the quinazolinol core can be significantly modulated by the electronic effects of its substituents. Electron-withdrawing groups (e.g., nitro, halo) will decrease the pKa of the phenolic hydroxyl group, making it more acidic. Conversely, electron-donating groups (e.g., alkyl, alkoxy) will increase its pKa. The basicity of the quinazoline nitrogens is similarly affected.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation:

    • Dissolve a precisely weighed amount of the substituted quinazolinol in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

    • The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Titration:

    • A calibrated pH electrode is immersed in the solution, and the titrant is added in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acidic or basic group has been neutralized. This is typically determined from the inflection point of the titration curve.

Melting Point and Thermal Stability: Indicators of Purity and Solid-State Properties

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a useful indicator of purity and can provide insights into the strength of the crystal lattice. Thermal stability is also a critical parameter, especially for drug substances that may be subjected to heat during manufacturing or storage.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a powerful technique for determining the melting point and assessing the thermal stability of a compound.

Protocol: Melting Point Determination by DSC

  • Sample Preparation:

    • Accurately weigh a small amount of the crystalline substituted quinazolinol (typically 1-5 mg) into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan is used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Interpretation:

    • A sharp endothermic peak on the DSC thermogram indicates the melting of the crystalline solid. The onset temperature of this peak is typically reported as the melting point.

    • The presence of multiple peaks may suggest the presence of polymorphs or impurities. Exothermic events may indicate decomposition.

Data Summary and Visualization

The following table provides a hypothetical example of how physicochemical data for a series of substituted quinazolinols could be presented.

Compound Substituent (R) logP Solubility (µg/mL at pH 7.4) pKa (acidic) pKa (basic) Melting Point (°C)
QZ-1 -H2.1508.54.2210
QZ-2 -Cl2.8157.93.8235
QZ-3 -OCH32.0658.84.5205
QZ-4 -NO22.3257.23.1250
QZ-5 -NH21.51509.15.0220

Visualizing Workflows and Relationships

Diagrams are essential for clarifying complex workflows and conceptual relationships. The following are Graphviz DOT scripts for generating such diagrams.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_data Data Analysis & Interpretation Synthesis Substituted Quinazolinol Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization logP logP Determination (Shake-Flask) Characterization->logP Solubility Solubility Assay (Shake-Flask) Characterization->Solubility pKa pKa Determination (Potentiometric) Characterization->pKa DSC Thermal Analysis (DSC) Characterization->DSC Data_Analysis Data Compilation & Analysis logP->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis DSC->Data_Analysis SAR Structure-Property Relationship Analysis Data_Analysis->SAR sar_logic cluster_substituent Substituent Properties cluster_property Physicochemical Properties EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) pKa_acidic Acidic pKa EWG->pKa_acidic decreases pKa_basic Basic pKa EWG->pKa_basic decreases EDG Electron-Donating Group (e.g., -OCH3, -NH2) EDG->pKa_acidic increases EDG->pKa_basic increases Polar Polar Group (e.g., -OH, -COOH) logP logP Polar->logP decreases Solubility Aqueous Solubility Polar->Solubility increases Nonpolar Nonpolar Group (e.g., -Alkyl, -Aryl) Nonpolar->logP increases Nonpolar->Solubility decreases

Methodological & Application

Application Note: A Validated Protocol for the Solubilization of 2-Chloroquinazolin-8-ol for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Imperative of Proper Compound Solubilization

2-Chloroquinazolin-8-ol is a heterocyclic organic compound belonging to the quinazoline family, a class of molecules recognized for its broad therapeutic potential, including applications as anticancer and antimicrobial agents.[1] The successful evaluation of this and similar poorly water-soluble compounds in cell-based assays is fundamentally dependent on achieving complete and stable solubilization. Improper dissolution can lead to compound precipitation, inaccurate concentration assessment, and consequently, non-reproducible or misleading biological data.

This technical guide provides a comprehensive, field-proven protocol for dissolving this compound. It moves beyond a simple list of steps to explain the causality behind each procedural choice, ensuring that researchers can confidently prepare stable, biologically active solutions for their cell culture experiments. The protocols herein are designed as a self-validating system, incorporating essential controls to guarantee data integrity.

Foundational Knowledge: Physicochemical and Safety Profile

A thorough understanding of the compound's properties is the first step in developing a robust handling protocol.

Key Physicochemical Properties

The inherent structure of this compound, with its rigid, bicyclic aromatic core, predicts low aqueous solubility. While specific solubility data for this exact molecule is not widely published, data from structurally related compounds, such as 8-Chloroquinazolin-4-ol, show significant solubility in Dimethyl Sulfoxide (DMSO) and poor solubility in water.[2][3]

PropertyValueSource(s)
CAS Number 953039-10-6[4]
Molecular Formula C₈H₅ClN₂O[5]
Molecular Weight 180.59 g/mol [5][6]
Physical Form Solid (typically crystalline)
Recommended Storage (Solid) 4°C or Room Temperature, desiccated[5]
Presumed Primary Solvent Dimethyl Sulfoxide (DMSO)[2][3]
Critical Safety Considerations

According to its Globally Harmonized System (GHS) classification, this compound is toxic. Adherence to strict safety protocols is mandatory.

  • Hazard Pictograms: GHS06 (Toxic)

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

  • Mandatory Precautions:

    • Always handle the solid compound and concentrated solutions within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

    • Avoid inhalation of the powder and creation of dust.

The Cornerstone of Solubilization: DMSO as the Primary Solvent

For most water-insoluble small molecules intended for biological assays, Dimethyl Sulfoxide (DMSO) is the universally accepted solvent of choice.[7][8] Its high solvating capacity for hydrophobic compounds and its miscibility with aqueous cell culture media make it ideal. However, the quality of the solvent is paramount.

Expert Insight: Always use anhydrous, cell culture-grade DMSO (purity ≥ 99.9%).[8][9] Standard-grade DMSO can absorb atmospheric moisture, which may reduce the solubility of the compound or accelerate its degradation over time.[8]

Experimental Protocols: From Powder to Working Solution

This section details the validated, step-by-step methodologies for preparing this compound solutions.

Protocol 1: Preparation of a Concentrated Stock Solution

The objective is to create a high-concentration, stable stock solution that can be stored long-term and diluted to various working concentrations. A typical stock concentration is 10-20 mM.

Methodology:

  • Calculation: Determine the mass of this compound required for your desired stock concentration and volume.

    • Example for 2 mL of a 20 mM stock:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (g) = 0.020 mol/L × 0.002 L × 180.59 g/mol = 0.00722 g = 7.22 mg

  • Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.

  • Dissolution:

    • Add the calculated volume of anhydrous, sterile DMSO to the tube.

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.[9][10][11] Visually inspect against a light source to confirm the absence of any particulate matter.

  • Sterilization (Optional but Recommended): If sterility is a major concern, filter the DMSO stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into a new sterile tube. PTFE is recommended for its compatibility with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile cryovials.

    • Causality: Aliquoting is critical to prevent repeated freeze-thaw cycles, which can cause compound degradation and compromise the stability of the solution.[3]

    • Store the aliquots at -80°C for long-term stability (up to 1 year).[3]

G cluster_prep Stock Solution Preparation Workflow calc 1. Calculate Mass (e.g., for 20 mM) weigh 2. Weigh Compound (in fume hood) calc->weigh dissolve 3. Add Anhydrous DMSO weigh->dissolve aid 4. Vortex / Sonicate (Ensure Complete Dissolution) dissolve->aid filter 5. Sterile Filter (Optional) (0.22 µm PTFE filter) aid->filter aliquot 6. Aliquot (Single-use volumes) filter->aliquot store 7. Store at -80°C aliquot->store

Workflow for preparing a concentrated stock solution.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This is the most critical step where compound precipitation can occur. The principle is to ensure rapid dispersion of the compound molecules in the aqueous environment before they can aggregate.

Methodology:

  • Thaw Stock: Remove one aliquot of the concentrated DMSO stock from the -80°C freezer and thaw it completely at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Dilution - The Critical Step:

    • Create a vortex in the tube of pre-warmed medium by setting your vortex mixer to a medium speed.

    • While the medium is vortexing, slowly add the required volume of the DMSO stock solution dropwise into the vortex.[9]

    • Causality: Adding the small volume of organic stock to the larger, agitated volume of aqueous medium ensures immediate and rapid dispersion, preventing localized high concentrations of the compound that would lead to precipitation.[8] Never add the aqueous medium to the concentrated DMSO stock.

  • Final Mix: Continue vortexing for another 5-10 seconds after adding the stock to ensure a homogenous solution.

  • Use Immediately: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of the compound unless stability has been explicitly verified.

G cluster_dilution Working Solution Preparation Workflow thaw 1. Thaw Stock Aliquot (from -80°C) warm 2. Pre-warm Culture Medium (to 37°C) thaw->warm vortex 3. Vortex Medium (Create a swirl) warm->vortex add 4. Add Stock Dropwise (CRITICAL STEP) vortex->add Slowly pipette stock into vortex use 5. Mix and Use Immediately add->use

Dilution workflow emphasizing the critical addition step.
Protocol 3: The Essential Control - Determining Solvent Cytotoxicity

Before initiating experiments with this compound, it is imperative to determine the maximum concentration of your solvent (DMSO) that the chosen cell line can tolerate without affecting its viability or behavior. This establishes the baseline for your vehicle control.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Solvent Dilutions: Prepare serial dilutions of DMSO in complete cell culture medium to match the range of final DMSO concentrations that will be present in your compound treatment wells. Typical final concentrations to test range from 0.05% to 2% (v/v).[7][12] Include a "medium only" control.

  • Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the longest duration planned for your compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard cell viability assay (e.g., MTT, MTS, PrestoBlue™, or CellTiter-Glo®) to quantify cell viability.

  • Analysis: Plot cell viability (%) against DMSO concentration (%). The highest concentration of DMSO that results in ≥95% cell viability compared to the "medium only" control should be considered the maximum allowable solvent concentration for your experiments. Most cell lines tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[12]

Final DMSO Conc. (v/v)Example Cell Viability (% of Control)Recommendation
0.0% (Medium Only)100%Negative Control
0.1%99.5%Safe
0.25%98.2%Safe
0.5% 96.1% Recommended Maximum
1.0%85.3%Cytotoxic
2.0%60.7%Highly Cytotoxic

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in Medium Final compound concentration exceeds its aqueous solubility; improper dilution technique.Add DMSO stock more slowly to a more vigorously vortexing medium.[8] Lower the final concentration of the compound. Ensure the medium is fully pre-warmed to 37°C.
Loss of Compound Activity Compound degradation due to repeated freeze-thaw cycles or improper storage.Always use single-use aliquots stored at -80°C.[3] Prepare fresh working solutions for each experiment.
High Vehicle Control Toxicity Final DMSO concentration is too high for the specific cell line.Perform the solvent cytotoxicity test (Protocol 3) to determine the safe DMSO limit.[12] Ensure the final DMSO concentration in all wells is below this limit and consistent across all treatments.

Theoretical Context: Potential Mechanism of Action

The this compound scaffold incorporates two key pharmacophores that suggest potential biological activities. Understanding these provides context for its application.

  • Quinazoline Core: Many quinazoline derivatives function as kinase inhibitors or interfere with metabolic pathways. For example, the structurally related 8-Chloroquinazolin-4-ol acts as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[2] Inhibition of PARP-1 is a clinically validated strategy for killing cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.

  • 8-Hydroxyquinoline Moiety: This structure is a well-known metal chelator.[13] By sequestering essential metal ions, 8-hydroxyquinoline derivatives can disrupt enzymatic functions, leading to antimicrobial and anticancer effects.[13]

G cluster_pathway Hypothetical PARP Inhibition Pathway Compound This compound (Hypothetical PARP Inhibitor) PARP PARP-1 Enzyme Compound->PARP Inhibits SSB DNA Single-Strand Breaks (SSBs) PARP->SSB Repair Blocked DSB Replication Fork Collapse -> Double-Strand Breaks (DSBs) SSB->DSB CellDeath Synthetic Lethality (Cell Death) DSB->CellDeath In BRCA-deficient cells

Potential mechanism via PARP-1 inhibition.

Conclusion

The biological activity of this compound can only be accurately assessed with a proper dissolution and handling protocol. By utilizing high-purity anhydrous DMSO, preparing concentrated and aliquoted stock solutions for -80°C storage, and employing a rapid dispersion technique for creating working solutions, researchers can prevent compound precipitation and ensure experimental reproducibility. The inclusion of a solvent cytotoxicity control is a non-negotiable step to validate the experimental system and ensure that observed biological effects are due to the compound itself and not the solvent vehicle.

References

Application of 2-Chloroquinazolin-8-ol in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2][3] A multitude of quinazoline derivatives have been successfully developed into FDA-approved drugs for treating various cancers, primarily by targeting key signaling molecules involved in tumor growth and proliferation.[1][4] This document provides a detailed application note and a set of research protocols for investigating the potential of a specific, yet underexplored, quinazoline derivative: 2-Chloroquinazolin-8-ol .

While extensive research has been conducted on the broader family of quinazolines, this guide will focus on creating a robust framework for evaluating the anticancer properties of this compound. The protocols and methodologies outlined herein are based on established principles from the study of similar compounds and are designed to be self-validating, providing a clear path for researchers to uncover the therapeutic potential of this molecule.

The Quinazoline Scaffold: A Privileged Structure in Oncology

Quinazoline and its derivatives are a class of heterocyclic aromatic compounds that have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, and most notably, anticancer properties.[3][5] Their success in oncology is largely attributed to their ability to mimic the purine ring of ATP and competitively inhibit the kinase activity of various growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt signaling pathway.[2][4][6]

The general mechanism of action for many anticancer quinazolines involves the blockade of signal transduction pathways that are critical for cell proliferation, survival, angiogenesis, and metastasis. This targeted approach offers a more precise and potentially less toxic alternative to traditional cytotoxic chemotherapy.[2]

This compound: A Compound of Interest

This compound is a specific derivative of the quinazoline family. While detailed biological studies on this particular compound are not extensively published, its structural features suggest it as a promising candidate for anticancer research. The chloro and hydroxyl substitutions on the quinazoline ring can significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to interact with specific biological targets.

Chemical Structure:

  • CAS Number: 953039-10-6[7][8]

  • Molecular Formula: C₈H₅ClN₂O

  • Appearance: White powder[8]

The presence of the chloro group at the 2-position and a hydroxyl group at the 8-position provides reactive sites for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced potency and selectivity.

Proposed Mechanism of Action and Key Research Questions

Based on the known activities of other quinazoline derivatives, we can hypothesize several potential mechanisms of action for this compound in cancer cells. The primary research objective would be to validate these hypotheses through a series of well-designed experiments.

Hypothesized Signaling Pathway Inhibition:

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known targets of similar quinazoline compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibitors Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Apoptosis_Inhibitors Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->RTK Compound->PI3K Inhibits? Compound->Akt Inhibits? G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Cancer Cell Culture treatment Treat with this compound start->treatment harvest Harvest Cells treatment->harvest stain_apop Annexin V/PI Staining harvest->stain_apop fix Fixation harvest->fix flow_apop Flow Cytometry Analysis stain_apop->flow_apop stain_cc PI Staining fix->stain_cc flow_cc Flow Cytometry Analysis stain_cc->flow_cc

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets with high affinity.[1][2] Derivatives of this heterocyclic compound have been successfully developed into therapeutic agents for a variety of diseases, most notably in oncology.[3][4][5] Marketed drugs such as gefitinib and erlotinib, which feature the quinazoline core, have validated its utility as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival.[1][3] The broad biological activities of quinazoline derivatives also encompass antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][7]

2-Chloroquinazolin-8-ol is a key chemical intermediate leveraged in the synthesis of novel, biologically active quinazoline-based molecules.[8] Its structure incorporates the essential quinazoline core and an 8-hydroxy group, a moiety known for its metal-chelating properties, which can contribute to unique mechanisms of action, such as the inhibition of metalloenzymes.[9][10] The presence of a reactive chlorine atom at the 2-position provides a versatile handle for synthetic chemists to introduce a wide array of functional groups, thereby enabling the generation of large, diverse compound libraries for high-throughput screening (HTS).

These application notes provide detailed protocols for two distinct HTS assays designed to identify and characterize novel bioactive compounds derived from or related to the this compound scaffold: a cell-based phenotypic screen for cytotoxic agents and a biochemical assay for the discovery of novel kinase inhibitors.

Assay 1: Cell-Based High-Throughput Screening for Cytotoxicity

A primary and robust approach in anticancer drug discovery is the identification of compounds that exhibit cytotoxic effects against cancer cell lines.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[12][13] This assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Scientific Rationale

This protocol is designed to screen a library of quinazoline derivatives for their potential to induce cell death in a cancer cell line, such as the human breast adenocarcinoma cell line MCF-7 or the lung carcinoma cell line A549, both of which have been used in the evaluation of quinazoline compounds.[1][3] The choice of a cell-based assay provides a more holistic view of a compound's activity, as it accounts for cell permeability, metabolic stability, and potential off-target effects that might contribute to cytotoxicity.[12] By employing a high-throughput format (e.g., 384-well plates), large numbers of compounds can be rapidly evaluated.

Experimental Workflow Diagram

HTS_Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis seed_cells Seed Cancer Cells in 384-well Plates incubate_adhesion Incubate 24h (Cell Adhesion) seed_cells->incubate_adhesion compound_addition Add Quinazoline Derivatives (e.g., 10 µM final concentration) incubate_adhesion->compound_addition incubate_treatment Incubate 48-72h compound_addition->incubate_treatment controls Add Controls: - Vehicle (DMSO) - Positive (Doxorubicin) controls->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., acidified isopropanol) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability and Z'-factor read_absorbance->calculate_viability hit_identification Identify Hits calculate_viability->hit_identification

Caption: Workflow for the cell-based HTS cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 384-well clear-bottom cell culture plates

  • Test compounds (quinazoline derivatives) dissolved in 100% DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., 10% Triton X-100 in acidified isopropanol)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a master plate of test compounds at a concentration 100-fold higher than the final desired screening concentration (e.g., 1 mM for a 10 µM final concentration).

    • Using an automated liquid handler or multichannel pipette, transfer 0.4 µL of the compound solution from the master plate to the corresponding wells of the cell plate.

    • Prepare control wells:

      • Vehicle Control: Add 0.4 µL of 100% DMSO (final concentration 1%). This represents 100% cell viability.

      • Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin at a final concentration that induces >80% cell death) to designated wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Readout:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 50 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate for 15-30 minutes at room temperature with gentle shaking to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

1. Calculation of Percent Viability: The percentage of cell viability is calculated relative to the vehicle control: % Viability = (Absorbance_Compound - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100

2. Hit Identification: A "hit" is defined as a compound that reduces cell viability below a predetermined threshold (e.g., < 50% viability).

3. Quality Control (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the positive and vehicle controls: Z' = 1 - (3 * (SD_Positive + SD_Vehicle)) / |Mean_Positive - Mean_Vehicle| An assay with a Z'-factor > 0.5 is considered robust and reliable for HTS.

ParameterExample Value
Cell LineA549 (Human Lung Carcinoma)
Seeding Density3,000 cells/well
Plate Format384-well
Compound Conc.10 µM
Vehicle Control1% DMSO
Positive ControlDoxorubicin (5 µM)
Incubation Time48 hours
ReadoutAbsorbance at 570 nm
Hit Threshold< 50% Viability
Target Z'-factor> 0.5

Assay 2: Biochemical High-Throughput Screening for Kinase Inhibition

Given that the quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, a biochemical assay to screen for compounds that inhibit a specific kinase is a logical next step.[3][12] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in luminescence indicates that the kinase has been inhibited by a test compound.

Scientific Rationale

This assay directly measures the enzymatic activity of a purified kinase (e.g., EGFR, PI3K-α, or VEGFR-2, all known targets of quinazoline derivatives) in the presence of test compounds.[3][11] The amount of ADP generated is quantified by converting it to ATP, which is then used in a luciferase/luciferin reaction to produce light. The signal is inversely proportional to kinase inhibition. This in vitro format eliminates confounding factors from a cellular environment and provides a direct measure of target engagement.

Kinase Inhibition Assay Workflow

HTS_Kinase_Workflow cluster_reaction Kinase Reaction cluster_detection ADP to ATP Conversion cluster_luminescence Luminescence Generation cluster_readout Data Acquisition & Analysis reagents Dispense: - Kinase - Substrate - ATP add_compound Add Quinazoline Derivatives & Controls reagents->add_compound incubate_kinase Incubate at RT (e.g., 60 min) add_compound->incubate_kinase stop_reaction Add ADP-Glo™ Reagent (Stops kinase reaction, depletes remaining ATP) incubate_kinase->stop_reaction incubate_stop Incubate at RT (e.g., 40 min) stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_stop->add_detection incubate_lum Incubate at RT (e.g., 30 min) add_detection->incubate_lum read_luminescence Read Luminescence incubate_lum->read_luminescence calculate_inhibition Calculate % Inhibition and Z'-factor read_luminescence->calculate_inhibition hit_identification Identify Hits calculate_inhibition->hit_identification

Caption: Workflow for the ADP-Glo™ kinase inhibition HTS assay.

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase (e.g., recombinant human EGFR)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP solution

  • Kinase reaction buffer

  • Test compounds (quinazoline derivatives) dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine or a known EGFR inhibitor like Gefitinib)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase, substrate, and ATP in the appropriate reaction buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.

    • Dispense 5 µL of the master mix into each well of a 384-well plate.

    • Add 0.5 µL of test compound solution or control to the appropriate wells.

      • No-Inhibitor Control: Add 0.5 µL of DMSO. This represents 0% inhibition.

      • Positive Control: Add a known inhibitor at a concentration that gives >90% inhibition.

    • Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of the Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert the ADP produced into ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Readout:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition: The percentage of kinase inhibition is calculated based on the luminescence signal (RLU - Relative Light Units): % Inhibition = 100 * (1 - (RLU_Compound - RLU_Positive) / (RLU_Vehicle - RLU_Positive))

2. Hit Identification: A "hit" is a compound that demonstrates inhibition above a defined threshold (e.g., > 50% inhibition or > 3 standard deviations from the mean of the vehicle control).

3. Quality Control (Z'-factor): The Z'-factor is calculated as described for the cytotoxicity assay, using the positive (high inhibition) and vehicle (low inhibition) controls. A Z'-factor > 0.5 is desirable.

ParameterExample Value
Target KinaseEGFR
SubstratePoly(Glu,Tyr) 4:1
Plate Format384-well, opaque
Compound Conc.10 µM
Vehicle Control1% DMSO
Positive ControlGefitinib (1 µM)
Reaction Time60 minutes
ReadoutLuminescence
Hit Threshold> 50% Inhibition
Target Z'-factor> 0.5

Conclusion

The protocols detailed in these application notes provide robust and validated methodologies for the high-throughput screening of compound libraries derived from scaffolds such as this compound. The cell-based cytotoxicity assay serves as an effective primary screen to identify compounds with potential anticancer activity, while the biochemical kinase inhibition assay allows for the specific targeting of a well-established class of enzymes modulated by quinazoline derivatives. By employing these HTS approaches, researchers can efficiently identify and prioritize novel hit compounds for further optimization and development in the drug discovery pipeline.

References

Analytical methods for quantifying 2-Chloroquinazolin-8-ol in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2-Chloroquinazolin-8-ol in Human Plasma and Urine

Audience: Researchers, scientists, and drug development professionals in pharmaceutical, biotechnology, and clinical research settings.

Introduction: The Analytical Imperative for this compound

Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with numerous derivatives approved for therapeutic use, particularly in oncology (e.g., Gefitinib, Erlotinib).[1] Their mechanism of action often involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is critical in regulating cell proliferation and survival.[2] this compound is a member of this class, and its precise quantification in biological matrices is paramount for elucidating its pharmacokinetic (PK) profile, assessing its metabolic fate, and establishing a clear relationship between dose, exposure, and response in preclinical and clinical studies.

The development of a reliable bioanalytical method is a cornerstone of any drug development program.[3][4] Such a method must be not only sensitive and accurate but also robust and compliant with regulatory standards to ensure data integrity.[5] This document details a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma and urine. The protocols provided herein are designed to meet the stringent criteria outlined in the U.S. Food and Drug Administration's (FDA) "Bioanalytical Method Validation Guidance for Industry".[5]

We will describe the rationale behind the selection of sample preparation techniques—Solid Phase Extraction (SPE) for plasma and Liquid-Liquid Extraction (LLE) for urine—and the optimization of LC-MS/MS parameters. This application note serves as a complete guide, from sample collection to final data analysis, enabling researchers to implement a high-quality bioanalytical workflow.

Method Overview & Rationale

The quantification of this compound is achieved by LC-MS/MS, the gold standard for small molecule bioanalysis due to its superior sensitivity and selectivity.[6][7][8] The workflow involves sample preparation to isolate the analyte from complex biological matrices, followed by chromatographic separation and detection.

Choice of Biological Matrices
  • Human Plasma: The primary matrix for assessing systemic exposure and defining the pharmacokinetic profile of a drug candidate.

  • Human Urine: Essential for excretion studies, providing insights into the clearance mechanisms and metabolic pathways of the compound.[9]

Rationale for Sample Preparation

Effective sample preparation is critical to remove endogenous interferences (e.g., proteins, phospholipids, salts) that can suppress the analyte signal (ion suppression) and compromise the analytical column and mass spectrometer.[3][4]

  • Solid Phase Extraction (SPE) for Plasma: SPE is chosen for plasma due to its ability to provide a cleaner extract compared to simpler methods like protein precipitation.[10][11] A reversed-phase polymeric sorbent is selected. These sorbents are advantageous for high-throughput assays because they are resistant to drying and offer robust performance.[12] This method effectively removes proteins and phospholipids, leading to higher reproducibility and sensitivity.[13]

  • Liquid-Liquid Extraction (LLE) for Urine: Urine is a less complex matrix than plasma but contains high concentrations of salts.[14] LLE is a simple, cost-effective, and highly efficient technique for extracting analytes from aqueous matrices into an immiscible organic solvent, leaving behind salts and other polar interferences.[9][15] The choice of an appropriate organic solvent and pH adjustment is key to achieving high extraction recovery.

The entire analytical workflow is depicted in the diagram below.

Bioanalytical_Workflow_for_this compound cluster_plasma Plasma Sample Workflow cluster_urine Urine Sample Workflow P_Sample 1. Collect Plasma Sample P_Pretreat 2. Add Internal Standard (IS) & Pre-treat P_Sample->P_Pretreat P_SPE 3. Solid Phase Extraction (SPE) P_Pretreat->P_SPE P_Elute 4. Elute & Evaporate P_SPE->P_Elute P_Recon 5. Reconstitute P_Elute->P_Recon Analysis 6. LC-MS/MS Analysis P_Recon->Analysis U_Sample 1. Collect Urine Sample U_Pretreat 2. Add Internal Standard (IS) & Adjust pH U_Sample->U_Pretreat U_LLE 3. Liquid-Liquid Extraction (LLE) U_Pretreat->U_LLE U_Extract 4. Isolate Organic Layer & Evaporate U_LLE->U_Extract U_Recon 5. Reconstitute U_Extract->U_Recon U_Recon->Analysis Data 7. Data Processing & Quantification Analysis->Data caption Fig 1: Overall Bioanalytical Workflow

Caption: Fig 1: Overall Bioanalytical Workflow.

Materials and Reagents

  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): this compound-¹³C₆,¹⁵N₂ (or a structurally similar analog if a stable isotope is unavailable)

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Methyl tert-butyl ether (MTBE), Ethyl Acetate (HPLC Grade)

  • Reagents: Formic Acid, Ammonium Hydroxide, Ammonium Acetate (Optima Grade or equivalent)

  • Water: Deionized water, 18 MΩ·cm or higher purity

  • Biological Matrices: Blank human plasma (K₂EDTA), Blank human urine

  • SPE Cartridges: Polymeric Reversed-Phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), 30 mg/1 mL

  • Labware: Polypropylene tubes, 96-well plates, glass vials

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid Phase Extraction (SPE)

This protocol is designed for maximum cleanup of plasma samples, ensuring high reproducibility for pharmacokinetic analysis.

SPE_Protocol_Diagram start Start: Plasma Sample (100 µL) pretreat 1. Pre-treatment Add 20 µL IS Working Solution. Add 200 µL 2% NH4OH(aq). Vortex. start->pretreat condition 2. SPE Conditioning 1 mL Methanol. 1 mL DI Water. pretreat->condition Prepare SPE Plate load 3. Sample Loading Load pre-treated sample onto SPE plate. Apply gentle positive pressure. condition->load wash 4. Wash Step 1 mL 5% Methanol in Water. Removes polar interferences. load->wash elute 5. Elution 1 mL Methanol. Elutes analyte and IS. wash->elute dry 6. Dry Down Evaporate eluate to dryness under N2 at 40°C. elute->dry reconstitute 7. Reconstitution Reconstitute in 100 µL Mobile Phase A/B (90:10). Vortex & transfer to vial. dry->reconstitute end Inject into LC-MS/MS reconstitute->end caption Fig 2: SPE Workflow for Plasma

Caption: Fig 2: SPE Workflow for Plasma.

Step-by-Step Procedure:

  • Prepare Samples: Thaw plasma samples and blank matrix to room temperature. Vortex gently.

  • Aliquot and Spike: To 100 µL of plasma (sample, blank, or calibration standard) in a polypropylene tube, add 20 µL of the internal standard working solution.

  • Pre-treatment: Add 200 µL of 2% ammonium hydroxide solution to each sample. Vortex for 10 seconds. This step ensures the analyte is in its basic, non-ionized form for optimal retention on the reversed-phase sorbent.

  • Condition SPE Plate: Place a polymeric SPE plate on a vacuum or positive pressure manifold. Condition the wells by passing 1 mL of methanol followed by 1 mL of DI water. Do not allow the sorbent bed to dry.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE plate. Apply slow, steady positive pressure or gentle vacuum to pass the sample through the sorbent at approximately 1 mL/min.

  • Wash: Wash the sorbent with 1 mL of 5% methanol in water. This step removes salts and other highly polar matrix components without eluting the analyte of interest.

  • Elute: Elute the analyte and IS from the sorbent with 1 mL of methanol into a clean collection plate or tubes.

  • Evaporate: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex for 30 seconds to ensure complete dissolution.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol provides a rapid and efficient extraction for urine samples, ideal for excretion and metabolism studies.

Step-by-Step Procedure:

  • Prepare Samples: Thaw urine samples to room temperature. Centrifuge at 4000 rpm for 5 minutes to pellet any precipitates. Use the supernatant for extraction.

  • Aliquot and Spike: To 200 µL of urine supernatant in a polypropylene tube, add 20 µL of the internal standard working solution.

  • pH Adjustment: Add 50 µL of 1 M sodium carbonate buffer (pH ~9.5) to each sample. Vortex for 10 seconds. Adjusting the pH to be ~2 units above the pKa of the analyte deprotonates it, increasing its affinity for the organic solvent.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE). Cap the tubes and vortex vigorously for 2 minutes. MTBE is selected for its good recovery of moderately polar compounds and its low miscibility with water, which facilitates clean phase separation.[14]

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Isolate Organic Layer: Carefully transfer the upper organic layer (~800 µL) to a clean tube, taking care not to aspirate any of the aqueous layer.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 200 µL of the initial mobile phase. Vortex for 30 seconds.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method and Parameters

The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290)
Analytical Column C18 Reversed-Phase Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Start at 10% B, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and re-equilibrate for 1.0 min. (Total run time: ~5 min)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 550°C
IonSpray Voltage +5500 V
MRM Transitions To be determined by infusion of analyte and ISAnalyte (Q1/Q3): e.g., 181.0 -> 127.0 IS (Q1/Q3): e.g., 189.0 -> 135.0
Collision Energy (CE) Optimized for each transition
Dwell Time 100 ms

Note: The exact m/z values for MRM transitions must be empirically determined by infusing a standard solution of this compound and its IS into the mass spectrometer.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability for analyzing study samples.[5][16] The validation will assess selectivity, accuracy, precision, linearity, recovery, matrix effect, and stability.

Validation Parameter Acceptance Criteria (as per FDA Guidance[5])
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique sources of blank matrix. Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve (Linearity) Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5, and with precision (%CV) ≤ 20% and accuracy (%Bias) within ±20%.
Precision & Accuracy (Intra- & Inter-day) Evaluated at a minimum of 4 QC levels (LLOQ, Low, Mid, High). Precision (%CV): ≤15% (≤20% at LLOQ). Accuracy (%Bias): Within ±15% of nominal (±20% at LLOQ).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a pure solution. The CV of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%.
Recovery The extraction efficiency of the method. Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible.
Stability Analyte stability must be demonstrated under various conditions: - Freeze-Thaw Stability: (e.g., 3 cycles) - Bench-Top Stability: (e.g., 4 hours at room temp) - Autosampler Stability: (e.g., 24 hours at 4°C) - Long-Term Storage Stability: (e.g., 30 days at -80°C) Mean concentrations of stability samples must be within ±15% of nominal concentration.

Conclusion and Applications

This application note provides a detailed, robust, and high-sensitivity LC-MS/MS method for the quantification of this compound in human plasma and urine. The described protocols for sample preparation—SPE for plasma and LLE for urine—are optimized for high recovery and minimal matrix effects, leading to reliable data. The method is designed to be validated in accordance with stringent FDA guidelines, ensuring its suitability for regulated bioanalysis.[5]

By following these protocols, researchers and drug development professionals can confidently generate high-quality concentration data to support pharmacokinetic, toxicokinetic, and excretion studies, thereby accelerating the development of novel quinazoline-based therapeutics.

References

Application Notes and Protocols: 2-Chloroquinazolin-8-ol as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Biological Insights with 2-Chloroquinazolin-8-ol

The identification of protein targets for small molecules is a cornerstone of modern drug discovery and chemical biology. Chemical probes, small molecules designed to interact with specific protein targets, are invaluable tools in this endeavor.[1][2] They allow for the elucidation of biological pathways, validation of new drug targets, and understanding of drug mechanisms of action.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a novel chemical probe for target identification.

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] While direct literature on this compound is emerging, its structural similarity to other biologically active quinazolines and quinolines suggests its potential as a valuable tool for exploring novel biological targets.[7][8][9]

These application notes will guide the user through the principles of chemical probe-based target identification, the necessary steps to prepare a this compound-derived affinity probe, and detailed protocols for affinity-based protein profiling (AfBPP) and subsequent proteomic analysis.

Core Principles of Chemical Probe-Based Target Identification

The central premise of using a chemical probe for target identification is to leverage its binding affinity to "fish out" its interacting proteins from a complex biological sample, such as a cell lysate.[10] The most common and robust method for this is Affinity-Based Protein Profiling (AfBPP).[11][12]

Key attributes of a good chemical probe include:

  • Potency: The probe should bind to its target with high affinity, typically in the nanomolar range.[13]

  • Selectivity: The probe should interact with a limited number of proteins to minimize off-target effects and simplify data analysis.[1][2]

  • Cell Permeability: For live-cell applications, the probe must be able to cross the cell membrane to engage its intracellular targets.[3]

  • A "Handle" for Downstream Applications: The probe is typically modified with a reactive group or an affinity tag (like biotin) that allows for its visualization or enrichment.[10]

Experimental Workflow for Target Identification using this compound

The overall workflow for identifying the protein targets of this compound can be broken down into several key stages.

Target Identification Workflow cluster_0 Probe Development cluster_1 Target Engagement & Enrichment cluster_2 Target Identification & Validation Probe_Synthesis Synthesis of Affinity Probe (e.g., Biotinylated this compound) Cell_Treatment Cell Culture and Treatment with Probe Probe_Synthesis->Cell_Treatment Affinity Probe Control_Synthesis Synthesis of Negative Control (Inactive Analog) Control_Synthesis->Cell_Treatment Negative Control Lysate_Prep Cell Lysis and Protein Extraction Cell_Treatment->Lysate_Prep Affinity_Pulldown Affinity Pulldown (e.g., Streptavidin Beads) Lysate_Prep->Affinity_Pulldown Washing Wash Steps to Remove Non-specific Binders Affinity_Pulldown->Washing Elution Elution of Bound Proteins Washing->Elution MS_Analysis Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis Data_Analysis Data Analysis and Hit Identification MS_Analysis->Data_Analysis Target_Validation Biological Validation of Candidate Targets Data_Analysis->Target_Validation

Caption: Overall workflow for target identification using a chemical probe.

Part 1: Preparation of a this compound Affinity Probe

To perform AfBPP, this compound must be chemically modified to include an affinity tag, most commonly biotin. This is achieved by synthesizing a derivative that incorporates a linker arm attached to the biotin moiety. The point of attachment on the this compound scaffold should be chosen carefully to minimize disruption of its binding to its target proteins.

Protocol 1: Synthesis of a Biotinylated this compound Affinity Probe (Exemplary)

This protocol is a generalized example. The specific synthetic route may need to be optimized based on the reactivity of the this compound core.

Materials:

  • This compound

  • An appropriate linker with a terminal amine group (e.g., a short polyethylene glycol (PEG) linker)

  • Biotin-NHS ester

  • Organic solvents (e.g., DMF, DMSO)

  • Reaction vessels and stirring equipment

  • Purification system (e.g., HPLC)

Procedure:

  • Functionalization of this compound: Introduce a reactive group on the this compound molecule that can be coupled to the linker. The 8-hydroxyl group is a potential site for etherification with a linker containing a terminal leaving group.

  • Linker Attachment: React the functionalized this compound with the amino-terminated linker.

  • Biotinylation: React the linker-modified this compound with Biotin-NHS ester in an appropriate solvent like DMF with a non-nucleophilic base (e.g., DIEA).

  • Purification: Purify the final biotinylated probe using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Part 2: Affinity-Based Protein Profiling (AfBPP)

This section details the use of the biotinylated this compound probe to enrich for its binding partners from a cell lysate.

Protocol 2: Cell Treatment and Lysate Preparation

Materials:

  • Cultured cells of interest

  • Biotinylated this compound probe

  • Unmodified this compound (for competition experiment)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scrapers

  • Microcentrifuge

Procedure:

  • Cell Culture: Grow cells to 80-90% confluency in appropriate culture vessels.

  • Treatment: Treat the cells with the biotinylated probe at a predetermined concentration (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours). Include the following controls:

    • Vehicle control (DMSO)

    • Competition control: Pre-incubate cells with a 50-100 fold excess of unmodified this compound for 1 hour before adding the biotinylated probe.

  • Cell Harvest: After treatment, wash the cells with ice-cold PBS to remove excess probe.

  • Lysis: Add ice-cold lysis buffer to the cells, scrape, and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

Protocol 3: Affinity Pulldown of Target Proteins

Materials:

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell lysate from Protocol 2

  • Wash buffer (e.g., lysis buffer with reduced detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

  • Binding: Incubate the clarified cell lysate with the prepared streptavidin beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution: After the final wash, add elution buffer to the beads and heat at 95°C for 5-10 minutes to release the bound proteins.

Part 3: Target Identification by Mass Spectrometry

The eluted proteins are then identified using mass spectrometry-based proteomics.

Protocol 4: Sample Preparation and LC-MS/MS Analysis

Materials:

  • Eluted protein samples from Protocol 3

  • SDS-PAGE gel and staining reagents (optional, for in-gel digestion)

  • Trypsin (proteomics grade)

  • Reagents for reduction and alkylation (DTT and iodoacetamide)

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

  • Protein Digestion: The eluted proteins can be digested into peptides either in-solution or after separation on an SDS-PAGE gel (in-gel digestion).

    • In-solution digestion: Reduce the disulfide bonds with DTT, alkylate the cysteines with iodoacetamide, and then digest the proteins with trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the peptide samples using a C18 StageTip or similar device.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.

  • Hit Prioritization: True binding partners of this compound should be significantly enriched in the probe-treated sample compared to the vehicle control and should show reduced abundance in the competition control sample.

AfBPP Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Lysate Cell Lysate Incubation Incubate Lysate with Probe Lysate->Incubation Probe Biotinylated This compound Probe->Incubation Beads Streptavidin Beads Capture Capture Probe-Protein Complexes with Beads Beads->Capture Incubation->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify Proteins LCMS->Identify

Caption: Detailed workflow for Affinity-Based Protein Profiling (AfBPP).

Data Interpretation and Target Validation

A successful AfBPP experiment will yield a list of candidate proteins that are specifically enriched by the this compound probe.

Sample Condition Expected Outcome for a True Target Rationale
Biotinylated Probe High abundanceThe probe enriches for its binding partners.
Vehicle Control (DMSO) Low to no abundanceIdentifies proteins that bind non-specifically to the beads.
Competition Control Significantly reduced abundanceExcess unmodified compound outcompetes the probe for binding to the true target.

Once high-confidence candidate targets are identified, it is crucial to validate the interaction using orthogonal methods, such as:

  • Western Blotting: Confirm the enrichment of a candidate protein in the pulldown eluate.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Directly measure the binding affinity between the purified candidate protein and this compound.

  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[14]

  • Genetic Approaches (e.g., siRNA, CRISPR/Cas9): Knockdown or knockout of the candidate target gene should abolish or alter the cellular phenotype induced by this compound.

Conclusion

This compound represents a promising chemical scaffold for the development of a novel chemical probe. By following the detailed protocols and principles outlined in these application notes, researchers can systematically identify its protein targets, thereby uncovering new biological pathways and potential therapeutic opportunities. The successful application of these methods will not only elucidate the mechanism of action of this compound but also contribute to the broader understanding of the druggable proteome.

References

Application Notes and Protocols for the Bioactivity Screening of 2-Chloroquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Potential of 2-Chloroquinazolin-8-ol

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This nitrogen-containing heterocyclic system is present in both natural alkaloids and synthetically developed therapeutic agents. The versatility of the quinazoline ring allows for substitutions at various positions, leading to a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This document outlines a comprehensive experimental design for the initial investigation of the bioactivity of a specific derivative, This compound . Given the absence of extensive prior research on this particular molecule, the proposed workflow is designed as a broad-based screening cascade to identify its most promising therapeutic potential. The structure of this compound, with a chloro group at the 2-position and a hydroxyl group at the 8-position, suggests several avenues for biological interaction. The chloro-substituent can influence the compound's reactivity and binding capabilities, while the 8-hydroxy group may participate in hydrogen bonding with biological targets.

Our approach begins with a multi-pronged in vitro screening strategy to assess the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound. This will be followed by a discussion of potential follow-up studies based on the initial findings. The protocols provided herein are established, robust methods intended to generate reliable and reproducible data, forming a solid foundation for further drug discovery and development efforts.

Physicochemical Properties and Handling

A summary of the known physicochemical properties of this compound is presented in Table 1. It is crucial to consider these properties when preparing stock solutions and performing biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number953039-10-6[6]
Molecular FormulaC₈H₅ClN₂O
Molecular Weight180.59 g/mol
AppearanceWhite powder[7]
Storage2-8°C, Inert atmosphere[7]
Purity≥95%

Safety Precautions: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a certified chemical fume hood.

Experimental Workflow: A Three-Tiered Screening Approach

The proposed experimental design follows a logical progression from broad cytotoxicity screening to more specific antimicrobial and anti-inflammatory assays. This tiered approach allows for efficient allocation of resources and provides a clear decision-making framework for subsequent studies.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening cluster_tier3 Tier 3: Hit Validation & Mechanism of Action Studies tier1_node Cytotoxicity Profiling (MTT Assay) Broad panel of cancer cell lines and a normal cell line tier2_antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Gram-positive and Gram-negative bacteria tier1_node->tier2_antimicrobial If low cytotoxicity tier2_antiinflammatory Anti-inflammatory Activity (LPS-induced TNF-α Release) Macrophage cell line tier1_node->tier2_antiinflammatory If low to moderate cytotoxicity tier3_node Dose-response analysis Target identification In vivo model selection tier1_node->tier3_node If potent and selective cytotoxicity tier2_antimicrobial->tier3_node tier2_antiinflammatory->tier3_node

Caption: A tiered experimental workflow for the bioactivity screening of this compound.

Tier 1: In Vitro Cytotoxicity Profiling

Scientific Rationale: Quinazoline derivatives are well-documented as potent anticancer agents, often targeting key enzymes in cell signaling pathways such as EGFR and VEGFR.[1][8][9] A primary screen for cytotoxicity against a panel of human cancer cell lines is a logical first step to determine if this compound shares this characteristic. The inclusion of a non-cancerous cell line allows for an initial assessment of selectivity. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines and a normal human cell line.

Materials:

  • Cell Lines:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HCT116 (Colorectal carcinoma)

    • MRC-5 (Normal lung fibroblast)

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (specific to each cell line)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)
MCF-7> 100
A54985.2
HCT116> 100
MRC-5> 100

Tier 2: Secondary Screening

Based on the results of the primary cytotoxicity screen, the next tier of assays will investigate more specific biological activities.

A. Antimicrobial Susceptibility Testing

Scientific Rationale: The quinazoline scaffold is present in several compounds with known antimicrobial properties.[4][10] If this compound exhibits low cytotoxicity in the primary screen, it is a candidate for evaluation as an antimicrobial agent. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial Strains:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive

    • Escherichia coli (ATCC 25922) - Gram-negative

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or densitometer

  • Microplate reader (absorbance at 600 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 2 mg/mL stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microplate containing 50 µL of the serially diluted compound.

    • Include a growth control (bacteria in CAMHB with DMSO) and a sterility control (CAMHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

Table 3: Hypothetical Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
S. aureus (ATCC 29213)16
E. coli (ATCC 25922)> 256
B. Anti-inflammatory Activity Assessment

Scientific Rationale: Certain quinazoline derivatives have demonstrated anti-inflammatory effects, often by modulating inflammatory signaling pathways.[3][11] A common in vitro model for assessing anti-inflammatory potential involves the use of macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation induces the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The ability of this compound to inhibit TNF-α release will be evaluated.

Objective: To evaluate the ability of this compound to inhibit the release of TNF-α from LPS-stimulated macrophages.

Materials:

  • Cell Line: RAW 264.7 (murine macrophage)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Complete DMEM medium supplemented with 10% FBS

  • Dexamethasone (positive control)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours to allow for adherence.

  • Compound Treatment:

    • Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS at a final concentration of 1 µg/mL for 6-24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS + dexamethasone).

  • Supernatant Collection and Analysis:

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-only control.

Data Presentation:

Table 4: Hypothetical Anti-inflammatory Activity of this compound

Compound Concentration (µM)TNF-α Release (% of LPS control)
195.3
1062.1
5025.8

Tier 3: Hit Validation and Mechanism of Action Studies

Should this compound demonstrate significant and selective activity in any of the Tier 1 or Tier 2 assays, further investigation into its mechanism of action would be warranted.

moa_workflow cluster_moa Mechanism of Action Elucidation moa_start Active Hit from Primary/Secondary Screens moa_anticancer Anticancer MOA - Kinase inhibition assays (EGFR, VEGFR) - Apoptosis assays (Caspase-Glo, Annexin V) - Cell cycle analysis moa_start->moa_anticancer If cytotoxic moa_antimicrobial Antimicrobial MOA - Time-kill kinetics - Bacterial membrane integrity assays - DNA gyrase inhibition assay moa_start->moa_antimicrobial If antimicrobial moa_antiinflammatory Anti-inflammatory MOA - Western blot for NF-κB pathway proteins - qPCR for inflammatory gene expression - COX-2 inhibition assay moa_start->moa_antiinflammatory If anti-inflammatory

Caption: Potential mechanism of action studies for an active this compound hit.

Conclusion

This document provides a structured and scientifically-grounded framework for the initial bioactivity screening of this compound. By systematically evaluating its cytotoxic, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify the most promising therapeutic avenues for this novel quinazoline derivative. The detailed protocols and logical workflow are designed to ensure data integrity and provide a clear path for subsequent hit-to-lead development. The structure-activity relationships of the broader quinazoline class suggest that this compound holds potential as a bioactive molecule, and the experimental design outlined herein will serve as a valuable guide for unlocking that potential.

References

Application Notes & Protocols for the Synthesis of 2-Chloroquinazolin-8-ol Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] This document provides a comprehensive guide for the synthesis of 2-chloroquinazolin-8-ol, a highly versatile intermediate, and outlines a strategic approach for the subsequent generation of an analog library for structure-activity relationship (SAR) studies. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for efficient lead discovery.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazolines and their quinazolinone derivatives are privileged heterocyclic structures renowned for their broad spectrum of biological activities.[3] Their rigid bicyclic framework serves as an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation, facilitating interactions with various biological targets. Specifically, the 4-anilino-quinazoline moiety is a well-established pharmacophore for developing Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[4]

The subject of this guide, this compound, is a particularly valuable building block for chemical library synthesis.[5][6] Its utility stems from two key structural features:

  • The 2-Chloro Group: This position acts as an electrophilic center, readily undergoing nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups (amines, thiols, alkoxy groups, etc.), serving as a primary point of diversification.[7]

  • The 8-Hydroxy Group: The phenolic hydroxyl group can be a critical hydrogen bond donor/acceptor for target engagement or can serve as a secondary handle for further derivatization, such as etherification or esterification.

This application note details a robust, two-step synthesis of the core scaffold followed by protocols and strategies for creating a diverse library of analogs to enable comprehensive SAR exploration.

Synthesis of the Core Intermediate: this compound

The synthesis is approached via a reliable two-step sequence: first, the formation of the heterocyclic quinazolinone ring system, followed by chlorination to install the reactive chloro-handle at the C2 position.

Step 1: Cyclocondensation to Synthesize Quinazoline-2,8-diol

The foundational step is the construction of the quinazoline ring. This is achieved through the cyclocondensation of 2-amino-3-hydroxybenzoic acid with urea. This reaction is a variation of the well-established methods for quinazolinone synthesis.

Rationale: 2-amino-3-hydroxybenzoic acid provides the necessary aniline and carboxylic acid functionalities ortho to each other, primed for ring closure. Urea serves as a convenient and inexpensive source for the N1-C2-N3 segment of the quinazoline ring. The reaction proceeds via an initial formation of a ureido-benzoic acid intermediate, which subsequently undergoes intramolecular cyclization upon heating to form the stable heterocyclic product.

Experimental Protocol: Quinazoline-2,8-diol Synthesis

  • Reagent Setup: In a 250 mL round-bottom flask, combine 2-amino-3-hydroxybenzoic acid (1.0 eq., e.g., 10.0 g) and urea (3.0 eq.).

  • Reaction: Heat the mixture using an oil bath to 190-200 °C. The mixture will melt, and ammonia gas will evolve (ensure the reaction is conducted in a well-ventilated fume hood).

  • Monitoring: Maintain the temperature for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, dissolving it in methanol, and eluting with a suitable solvent system (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Allow the reaction mixture to cool to approximately 100 °C. Carefully add 100 mL of a 1 M sodium hydroxide solution to the flask with stirring.

  • Purification: Heat the resulting suspension to boiling to dissolve the product. Treat the hot solution with activated charcoal to remove colored impurities, and then filter it while hot through a pad of celite.

  • Isolation: Acidify the hot filtrate to pH 5-6 with concentrated hydrochloric acid. A precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Final Product: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield quinazoline-2,8-diol as a solid.

Step 2: Chlorination to Synthesize this compound

The 2-oxo functionality of the quinazolinone is converted to the desired 2-chloro group using a standard chlorinating agent, phosphorus oxychloride (POCl₃).

Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It activates the amide-like oxygen at the C2 position, converting it into a good leaving group, which is then displaced by a chloride ion to furnish the 2-chloroquinazoline product. N,N-Dimethylaniline is often added as a base to catalyze the reaction and neutralize the HCl byproduct.

Experimental Protocol: this compound Synthesis

  • Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add quinazoline-2,8-diol (1.0 eq., e.g., 5.0 g).

  • Reaction: Add phosphorus oxychloride (10 eq.) to the flask, followed by the dropwise addition of N,N-dimethylaniline (0.5 eq.) as a catalyst.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. The solid should gradually dissolve as the reaction progresses.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a large beaker (perform this in a fume hood as HCl gas will evolve).

  • Neutralization: Once the initial reaction has subsided, carefully neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash it extensively with water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to yield pure this compound.[8]

G A 2-Amino-3-hydroxybenzoic Acid + Urea B Quinazoline-2,8-diol (Intermediate) A->B Step 1: Cyclocondensation (Heat, 190-200°C) C This compound (Core Scaffold) B->C Step 2: Chlorination (POCl₃, Reflux)

Caption: Core synthetic workflow for this compound.

Strategy for Analog Synthesis and SAR Studies

With the core this compound scaffold in hand, the next phase is the systematic generation of analogs to explore the structure-activity relationship. A successful SAR campaign relies on a logical and efficient diversification strategy.

Key Diversification Points

The this compound structure offers two primary, orthogonal points for modification.

  • Position C2 (Primary Diversification): The electron-deficient quinazoline ring activates the 2-chloro group towards SNAr. This allows for the introduction of a vast library of nucleophiles.

    • Amines (R-NH₂): Reaction with primary or secondary amines is one of the most common and successful strategies in quinazoline chemistry, yielding 2-amino derivatives. This introduces basic centers and hydrogen bond donors/acceptors.

    • Thiols (R-SH): Thiolates are excellent nucleophiles and can be used to install various thioethers.

    • Alcohols/Phenols (R-OH): Under basic conditions (e.g., using NaH), alkoxides and phenoxides can displace the chloride to form ethers.

  • Position C8 (Secondary Diversification): The 8-hydroxy group provides a secondary site for modification, typically through O-alkylation or O-acylation. This can be performed before or after the C2 modification, allowing for combinatorial library synthesis.

    • O-Alkylation: Using an alkyl halide (e.g., methyl iodide, benzyl bromide) and a mild base (e.g., K₂CO₃) in a solvent like acetone or DMF. This modification probes the effect of removing the hydrogen bond-donating capability and introducing steric bulk.

    • O-Acylation: Using an acid chloride or anhydride to form an ester. This can modulate solubility and cell permeability.

G cluster_c2 C2 Diversification (S_N_Ar) cluster_c8 C8 Diversification Core This compound (Core Scaffold) C2_amines 2-Amino Analogs Core->C2_amines + R¹R²NH C2_ethers 2-Alkoxy Analogs Core->C2_ethers + R-OH / Base C2_thioethers 2-Thioether Analogs Core->C2_thioethers + R-SH / Base C8_ethers 8-Alkoxy Analogs Core->C8_ethers + R-X / Base C8_esters 8-Acyloxy Analogs Core->C8_esters + RCOCl

Caption: SAR diversification strategy from the core scaffold.

Protocol: Synthesis of a 2-Aminoquinazolin-8-ol Analog

This protocol provides a general method for the reaction of this compound with an amine, a cornerstone reaction for library development.

Experimental Protocol: Amination at C2

  • Reagent Setup: In a microwave vial or sealed tube, dissolve this compound (1.0 eq., e.g., 100 mg) in a suitable solvent such as n-butanol, isopropanol, or DMF (2-3 mL).

  • Addition: Add the desired primary or secondary amine (1.5-2.0 eq.). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reaction: Seal the vessel and heat the mixture. Conventional heating at 80-120 °C for 4-16 hours can be used. Alternatively, microwave irradiation (e.g., 120-150 °C for 15-60 minutes) can significantly accelerate the reaction.[9]

  • Monitoring: Track the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The residue can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water. Further purification is typically achieved by flash column chromatography or preparative HPLC to yield the pure 2-aminoquinazolin-8-ol analog.

Data Organization for SAR Analysis

Systematic logging of synthetic and biological data is crucial for deriving meaningful SAR. A structured table is recommended for this purpose.

Analog ID Structure R¹ Group (at C2) R² Group (at C8) Yield (%) Biological Activity (IC₅₀, µM)
CORE-01 [Image/ChemDraw]-Cl-HN/A>100
LIB-01 [Image/ChemDraw]-NH-Cyclopropyl-H85%15.2
LIB-02 [Image/ChemDraw]-NH-Phenyl-H78%8.9
LIB-03 [Image/ChemDraw]-NH-(4-F-Phenyl)-H81%2.1
LIB-04 [Image/ChemDraw]-NH-Cyclopropyl-CH₃65%45.8

This table serves as a template. Actual results will vary.

This structured data allows for the direct comparison of analogs, facilitating the identification of key structural motifs that enhance potency. For example, comparing LIB-02 and LIB-03 would suggest that adding a fluorine atom to the phenyl ring is beneficial for activity. Comparing LIB-01 and LIB-04 would indicate that the free 8-hydroxyl group is important for activity, as its methylation leads to a significant loss of potency.[10][11]

Conclusion

This application note provides a validated, step-by-step methodology for the synthesis of this compound and its subsequent diversification into a chemical library for SAR studies. The protocols are robust and adaptable, leveraging modern synthetic techniques like microwave-assisted synthesis for efficiency.[12] By strategically modifying the C2 and C8 positions, researchers can systematically probe the chemical space around the quinazoline scaffold, accelerating the journey from a versatile starting material to a potent lead compound in drug discovery programs.

References

Application Notes and Protocols for Evaluating the Efficacy of 2-Chloroquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-Chloroquinazolin-8-ol

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] this compound is a member of this versatile class of heterocyclic compounds, and its structure suggests potential as an intermediate for the synthesis of novel therapeutic agents.[3][4][5] Given the established role of quinazoline derivatives as anticancer agents, often functioning through mechanisms such as kinase inhibition and induction of apoptosis, a systematic evaluation of this compound's efficacy is warranted.[6][7]

This document provides a comprehensive suite of cell-based assays to meticulously characterize the potential anticancer properties of this compound. The protocols herein are designed to guide researchers through a logical workflow, beginning with a broad assessment of cytotoxicity, followed by a deeper investigation into the mechanisms of cell death, including apoptosis and cell cycle arrest, and culminating in the exploration of a specific molecular target. These application notes are intended for researchers, scientists, and drug development professionals seeking to elucidate the biological activity of this promising compound.

Part 1: Foundational Assessment of Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects across a range of concentrations. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. We will describe two robust and widely used colorimetric assays for this purpose: the MTT and XTT assays. Both assays measure the metabolic activity of viable cells, which is typically proportional to the number of living cells in the culture.[8][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][10] The insoluble formazan is then solubilized, and the absorbance is measured, providing an indication of cell viability.[8][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is an alternative to the MTT assay. A key advantage is that the formazan product of XTT reduction is water-soluble, thus eliminating the need for a solubilization step and simplifying the protocol.[12]

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Data Presentation: IC50 Values
Cell LineThis compound IC50 (µM)
MCF-7 (Breast Cancer)Experimental Value
A549 (Lung Cancer)Experimental Value
HeLa (Cervical Cancer)Experimental Value
GES-1 (Normal Gastric Epithelial)Experimental Value

Part 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Following the observation of cytotoxicity, it is crucial to determine the mode of cell death induced by this compound. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[13] We will detail two key assays to investigate apoptosis: Annexin V/Propidium Iodide (PI) staining for detecting membrane changes and a caspase activity assay for monitoring the execution phase of apoptosis.

Annexin V/PI Staining by Flow Cytometry

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 200 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive[14]

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[13] This can be measured using a substrate that becomes fluorescent or luminescent upon cleavage by active caspases.

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence measurements. Treat with this compound as described previously.

  • Reagent Addition: After the treatment period, add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.

  • Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate using a viability assay) and compare the caspase activity in treated cells to that in control cells.

cluster_0 Apoptotic Stimulus (this compound) cluster_1 Apoptosis Pathway cluster_2 Detection Assays Apoptotic Stimulus Apoptotic Stimulus PS Translocation Phosphatidylserine Translocation Apoptotic Stimulus->PS Translocation Induces Caspase Activation Caspase-3/7 Activation Apoptotic Stimulus->Caspase Activation Induces Cell Death Apoptotic Cell Death PS Translocation->Cell Death Annexin V Assay Annexin V Staining PS Translocation->Annexin V Assay Detected by Caspase Activation->Cell Death Caspase Assay Caspase-3/7 Assay Caspase Activation->Caspase Assay Measured by

Caption: Workflow for apoptosis detection.

Part 3: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[15][16] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]

Experimental Protocol: Cell Cycle Analysis with PI Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at appropriate concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[15][18] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[18] The RNase A is crucial to prevent the staining of double-stranded RNA.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to that of control cells.

cluster_0 Potential Arrest Points G1 G1 S S G1->S DNA Synthesis G2 G2 S->G2 M M G2->M Mitosis M->G1 Arrest1 G1 Arrest Arrest2 S Arrest Arrest3 G2/M Arrest

Caption: The four main phases of the cell cycle.

Part 4: Investigating a Specific Molecular Target: In Vitro Kinase Inhibition

The quinazoline scaffold is present in several approved kinase inhibitor drugs.[1] Therefore, it is plausible that this compound may exert its effects by inhibiting one or more protein kinases. An in vitro kinase assay can directly measure the ability of the compound to inhibit the activity of a specific kinase.

General Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[11][19]

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate kinase assay buffer. The final DMSO concentration should be kept low (e.g., ≤1%).[19]

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add the diluted compound or vehicle control.

  • Add Kinase and Substrate: Add a mixture containing the purified recombinant kinase of interest (e.g., EGFR, Aurora A) and its specific substrate to each well.[19]

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for the specific kinase.[19] Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[19] Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure Luminescence: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

cluster_0 Kinase Reaction Kinase Kinase Phospho-Substrate Phosphorylated Substrate Kinase->Phospho-Substrate Phosphorylates Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP Inhibitor This compound Inhibitor->Kinase Inhibits

References

Troubleshooting & Optimization

2-Chloroquinazolin-8-ol solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloroquinazolin-8-ol

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the experimental challenges associated with this compound. Due to its chemical structure, this compound, like many heterocyclic compounds, presents significant solubility hurdles that can impede research and development. This document provides in-depth, field-tested solutions and foundational knowledge to help you overcome these obstacles effectively.

Physicochemical Profile of this compound

A fundamental understanding of a compound's physicochemical properties is the first step in troubleshooting solubility. Below is a summary of the key properties for this compound.

PropertyValueSource
CAS Number 953039-10-6[1]
Molecular Formula C₈H₅ClN₂O[1]
Molecular Weight 180.59 g/mol [1]
Physical Form Solid / White powder[1][2]
Storage Temperature 2-8°C or 4°C, Inert Atmosphere[1][2]
Purity 95-99% (Varies by supplier)[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common solubility-related issues encountered during experimental work with this compound.

Q1: My this compound won't dissolve in common solvents for my initial in vitro screen. What should I do?

Answer: This is a common starting problem. The aromatic, planar structure of the quinazoline core contributes to strong crystal lattice energy, making it difficult to dissolve. For initial stock solutions, especially for biological assays, the use of aprotic polar solvents is the standard approach.

Initial Solvent Selection:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds like quinazoline derivatives.[3] Gentle warming (to 37°C) and sonication can significantly aid dissolution.[3]

  • N,N-Dimethylformamide (DMF): DMF is another powerful aprotic solvent that can be used if DMSO is not suitable for your experimental system. It has been shown to be effective for solubilizing other poorly soluble molecules for chemical reactions.[4]

Causality: Both DMSO and DMF are highly polar aprotic solvents with strong hydrogen bond accepting capabilities. They effectively disrupt the intermolecular forces (π-π stacking) in the solid-state crystal lattice of this compound, allowing the molecules to be solvated.

Q2: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my assay. How can I prevent this?

Answer: This is a classic issue for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, which are characterized by low aqueous solubility.[5] When the DMSO stock is introduced to the aqueous environment, the compound, which is no longer stabilized by the organic solvent, crashes out.

Here are several strategies to maintain solubility in aqueous media:

  • Introduce a Co-solvent: Adding a water-miscible organic solvent to your buffer can increase the solubility of your compound.[6] Co-solvents work by reducing the overall polarity of the solvent system.[6]

    • Examples: Ethanol, propylene glycol, polyethylene glycol (PEG).[6]

    • Method: Start by adding a small percentage (e.g., 1-5% v/v) of the co-solvent to your final assay buffer and increase if necessary. Be cautious, as high concentrations can affect protein function or cell viability.

  • Utilize Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[7]

    • Examples: Tween® 80, Polysorbate 20, Cremophor® EL.

    • Method: Use surfactants at concentrations above their critical micelle concentration (CMC). A typical starting concentration is 0.1% to 1%.

  • Adjust pH: The quinazoline structure contains nitrogen atoms that can be protonated. Although this compound also has a phenolic hydroxyl group, altering the pH can change the ionization state of the molecule, which often dramatically impacts aqueous solubility.[8]

    • Method: Determine the pKa of your compound. For basic compounds, lowering the pH will lead to protonation and increased solubility. For acidic compounds, increasing the pH will have the same effect. Test a range of buffer pH values to find an optimal condition that is also compatible with your assay.

Q3: For my in vivo studies, I need to improve the oral bioavailability of this compound. What are the most effective formulation strategies?

Answer: Improving oral bioavailability for a poorly soluble compound requires more advanced formulation techniques that enhance either the dissolution rate or the apparent solubility in the gastrointestinal tract.[9]

  • Particle Size Reduction (Nanonization): The rate of dissolution is directly proportional to the surface area of the drug particles, as described by the Noyes-Whitney equation.[10] Reducing particle size increases the surface-area-to-volume ratio, leading to a faster dissolution rate.[5]

    • Techniques: Micronization (jet milling) and nanonization (high-pressure homogenization) can produce nanosuspensions with significantly improved dissolution profiles.[5][8]

  • Amorphous Solid Dispersions: This is a powerful technique where the crystalline drug is converted into a higher-energy, more soluble amorphous state by dispersing it within a hydrophilic polymer matrix.[6][11]

    • Mechanism: The amorphous form lacks the strong crystal lattice energy of the crystalline form, making it easier to dissolve.[12] The polymer carrier also enhances wettability.[11]

    • Preparation Methods: Common methods include solvent evaporation and fusion (melt) methods.[5][6] The solvent evaporation technique is often preferred for thermolabile compounds.[6]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve absorption by leveraging the body's natural lipid absorption pathways.[10]

    • Types: These range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with gastrointestinal fluids.[7][10] This approach is particularly suitable for lipophilic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic drug from the aqueous environment and increasing its solubility.[6][10]

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol is a gold-standard method for determining the equilibrium solubility of a compound in various solvents.[3]

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert like PTFE)

  • Validated HPLC method for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to vials containing a known volume of each solvent. The presence of undissolved solid must be visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, stop agitation and allow the suspension to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining micro-particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of this compound using a pre-validated HPLC-UV method.

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and dilution factor.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common lab-scale method for creating a solid dispersion to enhance solubility.[5][6]

Materials:

  • This compound

  • Hydrophilic carrier polymer (e.g., PVP K30, Soluplus®, HPMC)

  • Volatile organic solvent in which both drug and carrier are soluble (e.g., methanol, ethanol, acetone)[5]

  • Round-bottom flask

  • Rotary evaporator (Rotovap)

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the this compound and the carrier in the desired ratio (e.g., 1:2, 1:4 w/w).[5] Dissolve both components completely in a suitable volume of the organic solvent in a round-bottom flask. Use sonication if needed to obtain a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation.[6]

  • Drying: Continue evaporation until a solid film or mass is formed on the flask wall. Transfer the solid to a vacuum oven and dry for at least 24 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.

  • Characterization (Self-Validation): To confirm the successful creation of an amorphous dispersion, characterize the resulting powder using techniques like X-ray Powder Diffraction (XRPD) to check for the absence of crystalline peaks and Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg).

References

Optimizing reaction conditions for 2-Chloroquinazolin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloroquinazolin-8-ol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine the synthesis for robust and reproducible results.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-stage process. This strategy ensures high conversion and minimizes the formation of complex impurities.

  • Stage 1: Cyclocondensation to form the Quinazolinone Core. The synthesis begins with the formation of the heterocyclic quinazolinone scaffold. The most common and robust method is the Niementowski quinazoline synthesis, which involves the thermal condensation of an anthranilic acid derivative with formamide.[1][2] In this case, 2-amino-3-hydroxybenzoic acid serves as the ideal starting material to introduce the C8-hydroxyl group.

  • Stage 2: Chlorination of the Quinazolinone. The resulting 8-hydroxyquinazolin-4(3H)-one intermediate possesses a lactam structure. This hydroxyl group at the C4 position (in its lactim tautomer) is then converted to the target chloro group using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficiency.[3][4]

Below is a visual representation of this synthetic workflow.

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination Start 2-Amino-3-hydroxybenzoic Acid Reagent1 + Formamide (excess) Start->Reagent1 Process1 Thermal Cyclocondensation (Niementowski Reaction) Reagent1->Process1 Intermediate 8-Hydroxyquinazolin-4(3H)-one Process1->Intermediate Reagent2 + POCl₃ Process2 Chlorination Reagent2->Process2 Product This compound Process2->Product Intermediate_ref 8-Hydroxyquinazolin-4(3H)-one Intermediate_ref->Reagent2

Caption: General two-stage workflow for the synthesis of this compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. Always monitor reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of 8-Hydroxyquinazolin-4(3H)-one

This procedure is adapted from the well-established Niementowski reaction, where formamide serves as both a reactant and a solvent.[2][5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-hydroxybenzoic acid (1.0 eq) and formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C in a preheated oil bath. Maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) until the starting material spot is no longer visible.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water while stirring vigorously.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove residual formamide. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 8-hydroxyquinazolin-4(3H)-one as a solid.

Protocol 2: Synthesis of this compound

This chlorination step is critical and requires careful control of temperature and moisture. The mechanism involves the formation of phosphorylated intermediates before conversion to the final product.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the 8-hydroxyquinazolin-4(3H)-one (1.0 eq) to the flask.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4]

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Neutralization & Isolation: Continue stirring until all the ice has melted. The pH will be highly acidic. Slowly add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the mixture until a solid precipitates. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and dry it under a vacuum. Further purification can be achieved by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s) & Scientific Rationale
Low or No Yield in Stage 1 (Quinazolinone Formation) 1. Suboptimal Temperature: The Niementowski reaction requires high thermal energy to drive the cyclocondensation and dehydration steps.[6] 2. Incomplete Reaction: Insufficient reaction time may not allow the reaction to proceed to completion. 3. Presence of Water: Although water is a byproduct, starting with wet reagents can hinder the initial stages.1. Optimize Temperature: Ensure the reaction temperature is maintained at 150-160 °C. Temperatures that are too high can lead to decomposition and tar formation.[7] 2. Extend Reaction Time: Continue heating and monitor by TLC every hour after the initial 2-hour mark. 3. Use Anhydrous Reagents: Ensure your starting materials are thoroughly dry before beginning the reaction.[6]
Low Yield or Stalled Reaction in Stage 2 (Chlorination) 1. Deactivated POCl₃: Phosphorus oxychloride is sensitive to moisture and can hydrolyze to phosphoric acid, rendering it inactive. 2. Insufficient Temperature: The conversion of phosphorylated intermediates to the final chloro-product is temperature-dependent and typically requires heating between 70-90 °C.[3] 3. Formation of Stable Intermediates: The reaction proceeds through (O)- and (N)-phosphorylated intermediates. In some cases, these may not efficiently convert to the product without sufficient thermal energy or time.[3]1. Use Fresh Reagent: Use a fresh, unopened bottle of POCl₃ or distill older reagent before use. Always handle it under anhydrous conditions. 2. Ensure Adequate Heating: Maintain a steady reflux for the recommended time. A lower temperature may result in a stalled reaction where only the initial phosphorylation occurs. 3. Increase Reaction Time: If the reaction appears stalled, extending the reflux time may help drive the conversion of stable intermediates to the final product.
Formation of Dark, Tarry Byproducts 1. Excessive Heat: Overheating, particularly during the high-temperature Niementowski reaction, can cause decomposition of the starting materials and product.[7] 2. Side Reactions: Impurities in the starting materials can lead to polymerization or other unwanted side reactions at high temperatures.1. Precise Temperature Control: Use a temperature controller and a properly placed thermocouple to avoid overheating. 2. Purify Starting Materials: Ensure the purity of the 2-amino-3-hydroxybenzoic acid before starting the synthesis. Recrystallization is often sufficient.[8]
Difficult Product Isolation after Chlorination 1. Oily Product: The crude product may sometimes separate as an oil instead of a solid upon neutralization. 2. Product Loss During Work-up: The product may have some solubility in the aqueous layer, especially if the volume is large.1. Promote Crystallization: If an oil forms, try scratching the inside of the beaker with a glass rod, adding a seed crystal, or leaving it to stir in the cold for an extended period. Extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) is an alternative. 2. Minimize Aqueous Volume: Use just enough ice/water for a safe quench. After neutralization and filtration, you can extract the aqueous filtrate with an organic solvent to recover any dissolved product.

Troubleshooting Decision Tree

G start Low Yield Observed stage Which Stage? start->stage stage1 Stage 1: Quinazolinone Formation stage->stage1 Stage 1 stage2 Stage 2: Chlorination stage->stage2 Stage 2 check_temp1 Is Temperature 150-160°C? stage1->check_temp1 check_reagent Is POCl3 Fresh? stage2->check_reagent extend_time1 Extend Reaction Time & Monitor by TLC check_temp1->extend_time1 Yes purif_sm purif_sm check_temp1->purif_sm No, Adjust Temp purify_sm Purify Starting Materials (e.g., Recrystallize) extend_time1->purify_sm Still Low Yield use_fresh_reagent Use Fresh/Distilled POCl3 check_reagent->use_fresh_reagent No check_temp2 Is Reaction at Reflux? check_reagent->check_temp2 Yes use_fresh_reagent->check_temp2 extend_time2 Extend Reflux Time check_temp2->extend_time2 Yes check_temp2->extend_time2 No, Adjust Heating

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

  • Q1: Why is a large excess of formamide used in the first step?

    • A: In the Niementowski synthesis, formamide plays a dual role. It acts as the one-carbon source required for building the pyrimidine ring and also serves as a high-boiling point solvent, which is necessary to achieve the high temperatures required for the reaction.[2] The excess ensures the reaction goes to completion.

  • Q2: What is the underlying mechanism of chlorination with POCl₃?

    • A: The reaction is not a simple nucleophilic substitution. The lactam oxygen of the quinazolinone first attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate. This phosphorylation activates the carbonyl carbon, making it susceptible to attack by a chloride ion (Cl⁻). The subsequent elimination of a phosphate byproduct yields the final 2-chloroquinazoline.[3] The process can involve distinct stages of phosphorylation and chloride attack, which can be controlled by temperature.[3]

G cluster_mechanism Simplified Chlorination Mechanism Quin Quinazolinone (Lactam form) Intermediate O-Phosphorylated Intermediate Quin->Intermediate + POCl₃ POCl3 POCl₃ Product 2-Chloroquinazoline Intermediate->Product + Cl⁻ Chloride Cl⁻ Phosphate [PO₂Cl₂]⁻

Caption: Simplified mechanism of POCl₃ chlorination of a quinazolinone.

  • Q3: Can I use other chlorinating agents besides POCl₃?

    • A: Yes, other reagents can be effective. Thionyl chloride (SOCl₂) in the presence of catalytic DMF is a common alternative.[4] A combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCCA) has also been reported to give high yields for this type of transformation.[4][9] The choice often depends on substrate compatibility, safety considerations, and desired reaction conditions.

  • Q4: What are the critical safety precautions for this synthesis?

    • A: The chlorination step is the most hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas. Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching step must be performed slowly and cautiously behind a blast shield if possible.

  • Q5: How can I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (MS) will confirm the molecular weight and isotopic pattern for chlorine. High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the final compound.

References

Common issues in handling solid 2-Chloroquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Technical Support Center: 2-Chloroquinazolin-8-ol

Introduction

This compound (CAS No. 953039-10-6) is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive chlorine atom at the 2-position makes it a versatile precursor for C-C and C-N bond formation, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The hydroxyl group at the 8-position offers an additional site for modification or can influence the molecule's electronic properties and solubility.

However, handling this solid compound presents specific challenges, from poor solubility in common solvents to difficulties in achieving efficient and clean reactions. This guide, structured in a question-and-answer format, serves as a dedicated technical support resource. It consolidates field-proven insights and troubleshooting strategies to help researchers overcome common issues, ensuring the integrity of their experiments and the reliability of their results.

Section 1: Safety and Handling FAQs

This section addresses the critical safety protocols required when working with this compound. Due to its toxicological profile, adherence to these guidelines is mandatory.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a toxic substance. According to its safety profile, it is toxic if swallowed, in contact with skin, or if inhaled. The compound is marked with the GHS06 pictogram for toxicity. Therefore, exposure through any route must be strictly avoided.

Q2: What personal protective equipment (PPE) is mandatory when handling the solid compound?

A2: A comprehensive PPE strategy is essential. This includes:

  • Respiratory Protection: Use a NIOSH-approved respirator or work within a certified chemical fume hood to prevent inhalation of the powder.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat must be worn. Ensure it is fully buttoned.

For detailed handling instructions, always consult the latest Safety Data Sheet (SDS) provided by your supplier[1][2].

Q3: What are the immediate first-aid measures in case of accidental exposure?

A3: In any case of exposure, seek immediate medical attention and show the attending physician the compound's SDS.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[2].

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical advice[1][2].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison control center or doctor[2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support[2].

Section 2: Solubility and Solution Preparation Troubleshooting

A primary challenge for researchers is the poor solubility of this compound in many common laboratory solvents. This section provides a systematic approach to achieving dissolution.

Q1: My this compound is not dissolving in my chosen solvent. What should I do?

A1: This is a very common issue. Low solubility can hinder reactions and lead to inaccurate results in biological assays. Follow this troubleshooting workflow:

Solubility_Troubleshooting start Start: Undissolved Solid solvent_check Is the solvent appropriate? (See Table 1) start->solvent_check energy_input Apply Gentle Energy (Vortexing, Sonication) solvent_check->energy_input Yes stronger_solvent Switch to a Stronger Aprotic Polar Solvent (e.g., DMSO, DMF, NMP) solvent_check->stronger_solvent No heating Apply Gentle Warming (30-40°C) energy_input->heating recheck Still Undissolved? heating->recheck recheck->stronger_solvent Yes dissolved Result: Clear Solution recheck->dissolved No failed Consider Solubility Limit Reached or Co-solvent System recheck->failed Yes, after trying stronger solvent stronger_solvent->energy_input Try Again

Caption: Decision tree for troubleshooting solubility issues.

Q2: Which solvents are recommended for this compound?

A2: While specific data for this exact molecule is limited, we can extrapolate from the closely related compound 8-Chloroquinazolin-4-OL and general principles for heterocyclic compounds[3]. Aprotic polar solvents are typically the most effective.

Table 1: Recommended Solvents for Solubility Testing

Solvent Class Example Solvents Suitability & Rationale
Aprotic Polar DMSO, DMF, NMP Highly Recommended. These solvents are excellent at dissolving a wide range of organic molecules, including heterocycles, through strong dipole-dipole interactions. DMSO is often the first choice for creating stock solutions for biological screening[3][4].
Chlorinated Dichloromethane (DCM), Chloroform Moderately Suitable. May be effective for reactions but can be too volatile for stable, long-term stock solutions.
Ethers THF, 1,4-Dioxane Use-Dependent. Often used as reaction solvents, particularly in cross-coupling, but may not achieve high concentrations.
Alcohols Methanol, Ethanol Poorly Suitable. The hydroxyl group on the compound and the protic nature of the solvent may lead to poor solubility.

| Aqueous Buffers | Water, PBS | Insoluble. Like most complex organic molecules, it is expected to have very low water solubility[1]. |

For a standardized method to determine solubility, refer to the Shake-Flask protocol in Appendix A .

Q3: How do I prepare a stable stock solution for biological assays?

A3: Preparing a high-concentration, stable stock solution is critical for accurate serial dilutions.

  • Choose the Right Solvent: Use anhydrous DMSO. It offers high solvating power and is compatible with most in vitro assays at low final concentrations (<0.5%).

  • Use a Precise Protocol: Follow the detailed step-by-step guide for "Stock Solution Preparation" in Appendix A .

  • Storage is Key: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can cause degradation. Store at -20°C or -80°C[3][4].

Section 3: Storage and Stability FAQs

Maintaining the chemical integrity of this compound is paramount for reproducible results.

Q1: What are the correct storage conditions for the solid material?

A1: The solid, powdered form of this compound should be stored in a tightly sealed container at refrigerated temperatures, typically between 2-8°C[5]. It should be kept in a dry environment, away from light and moisture, to prevent potential degradation.

Q2: How stable is the compound in solution? Can I expect degradation?

A2: Stability in solution is highly dependent on the solvent and storage conditions.

  • In DMSO: When stored at -80°C in single-use aliquots, DMSO stock solutions of similar quinazolinone derivatives are reported to be stable for up to one year[3].

  • In Protic or Aqueous Solvents: The 2-chloro position on the quinazoline ring is electrophilic and susceptible to nucleophilic attack. In the presence of water or alcohols, slow hydrolysis can occur, replacing the chlorine atom with a hydroxyl group. This process can be accelerated by heat or non-neutral pH[6].

  • Forced Degradation: While the quinazolinone ring itself is generally stable, forced degradation studies on related compounds show susceptibility to strong acidic, basic, and oxidative conditions[3]. It is reasonable to assume this compound would exhibit similar behavior.

Section 4: Reaction Troubleshooting Guide (Focus on Suzuki Cross-Coupling)

The 2-chloro position is a prime target for functionalization via Suzuki cross-coupling. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, leading to common failures[7][8].

Q1: My Suzuki coupling reaction with this compound is failing (no product, only starting material). What are the most common reasons?

A1: Reaction failure with an unreactive aryl chloride typically points to an insufficiently active catalyst system or catalyst inhibition.

  • Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides[8]. The oxidative addition step is the rate-limiting step and requires a more potent catalyst.

    • Solution: Employ a modern catalyst system designed for challenging couplings. This involves a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a sterically hindered, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos[8].

  • Catalyst Inhibition: The nitrogen atoms in the quinazoline ring are Lewis basic and can coordinate to the palladium center, effectively poisoning the catalyst[8]. The 8-hydroxyl group could also potentially chelate the metal.

    • Solution: The use of bulky phosphine ligands not only increases catalytic activity but also helps prevent the substrate from blocking the palladium's coordination sites.

  • Insufficiently Anhydrous/Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), while water can promote protodeboronation of your boronic acid partner[8].

    • Solution: Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). See the workflow diagram below.

Suzuki_Setup_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction p1 Oven-dry all glassware p2 Assemble under positive pressure of inert gas p1->p2 r1 Add Solids: This compound, Boronic Acid, Base, Pd Catalyst, Ligand p2->r1 r2 Evacuate and backfill with inert gas (3x) r1->r2 r3 Add degassed solvent via syringe r2->r3 react Heat to target temperature with vigorous stirring r3->react monitor Monitor byTLC / LC-MS react->monitor

Caption: Inert atmosphere workflow for Suzuki coupling setup.

Q2: I'm getting a low yield and observing byproducts. How can I identify and minimize them?

A2: Low yields are often due to competing side reactions. Identifying the byproducts by LC-MS is the first step to diagnosing the problem.

Side_Reactions cluster_products Possible Outcomes start This compound + R-B(OH)₂ desired Desired Product (Cross-Coupling) start->desired Pd(0) Catalyst, Base, Heat homo Homocoupling (R-R) start->homo O₂ present proto Protodeboronation (R-H) start->proto H₂O/Protic Source hydrolysis Hydrolysis (Quinazolin-2,8-diol) start->hydrolysis H₂O, Base, High Temp

Caption: Common side reactions in Suzuki coupling.

  • Protodeboronation (Boronic acid is replaced by -H): This occurs when trace water or other protic sources are present in the reaction[8].

    • Solution: Use anhydrous solvents and reagents. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is freshly dried.

  • Homocoupling (Boronic acid couples with itself): This is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle[8].

    • Solution: Rigorously degas the reaction mixture and maintain a strict inert atmosphere.

  • Hydrolysis (Starting material's -Cl is replaced by -OH): The combination of base, water, and heat can lead to nucleophilic aromatic substitution, where water or hydroxide acts as the nucleophile[6].

    • Solution: Use anhydrous conditions. If an aqueous co-solvent is necessary for solubility, minimize the amount of water and reaction time.

Appendices

Appendix A: Detailed Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol provides a standardized way to measure the thermodynamic solubility of this compound[3].

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, stop agitation and separate the saturated supernatant from the excess solid via centrifugation (e.g., 10,000 rpm for 10 min) followed by filtration through a 0.22 µm PTFE syringe filter.

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., DMSO or Acetonitrile). Analyze the concentration using a validated HPLC-UV method against a standard curve.

  • Calculation: Calculate the solubility (in mg/mL or mM) based on the measured concentration and the dilution factor.

Protocol 2: Stock Solution Preparation (10 mM in DMSO)

  • Calculation: Calculate the mass of this compound (MW = 180.59 g/mol ) required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 180.59 g/mol * 1000 mg/g = 1.806 mg.

  • Weighing: Accurately weigh the calculated mass of the solid into a clean, dry vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously and/or sonicate in a water bath until all solid is completely dissolved, resulting in a clear solution[3]. Gentle warming (to 30-40°C) may be applied if necessary.

  • Storage: Dispense into single-use, tightly sealed aliquots and store at -80°C, protected from light[4].

Appendix B: Physicochemical Properties

Table 2: Key Properties of this compound

Property Value Source(s)
CAS Number 953039-10-6 [5][9]
Molecular Formula C₈H₅ClN₂O [10]
Molecular Weight 180.59 g/mol [10]
Appearance Solid, typically a white powder [5]
Purity Typically ≥95%

| Storage Temperature | 2-8 °C (Refrigerated) |[5] |

References

Technical Support Center: Synthesis of 2-Chloroquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloroquinazolin-8-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to troubleshoot effectively and optimize your reaction yields.

Understanding the Synthetic Landscape

The synthesis of this compound is typically approached as a two-stage process. First is the construction of the core heterocyclic system, 8-hydroxyquinazolin-2(1H)-one, via cyclocondensation. This is followed by a chlorination step to yield the final product. Each stage presents unique challenges that can impact the overall yield and purity. This guide is structured to address issues in both stages, providing a logical framework for troubleshooting.

Overall Synthetic Workflow

The diagram below illustrates the standard two-step synthetic pathway.

Synthetic Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 2-Amino-3-hydroxybenzoic Acid + Urea B 8-Hydroxyquinazolin-2(1H)-one A->B Heat (Δ) or Microwave (µW) D This compound B->D Reflux C POCl₃

Caption: Standard two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter in the lab. The answers provide not just a solution, but a rationale grounded in chemical principles.

Part 1: Cyclocondensation Stage (Formation of 8-Hydroxyquinazolin-2(1H)-one)
Q1: My yield for the initial cyclization to form 8-hydroxyquinazolin-2(1H)-one is very low. What are the common causes?

Low yields in this step, a variation of the Niementowski reaction, often stem from incomplete reaction, thermal decomposition, or poor starting material quality.[1]

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature:

    • The Problem: Traditional thermal methods require high temperatures (150-190 °C) to drive the reaction.[2] However, excessively high temperatures can lead to the decomposition of the starting materials or the desired product.

    • The Solution: Carefully control the temperature. If using conventional heating, an oil bath with a temperature controller is recommended. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

  • Inefficient Heating Method:

    • The Problem: Conventional heating can be slow and lead to uneven temperature distribution, contributing to side product formation.

    • The Solution: Consider switching to microwave-assisted synthesis. This method offers rapid, uniform heating, which can dramatically reduce reaction times (from hours to minutes) and often improves yields.[2]

  • Impure Starting Materials:

    • The Problem: Impurities in the 2-amino-3-hydroxybenzoic acid or urea can interfere with the reaction.

    • The Solution: Verify the purity of your starting materials via melting point or spectroscopic methods (e.g., NMR). If necessary, recrystallize the 2-amino-3-hydroxybenzoic acid before use.

Experimental Protocol: Microwave-Assisted Synthesis of 8-Hydroxyquinazolin-2(1H)-one

This protocol is adapted from established procedures for similar quinazolinone syntheses.[2]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-3-hydroxybenzoic acid (1.0 eq) and urea (5-10 eq). Note: Urea serves as the source for the C2 and N1 atoms of the quinazolinone ring.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 180-200 °C for 20-40 minutes. Monitor the internal pressure to ensure it remains within the vessel's safe operating limits.

  • Work-up and Isolation: After cooling the vessel to room temperature, add water to the solid residue and stir. Adjust the pH to ~5-6 with acetic acid to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water, followed by a cold non-polar solvent like diethyl ether or hexanes to remove any remaining organic impurities. Dry under vacuum to yield 8-hydroxyquinazolin-2(1H)-one. The product can be used in the next step, often without further purification.

Part 2: Chlorination Stage (Formation of this compound)

This step is the most critical for achieving a high overall yield and is often the source of significant challenges.

Q2: The chlorination with phosphorus oxychloride (POCl₃) is not working or gives a very low yield. What should I check?

This is a common and multifaceted problem. The success of this dehydroxy-chlorination hinges on several critical factors, primarily anhydrous conditions and proper temperature control.[3]

Troubleshooting Workflow

Chlorination Troubleshooting Start Low/No Product Formation Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Check_Reagent Is the POCl₃ fresh? Check_Moisture->Check_Reagent Yes Sol_Moisture Dry glassware overnight. Use fresh, anhydrous POCl₃. Run under inert atmosphere (N₂/Ar). Check_Moisture->Sol_Moisture No Check_Temp Is the reaction temperature high enough? Check_Workup Is the workup procedure causing hydrolysis? Check_Temp->Check_Workup Yes Sol_Temp Reflux the reaction mixture (approx. 105-110 °C). Monitor by TLC until starting material is consumed. Check_Temp->Sol_Temp No Sol_Workup Pour reaction mixture SLOWLY onto crushed ice. Neutralize with a base (e.g., NaHCO₃, aq. NH₃) while keeping the mixture cold. Check_Workup->Sol_Workup Possible Check_Reagent->Check_Temp Yes Sol_Reagent Use a newly opened bottle of POCl₃. Distillation of old POCl₃ is possible but hazardous. Check_Reagent->Sol_Reagent No

Caption: Troubleshooting logic for the POCl₃ chlorination step.

Detailed Explanations:

  • Moisture Contamination (The #1 Culprit):

    • The Problem: POCl₃ reacts violently and exothermically with water to form phosphoric acid and hydrochloric acid. This consumes the reagent and introduces protic acids that can interfere with the reaction and promote hydrolysis of the desired product during workup.[3] Even trace amounts of moisture in the starting material or glassware can inhibit the reaction.

    • The Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Argon). Use a fresh, unopened bottle of POCl₃ if possible. Ensure your starting 8-hydroxyquinazolin-2(1H)-one is completely dry.

  • Reaction Temperature and Time:

    • The Problem: The conversion of the intermediate phosphate ester to the final chloro-product requires thermal energy.[4] Insufficient temperature or time will result in an incomplete reaction.

    • The Solution: The reaction is typically run at reflux (boiling point of POCl₃ is ~105 °C). Monitor the reaction by TLC until the starting material spot has completely disappeared. This can take anywhere from 2 to 8 hours.

  • Product Hydrolysis During Workup:

    • The Problem: The 2-chloro group on the quinazoline ring is susceptible to nucleophilic substitution, particularly hydrolysis back to the hydroxyl group. This is accelerated in the strongly acidic conditions created when quenching excess POCl₃ with water.[3]

    • The Solution: The workup must be performed carefully. The reaction mixture should be cooled and then poured slowly onto a large excess of crushed ice with vigorous stirring. This dissipates the heat from the quench. The resulting acidic aqueous mixture should be neutralized promptly but carefully (to avoid overheating) with a base like saturated sodium bicarbonate solution, sodium carbonate, or aqueous ammonia while keeping the temperature low (0-10 °C). The product will precipitate upon neutralization.[5]

  • Formation of Dimer Byproducts:

    • The Problem: The reaction between quinazolones and POCl₃ proceeds through phosphorylated intermediates. These intermediates can react with unreacted starting material to form "pseudodimers," which are difficult-to-remove impurities.[4][6]

    • The Solution: This side reaction can be suppressed by adding a tertiary amine base (e.g., N,N-dimethylaniline, triethylamine) to the reaction. The base scavenges the HCl produced and helps maintain conditions that favor the initial, clean phosphorylation at a lower temperature before heating to complete the conversion to the chloro-product.[4]

Q3: Can I use a solvent, or should I run the reaction in neat POCl₃?

Using excess POCl₃ as both the reagent and the solvent is the most common and often most effective method.[3] It ensures a high concentration of the chlorinating agent. However, in some cases, a high-boiling, inert solvent like toluene or xylene can be used, but this may require longer reaction times or higher temperatures. For this specific transformation, neat POCl₃ is recommended.

Experimental Protocol: Chlorination of 8-Hydroxyquinazolin-2(1H)-one
  • Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8-hydroxyquinazolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, 5-10 eq) via syringe. A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added at this stage.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) in an oil bath. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase) until the starting material is no longer visible (typically 4-6 hours).

  • Work-up: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Perform this step in a well-ventilated fume hood. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization & Isolation: While keeping the beaker in an ice bath, slowly add a saturated aqueous solution of sodium bicarbonate or cold aqueous ammonia until the pH of the mixture is approximately 7-8. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[5]

Quantitative Data Summary

The following table provides a general overview of reaction parameters and their expected impact on the synthesis. Actual results will vary based on substrate purity and experimental technique.

ParameterStep 1: CyclocondensationStep 2: ChlorinationRationale & Key Considerations
Temperature 180-200 °C (Microwave)105-110 °C (Reflux)Step 1 requires high energy for cyclization. Step 2 requires heat to convert the phosphate intermediate.[2][4]
Reaction Time 20-40 min (Microwave)4-8 hoursMicrowave significantly accelerates Step 1. Step 2 should be monitored by TLC for completion.[2]
Key Reagent (eq) Urea (5-10 eq)POCl₃ (5-10 eq)Excess reagent is used to drive the reactions to completion. POCl₃ also serves as the solvent.[3]
Atmosphere AmbientInert (N₂ or Ar)Step 2 is highly sensitive to moisture.[3]
Typical Yield 70-90%60-85%Yields are highly dependent on the purity of materials and the execution of the workup procedure.
Reaction Mechanism Insights

Understanding the mechanism of the chlorination step is key to effective troubleshooting.

Caption: Simplified mechanism for POCl₃-mediated chlorination.

The reaction proceeds in two main stages.[4][6] First, the hydroxyl group of the quinazolinone tautomer attacks the electrophilic phosphorus atom of POCl₃, forming an O-phosphorylated intermediate. This transforms the hydroxyl group into a much better leaving group. In the second, heat-dependent stage, a chloride ion (from POCl₃ or HCl byproduct) acts as a nucleophile, attacking the C2 position and displacing the phosphate group to yield the final product.[4]

References

Technical Support Center: Method Refinement for 2-Chloroquinazolin-8-ol Purification by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for the preparative and analytical HPLC refinement of 2-Chloroquinazolin-8-ol. This resource is designed to provide you with expert-driven, practical solutions to common and complex challenges encountered during the purification of this critical quinazoline derivative. Our goal is to move beyond simple procedural lists and delve into the fundamental principles of chromatography, enabling you to troubleshoot effectively and optimize your purification workflow with confidence.

The quinazoline core is a foundational scaffold in medicinal chemistry, and ensuring the purity of its derivatives is paramount for accurate downstream biological and pharmacological assessment.[1] This guide synthesizes field-proven insights and established scientific principles to help you achieve the highest purity for your this compound samples.

Part 1: Frequently Asked Questions (FAQs) for Initial Method Setup

This section addresses foundational questions to establish a robust starting point for your HPLC method.

Q1: What is a recommended starting point for a reverse-phase HPLC method for this compound?

A1: A logical starting point for method development involves a standard C18 column and a gradient elution.[2] Given the aromatic and heterocyclic nature of this compound, it possesses moderate hydrophobicity suitable for reverse-phase chromatography.

Rationale:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC and provides a good balance of hydrophobic retention for a wide range of molecules.[2]

  • Mobile Phase: A combination of water (A) and an organic solvent like acetonitrile (B) is standard.[2][3] Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.[4]

  • Acid Modifier: Including a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid in the mobile phase is crucial. This compound has basic nitrogen atoms that can interact with residual acidic silanol groups on the silica backbone of the column, leading to poor peak shape (tailing).[5][6] The acid modifier protonates these silanols, minimizing these secondary interactions.[7]

A recommended starting gradient is provided in the table below.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV, ~230-250 nm (scan for optimal wavelength)
Injection Vol. 5-10 µL

Q2: How do I choose the optimal detection wavelength?

A2: To determine the optimal UV detection wavelength, you should run a UV-Vis spectrum of a pure standard of this compound dissolved in your mobile phase. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity. If you are using a diode array detector (DAD), you can assess the peak purity and select a wavelength that maximizes the signal for your compound while minimizing interference from impurities.

Q3: My compound is not soluble in the initial mobile phase. What should I do?

A3: Solubility is a critical prerequisite for successful HPLC.[8] If this compound or its crude mixture is poorly soluble in the starting mobile phase (e.g., 90% water / 10% acetonitrile), you must prepare the sample in a solvent that ensures complete dissolution but does not compromise the chromatography.

Recommended Approach:

  • Use a Stronger Solvent: Dissolve the sample in a minimal amount of a stronger, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[9]

  • Dilute with Mobile Phase: After dissolution, dilute the sample with the initial mobile phase. This ensures the injection solvent is as close in composition to the mobile phase as possible, preventing peak distortion.

  • Caution on Injection Volume: When using a sample solvent stronger than the mobile phase, keep the injection volume as small as possible to prevent band broadening and peak fronting.[7]

Part 2: Troubleshooting Guide: From Peak Tailing to Ghost Peaks

This section is structured to help you diagnose and resolve specific issues you may encounter during your purification runs.

Issue 1: Poor Peak Shape - Tailing Peaks

Q: My peak for this compound is tailing significantly (Tailing Factor > 1.2). What are the primary causes and how can I fix it?

A: Peak tailing is one of the most common issues in HPLC, especially for basic compounds like quinazolines.[6][10] It indicates undesirable secondary interactions between your analyte and the stationary phase or other system issues. A tailing factor (Tf) greater than 1.2 suggests a problem that needs addressing.[7]

Troubleshooting Workflow for Peak Tailing

Detailed Solutions:

  • Cause: Secondary Silanol Interactions: The nitrogen atoms in the quinazoline ring are basic and can form strong ionic interactions with deprotonated (negatively charged) silanol groups on the surface of the silica-based C18 column.[5][11] This causes a portion of the analyte molecules to "stick" to the column, eluting later and creating a tail.

    • Solution 1: Adjust Mobile Phase pH. The most effective solution is to lower the pH of the mobile phase. By adding an acid like TFA or formic acid (0.1%), you protonate the silanol groups (Si-OH), neutralizing their negative charge and preventing the secondary interaction.[7] Operating at a pH between 2 and 3 is generally effective.

    • Solution 2: Use a Modern, End-Capped Column. Newer generation HPLC columns are often "end-capped," meaning most of the residual silanol groups have been chemically deactivated.[11] Columns with polar-embedded phases also help shield the silanols and can provide better peak shape for basic compounds.[11]

  • Cause: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a characteristic "shark-fin" or overload tailing shape.[6][7]

    • Solution: Systematically reduce the concentration of your sample or decrease the injection volume. If the peak shape improves and becomes more symmetrical, you have identified mass overload as the problem.[6]

  • Cause: Column Degradation or Voids: Over time, the packed bed of the column can degrade or a void can form at the inlet.[6] This creates channels and uneven flow paths, leading to band broadening and tailing.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work, the column likely needs to be replaced.[6] Using a guard column can help extend the life of your analytical column.[10]

Issue 2: Low Resolution or Co-eluting Peaks

Q: I can't separate this compound from a closely eluting impurity. How can I improve the resolution?

A: Improving resolution requires manipulating the "selectivity" of your chromatographic system, which is the ability to differentiate between two analytes.

Strategies for Improving Resolution:

StrategyActionRationale
Optimize Gradient Slope Decrease the rate of change of the organic solvent (make the gradient shallower).A shallower gradient increases the residence time of the compounds on the column, allowing more time for the stationary phase to interact differently with the analytes, thereby improving separation.[3]
Change Organic Modifier Switch from acetonitrile to methanol (or vice-versa).Acetonitrile and methanol have different solvent properties and will interact differently with your analytes and the stationary phase. This can significantly alter the elution order and selectivity, potentially resolving co-eluting peaks.[4]
Modify Mobile Phase pH Adjust the pH of the aqueous mobile phase (e.g., from 2.5 to 3.5).Small changes in pH can alter the ionization state of the analyte or impurities, which in turn affects their retention time and can improve separation.[3] Be sure to stay within the stable pH range of your column.
Select a Different Stationary Phase Switch from a C18 column to a Phenyl-Hexyl or a Cyano (CN) column.Different stationary phases offer alternative separation mechanisms. A Phenyl-Hexyl column provides pi-pi interactions, which can be highly selective for aromatic compounds like quinazolines. A CN column offers dipole-dipole interactions.
Issue 3: Sample Stability and Degradation

Q: I suspect my compound might be degrading during the analysis, as I see new, smaller peaks appearing in later injections. How can I confirm and prevent this?

A: Quinazoline derivatives can be susceptible to degradation under certain conditions, such as harsh pH or exposure to light.[9]

Protocol for Assessing and Preventing Degradation:

  • Perform a Stability Study:

    • Prepare a solution of your purified this compound in the mobile phase.

    • Inject the solution immediately (T=0) to get a baseline chromatogram.

    • Keep the solution in the autosampler vial at room temperature and re-inject it at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Analysis: Compare the chromatograms. A decrease in the main peak area and the appearance of new peaks over time confirms instability in the mobile phase.

  • Mitigation Strategies:

    • pH Control: The quinazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[9] Ensure your mobile phase pH is as neutral as possible while still achieving good chromatography (typically pH 2.5-4 for silanol suppression).

    • Temperature Control: Keep the autosampler temperature low (e.g., 4°C) to slow down potential degradation reactions.[12]

    • Protect from Light: Use amber autosampler vials to protect the sample from photolytic degradation, as quinazoline structures can be light-sensitive.[9]

    • Fresh Preparations: Always analyze freshly prepared solutions whenever possible.

References

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 2-Chloroquinazolin-8-ol in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloroquinazolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for the rigorous validation of cellular assay results. Given that the quinazoline scaffold is known to interact with a variety of protein classes, a systematic approach to deconvoluting on-target versus off-target effects is essential for generating reproducible and reliable data.[1][2][3] This document offers foundational knowledge through frequently asked questions (FAQs) and practical solutions via a detailed troubleshooting guide.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common questions regarding the use of this compound and the principles of target validation.

Q1: What is this compound and what are its potential cellular targets?

A1: this compound is a heterocyclic small molecule belonging to the quinazoline family. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2] While specific, validated targets for this compound are not extensively documented in public literature, derivatives of the quinazoline and the closely related quinoline core are known to inhibit several key protein families, including:

  • Protein Kinases: Many kinase inhibitors, including some approved drugs, are based on the quinazoline scaffold.[1]

  • Poly(ADP-ribose) Polymerases (PARPs): The related compound 8-Chloroquinazolin-4-OL has been identified as an inhibitor of PARP-1, a critical enzyme in the DNA damage response pathway.[4][5]

  • Dihydrofolate Reductase (DHFR): Certain quinazoline derivatives act as antifolates by inhibiting DHFR.[1]

  • Metal Chelation: The 8-hydroxyquinoline core is a well-known metal chelator, which can impact cellular processes by sequestering essential metal ions.[6][7]

Given this promiscuity, any observed biological effect of this compound must be empirically validated to be a result of a specific, on-target interaction.

Q2: Why is it critical to validate that my observed phenotype is an on-target effect?

Q3: What is the difference between potency (IC50) in a biochemical vs. a cellular assay, and why might they differ?

A3:

  • Biochemical IC50: This value measures the concentration of an inhibitor required to reduce the activity of a purified enzyme or protein by 50% in vitro. It reflects the direct potency of the compound on its isolated target.[8]

  • Cellular IC50 (or EC50): This value measures the concentration of an inhibitor required to produce a 50% effect in a cell-based assay.

A significant discrepancy between these two values is common and can be attributed to several factors, including:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[11][12]

  • Compound Stability: The molecule may be unstable or rapidly metabolized within the cell.[10][13]

  • Nonspecific Binding: The compound can bind to culture plates, serum proteins in the media, or lipids, reducing its effective concentration.[12]

  • Efflux Pumps: Cells may actively pump the compound out, preventing it from accumulating to an effective intracellular concentration.

Therefore, a potent biochemical inhibitor may show weak activity in cells if it has poor cellular bioavailability.[12]

Q4: What are essential controls for any experiment using a small molecule inhibitor?

A4: Every experiment should include a set of controls to ensure the validity of the results.[14]

  • Vehicle Control: Treating cells with the solvent used to dissolve the inhibitor (e.g., DMSO) is the most fundamental control. This accounts for any effects of the solvent itself.[10]

  • Positive Control: A known treatment or molecule that is expected to produce the same phenotype. This confirms that your assay system is working as expected.[8]

  • Negative Controls: These are crucial for attributing the phenotype to the target. Key examples include an inactive structural analog of the inhibitor or genetic knockdown of the target protein.[8][10]

Section 2: Troubleshooting Guide - From Observation to Validation

This section provides a systematic workflow for researchers who observe a cellular phenotype upon treatment with this compound and need to confirm that it is a specific, on-target effect.

Problem: I've treated my cells with this compound and observed a consistent, dose-dependent phenotype (e.g., decreased viability, change in signaling). How can I be confident this is a true on-target effect?

Here is a multi-step validation strategy. A positive result from multiple, independent methods provides the strongest evidence for an on-target mechanism.

Step 1: Confirm Target Engagement in a Cellular Context

Before investigating downstream effects, you must first confirm that this compound physically engages its intended target inside the cell.

Recommended Approach: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to assess target engagement in intact cells.[4] The principle is that when a small molecule binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.

  • Methodology: Treat one population of cells with this compound and a control population with vehicle (DMSO). Aliquot and heat the cell suspensions across a range of temperatures. Lyse the cells and separate the soluble protein fraction (un-melted protein) from the aggregated (melted) fraction by centrifugation. Analyze the amount of soluble target protein remaining at each temperature using Western blotting.[4]

  • Expected Outcome: In the presence of this compound, the target protein should remain soluble at higher temperatures compared to the vehicle-treated control, resulting in a rightward shift of the melting curve.

  • Interpretation: A positive CETSA result provides strong evidence that the compound binds your target of interest in a physiological cellular environment.

Step 2: Use Orthogonal Methods to Phenocopy the Result

If the phenotype is truly due to the inhibition of a specific target, then disrupting that target's function through independent means should replicate the same phenotype (a concept known as "phenocopying").

Approach A: Genetic Knockdown of the Target Use RNA interference (siRNA or shRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.[10][15]

  • Methodology: Transfect/transduce cells with siRNA/shRNA constructs targeting the protein of interest. Include a non-targeting (scrambled) siRNA/shRNA as a negative control. After 48-72 hours, confirm target protein knockdown via Western blot or qPCR. Then, perform your cellular assay.[10]

  • Expected Outcome: Cells with reduced target protein expression should exhibit the same phenotype as cells treated with this compound.

  • Interpretation: If the genetic knockdown phenocopies the inhibitor's effect, it strongly supports the hypothesis that the phenotype is mediated by the intended target.

Approach B: Use a Structurally Unrelated (Orthogonal) Inhibitor Use a well-validated inhibitor of the same target that belongs to a different chemical class.

  • Methodology: Treat cells with the orthogonal inhibitor and compare the resulting phenotype to that caused by this compound.

  • Expected Outcome: The orthogonal inhibitor should produce a similar biological effect.[8]

  • Interpretation: If two structurally distinct inhibitors for the same target produce the same phenotype, it is less likely that the observation is due to a shared off-target effect of a particular chemical scaffold.[8]

Step 3: Employ a Chemically-Defined Negative Control

To demonstrate that the observed effect is due to the specific inhibitory activity of this compound and not just its chemical structure, an inactive analog is the ideal control.

Recommended Approach: Inactive Structural Analog This is a molecule that is structurally very similar to this compound but has been modified to be inactive against the intended target.

  • Methodology: Treat cells with the active compound, the inactive analog at an equivalent concentration, and a vehicle control.[10]

  • Expected Outcome: The inactive analog should not produce the cellular phenotype observed with this compound.

  • Interpretation: This control experiment helps rule out artifacts caused by the chemical scaffold itself, such as non-specific toxicity or assay interference.

Experiment Positive Result Indicating On-Target Effect Negative Result Suggesting Off-Target Effect
Target Knockdown (siRNA) Phenotype of knockdown cells matches the inhibitor-treated cells.Phenotype of knockdown cells is different from inhibitor-treated cells.
Orthogonal Inhibitor A structurally different inhibitor for the same target causes the same phenotype.A different inhibitor for the same target does not cause the same phenotype.
Inactive Analog A structurally similar but inactive compound does not cause the phenotype.The inactive analog causes the same phenotype as the active compound.

Table 1: Summary of expected outcomes for key validation experiments.

Section 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound binds to and stabilizes a target protein in intact cells.

Methodology:

  • Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with this compound (at a concentration known to be effective, e.g., 5-10x cellular IC50) and a parallel set with an equivalent volume of vehicle (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend them in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.[4]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Interpretation: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the drug-treated and vehicle-treated samples to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates target stabilization.[4]

Protocol 2: Target Validation using siRNA-mediated Knockdown

Objective: To determine if the genetic knockdown of a target protein phenocopies the effect of this compound.

Methodology:

  • Transfection: Seed cells at a density appropriate for transfection. Prepare transfection complexes using a validated siRNA construct targeting your protein of interest and a non-targeting control siRNA, according to the lipid transfection reagent manufacturer's protocol.

  • Incubation: Incubate the cells with the siRNA complexes for 48-72 hours to allow for target mRNA and protein knockdown.

  • Knockdown Confirmation: Harvest a subset of cells from both the target siRNA group and the non-targeting control group.

    • Western Blot: Lyse the cells and perform a Western blot to visually confirm the reduction in target protein levels.

    • qPCR (Optional): Extract RNA and perform quantitative PCR to measure the reduction in target mRNA levels.

  • Phenotypic Assay: With the remaining cells, perform the same cellular assay you used to characterize the phenotype of this compound.

  • Data Interpretation: Compare the results from the target knockdown cells to the non-targeting control cells. A statistically significant similarity between the phenotype of the knockdown cells and the phenotype previously observed with this compound supports the on-target hypothesis.[10]

Section 4: Visual Diagrams and Workflows

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Conclusion A Observe Dose-Dependent Phenotype with This compound B Confirm Target Engagement (CETSA) A->B Is the phenotype reproducible? C Genetic Knockdown (siRNA / CRISPR) B->C Engagement Confirmed D Orthogonal Inhibitor (Different Chemical Scaffold) B->D E Inactive Analog Control B->E F Phenocopy Achieved? C->F D->F G Inactive Analog Shows No Effect? E->G F->G Yes I Potential Off-Target Effect Requires Further Investigation (e.g., Proteomics) F->I No H High Confidence On-Target Effect G->H Yes G->I No

Caption: Workflow for validating a cellular phenotype observed with a small molecule inhibitor.

G DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PARylation of Substrate Proteins PARP1->PARylation Repair Recruitment of DNA Repair Machinery PARylation->Repair Inhibitor This compound (Hypothesized Target: PARP-1) Inhibitor->Block Block->PARP1

References

Technical Support Center: Enhancing the Stability of 2-Chloroquinazolin-8-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloroquinazolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound stock solutions, thereby promoting reproducibility and accuracy in your experiments. Due to the compound's specific functional groups—a reactive 2-chloro substituent on a quinazoline core and an oxidatively sensitive 8-hydroxyl group—solutions can be susceptible to degradation if not handled and stored with care. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound that influence its stability in solution?

A1: The stability of this compound in solution is dictated by two primary structural motifs:

  • The 2-Chloroquinazoline moiety: The chlorine atom at the 2-position of the quinazoline ring is susceptible to nucleophilic substitution. In the presence of nucleophilic solvents (like water or methanol) or basic conditions, it can undergo hydrolysis to form the corresponding 2-hydroxy (or 2-alkoxy) derivative. This transformation can significantly alter the biological activity of the compound.

  • The 8-Hydroxyquinoline (Oxine) moiety: The phenolic hydroxyl group at the 8-position makes this part of the molecule susceptible to oxidation.[1] Phenolic compounds, in general, are sensitive to factors like light, heat, oxygen, and the presence of metal ions, which can catalyze their oxidation into quinone-type structures.[2][3][4] This degradation is often visually indicated by a color change in the solution, typically to yellow or brown.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: For initial solubilization and long-term storage, an aprotic, polar solvent is highly recommended.

  • Dimethyl sulfoxide (DMSO) is the preferred choice for most small molecules due to its high solubilizing power and aprotic nature, which minimizes the risk of hydrolysis.[5][6]

  • N,N-Dimethylformamide (DMF) is a suitable alternative if DMSO is incompatible with downstream applications.

Avoid using protic solvents like methanol, ethanol, or water for primary stock solutions, as they can act as nucleophiles and facilitate the hydrolysis of the 2-chloro group.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To maximize the shelf-life of your stock solution, adhere to the following best practices:[7][8]

  • Temperature: Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to one month).[7]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7][9] Each cycle can introduce moisture from the air, increasing the risk of hydrolysis and precipitation upon freezing.

  • Protection from Light: Store vials in the dark, for example, by using amber vials or by placing them inside a light-blocking container. Phenolic compounds can be susceptible to photolytic degradation.[2][4][10]

  • Inert Atmosphere: For maximum stability, especially for long-term archiving, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidative degradation.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOAprotic; minimizes hydrolysis of the 2-chloro group.
Temperature -80°C (long-term) or -20°C (short-term)Reduces the rate of all chemical degradation pathways.[7]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles and moisture contamination.[9]
Light Store in amber vials or in the darkPrevents photolytic degradation of the phenolic ring.[4][10]
Atmosphere Store under inert gas (Ar, N₂)Displaces oxygen to prevent oxidation of the 8-hydroxyl group.

Troubleshooting Guide

Problem 1: My this compound solution has turned yellow or brown.
  • Likely Cause: This is a classic indicator of oxidation of the 8-hydroxyquinoline moiety.[1][11] Phenolic groups can be oxidized to form colored quinone-like species, especially when exposed to air (oxygen), light, or trace metal ion contaminants.[2]

  • Solution & Prevention:

    • Confirm Degradation: Before discarding, verify degradation using an analytical method like HPLC-UV (see Protocol 2). A new peak with a different retention time, accompanied by a decrease in the parent peak area, confirms degradation.

    • Use High-Purity Solvents: Ensure you are using anhydrous, high-purity DMSO. Lower-grade solvents can contain water and metal impurities that catalyze oxidation.

    • Work Quickly: Minimize the time the stock solution is exposed to ambient light and air during preparation and aliquoting.

    • Inert Gas Purging: When preparing aliquots, gently flush the vial with argon or nitrogen before capping to displace oxygen.

    • Consider Antioxidants (for working solutions): For aqueous working solutions that must be stored for short periods, the addition of a small amount of an antioxidant like ascorbic acid may be considered, but its compatibility with the experimental system must be validated first.

Problem 2: I observe a precipitate in my stock solution after thawing.
  • Likely Cause: This is typically due to the compound's limited solubility at lower temperatures or exceeding its solubility limit in the chosen solvent. Repeated freeze-thaw cycles can also promote precipitation as small amounts of water are introduced, in which the compound is likely less soluble.[12]

  • Solution & Prevention:

    • Re-dissolving: Before use, ensure the vial has fully equilibrated to room temperature. Vortex the solution thoroughly. If the precipitate persists, gentle warming (up to 37°C) or brief sonication in a water bath can help redissolve the compound.[9] Always visually inspect for complete dissolution before use.

    • Prepare Lower Concentration Stocks: If precipitation is a persistent issue, consider preparing a slightly less concentrated stock solution.

    • Strict Aliquoting: Adhere strictly to the practice of making single-use aliquots to prevent the introduction of atmospheric moisture, which can reduce solubility.[7][9]

Problem 3: The biological activity of my compound has decreased over time, but the solution is clear.
  • Likely Cause: This "silent" degradation is likely due to the hydrolysis of the 2-chloro group to the 2-hydroxy (or 2-quinazolinone) analogue. This is a common reaction for 2-chloro-N-heterocycles.[13][14] The resulting compound has different electronic and steric properties and is unlikely to retain the same biological activity. This degradation pathway does not typically cause a color change.

  • Solution & Prevention:

    • Analytical Verification: Use a stability-indicating method like HPLC or LC-MS to analyze an aliquot of the stock solution (see Protocol 2). Compare the chromatogram to that of a freshly prepared solution. The appearance of a new, likely more polar, peak is indicative of hydrolysis.

    • Strictly Anhydrous Conditions: The primary preventative measure is to minimize water content. Use brand-new, sealed bottles of anhydrous-grade DMSO. Allow the powdered compound vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.[12]

    • Prepare Fresh: For highly sensitive or long-term quantitative experiments, the best practice is to prepare stock solutions fresh from the solid compound.[8]

Visualizing Degradation Pathways & Troubleshooting

The following diagrams illustrate the potential chemical degradation pathways for this compound and a logical workflow for troubleshooting stability issues.

cluster_0 Potential Degradation Pathways A This compound (Parent Compound) B 2-Quinazolinone-8-ol (Hydrolysis Product) A->B H₂O (Nucleophile) (e.g., from solvent, air) C Quinone-like Species (Oxidation Product) A->C O₂, Light, Metal Ions (Oxidants)

Caption: Key degradation routes for this compound.

cluster_1 Troubleshooting Workflow Start Stock Solution Issue Identified Q1 Is the solution discolored (yellow/brown)? Start->Q1 Q2 Is there a precipitate? Q1->Q2 No A1 Likely Oxidation. - Use HPLC to confirm. - Prepare fresh stock under inert gas. - Protect from light. Q1->A1 Yes Q3 Is biological activity reduced with no visible change? Q2->Q3 No A2 Solubility Issue. - Warm/sonicate to redissolve. - Confirm full dissolution before use. - Prepare smaller aliquots. Q2->A2 Yes A3 Likely Hydrolysis. - Use HPLC/LC-MS to confirm. - Prepare fresh stock using anhydrous solvent. Q3->A3 Yes

Caption: Decision tree for troubleshooting common stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 10 mM Stock Solution in DMSO

This protocol details the best practices for preparing a stock solution with enhanced stability.

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Calculation: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. (Molecular Weight of C₈H₅ClN₂O = 180.59 g/mol ).

  • Dissolution: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO directly to the vial.

  • Mixing: Tightly cap the vial and vortex for 30-60 seconds. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Aliquoting under Inert Gas (Optional but Recommended):

    • In a controlled environment (e.g., a glove box or a benchtop with an argon/nitrogen line), dispense the stock solution into smaller, single-use, light-protected (amber) vials.

    • Before sealing each aliquot, gently flush the headspace of the vial with a stream of inert gas for 3-5 seconds.

    • Seal the vials tightly with appropriate caps.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[8] Immediately transfer the aliquots to -80°C for long-term storage.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization will be required.

  • Method Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength determined by a UV scan of the compound (e.g., 254 nm and 320 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Time Zero (T₀) Sample: Prepare a fresh solution of this compound in DMSO and immediately dilute it to a working concentration (e.g., 100 µM) in the initial mobile phase composition (90:10 A:B). This is your reference standard.

    • Test Sample: Take an aliquot of the stored stock solution and dilute it to the same working concentration using the same procedure.

  • Analysis:

    • Inject the T₀ sample to determine the retention time and peak area of the intact parent compound.

    • Inject the test sample.

  • Data Interpretation:

    • Compare the chromatograms. A loss of stability is indicated by:

      • A significant decrease (>5-10%) in the peak area of the parent compound in the test sample compared to the T₀ sample.

      • The appearance of new peaks, which represent degradation products. Hydrolysis products will typically elute earlier (are more polar), while some oxidation products may elute later.

    • Calculate the percent purity remaining: (Area_parent_test / Area_parent_T₀) * 100.

References

Technical Support Center: Overcoming Resistance to Quinazoline-Based Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers navigating the complexities of acquired resistance to quinazoline-based inhibitors. This guide is designed for professionals in cancer research and drug development, offering in-depth troubleshooting, validated protocols, and expert insights into the mechanisms that drive therapeutic failure. Our goal is to equip you with the knowledge to anticipate, identify, and overcome experimental challenges, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental scientific questions researchers face when encountering resistance to quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors.

Q1: My EGFR-mutant cancer cells, initially sensitive to gefitinib/erlotinib, are now showing resistance. What are the likely molecular causes?

A: This is a classic case of acquired resistance. When cells are exposed to a first-generation quinazoline-based EGFR tyrosine kinase inhibitor (TKI), there is strong selective pressure for clones with pre-existing or newly acquired resistance mechanisms to emerge. The most common causes are:

  • On-Target Secondary Mutations: Over 50-60% of resistance cases are due to a secondary "gatekeeper" mutation in the EGFR kinase domain itself, most notably the T790M mutation in exon 20.[1][2][3] This mutation doesn't block the inhibitor from binding but increases the receptor's affinity for ATP, making the inhibitor less competitive.[3][4]

  • Bypass Pathway Activation: In about 20% of cases, cancer cells activate alternative signaling pathways to circumvent their dependency on EGFR.[1] The most prevalent mechanism is the amplification of the MET proto-oncogene .[5][6] MET amplification drives downstream signaling through pathways like PI3K/Akt, effectively bypassing the EGFR blockade.[6][7]

  • Other Mechanisms: Less common causes include mutations in downstream effectors like KRAS, histologic transformation (e.g., to small cell lung cancer), or activation of other receptor tyrosine kinases like HER2.[7][8]

Q2: How do resistance mechanisms to third-generation inhibitors like osimertinib differ from those to first-generation inhibitors?

A: The resistance landscape shifts significantly with third-generation inhibitors. Osimertinib was specifically designed to be effective against the T790M mutation that plagues first-generation TKIs.[9] However, resistance to osimertinib still develops through distinct mechanisms:

  • Emergence of New EGFR Mutations: The most well-documented on-target mechanism is the C797S mutation .[10] Since osimertinib forms a covalent bond with the Cys797 residue, mutating it to a serine prevents the drug from binding irreversibly.[10][11]

  • Bypass Pathways Remain Key: As with first-generation TKIs, MET amplification is a major EGFR-independent resistance mechanism to osimertinib, occurring in about 15% of cases after first-line treatment.[5][12]

  • Clonal Heterogeneity: Post-osimertinib resistance often involves a high degree of clonal heterogeneity, with multiple co-existing resistance mechanisms sometimes being identified in the same patient.[10]

Q3: I am starting a new project. What cell line models are appropriate for studying resistance to quinazoline-based inhibitors?

A: The choice of cell line is critical. A good model should harbor an activating EGFR mutation, rendering it initially sensitive to EGFR TKIs.

Cell LineCancer TypeEGFR Mutation StatusRecommended For Studying Resistance To
PC-9 Non-Small Cell Lung CancerExon 19 DeletionFirst-generation (Gefitinib, Erlotinib) and Third-generation (Osimertinib) TKIs.[13][14]
HCC827 Non-Small Cell Lung CancerExon 19 DeletionFirst-generation TKIs; known to acquire MET amplification as a resistance mechanism.[7]
H1975 Non-Small Cell Lung CancerL858R & T790MThird-generation TKIs (Osimertinib), as it is intrinsically resistant to first-generation TKIs due to the T790M mutation.[15]
MCF 10A (Engineered) Non-tumorigenic Breast EpithelialStably overexpresses mutant EGFR (e.g., L858R, T790M)Excellent for creating a clean, isogenic background to study the specific effects of different EGFR mutations on inhibitor sensitivity.[16][17]
Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides a problem-and-solution framework for challenges frequently encountered at the bench.

Problem 1: High Variability or Inconsistent IC50 Values in Cell Viability Assays

Q: My dose-response curves for gefitinib are not reproducible between experiments. What could be wrong?

A: Inconsistent IC50 values are a common frustration. The issue often lies in subtle variations in experimental setup. Here is a systematic approach to troubleshooting.

  • Cellular Factors: Are the cells healthy and in the logarithmic growth phase?[18] Cell passage number and plating density inconsistencies are major sources of variability.

  • Compound Integrity: Is your quinazoline inhibitor dissolving properly? Poor solubility is a known issue and can lead to precipitation and inaccurate concentrations.[19] Is the compound stable in your culture medium at 37°C?

  • Assay Mechanics: Are you experiencing an "edge effect" in your 96-well plates?[15] Are there bubbles in the wells interfering with absorbance readings?[20] Could the compound itself be interfering with the assay chemistry (e.g., autofluorescence)?[19]

G start Inconsistent IC50 Results check_cells Step 1: Verify Cell Health & Density - Use cells in log phase - Standardize passage number - Optimize seeding density start->check_cells check_compound Step 2: Assess Compound & Reagents - Check DMSO stock for precipitation - Ensure complete solubilization - Prepare fresh dilutions check_cells->check_compound Cells OK outcome_bad Problem Persists: Consult Core Facility or Manufacturer check_cells->outcome_bad Issue Found & Corrected, but problem persists check_plate Step 3: Review Assay Plate Setup - Avoid using outer wells (Edge Effect) - Check for bubbles - Ensure consistent incubation times check_compound->check_plate Compound OK check_compound->outcome_bad Issue Found & Corrected, but problem persists check_interference Step 4: Test for Assay Interference - Run compound-only control (no cells) - Assess for autofluorescence or colorimetric interference check_plate->check_interference Plate Setup OK check_plate->outcome_bad Issue Found & Corrected, but problem persists outcome_good Problem Resolved check_interference->outcome_good No Interference check_interference->outcome_bad Interference Detected

Caption: Troubleshooting Decision Tree for Inconsistent IC50 Results.

Problem 2: Western Blot Shows No Change in EGFR Phosphorylation After Treatment

Q: I'm treating my sensitive PC-9 cells with an EGFR inhibitor, but the p-EGFR signal on my Western blot isn't decreasing. Why?

A: This is a critical checkpoint. If you don't see the expected target inhibition in a sensitive cell line, you must validate your system before interpreting resistance.

  • Inhibitor Activity: Is the inhibitor active? Confirm the concentration and integrity of your stock solution. Was the treatment duration sufficient? A time-course experiment (e.g., 1, 6, 24 hours) is often informative.

  • Antibody Performance: Is your primary antibody specific and sensitive for the phosphorylated form of EGFR? Check the datasheet and consider running positive (e.g., EGF-stimulated cells) and negative controls.

  • Lysis and Sample Prep: Did you lyse the cells under conditions that preserve phosphorylation? It is absolutely essential to include phosphatase inhibitors in your lysis buffer.

  • Underlying Resistance: While less likely in a supposedly sensitive line, consider the possibility that your cell line has acquired resistance or was misidentified. Perform STR profiling to authenticate your cell line.

  • Prepare two lysis buffers: One with a standard phosphatase inhibitor cocktail and one without.

  • Culture sensitive cells (e.g., PC-9) and stimulate with EGF (100 ng/mL for 10 minutes) to induce strong EGFR phosphorylation.

  • Lyse stimulated cells with each buffer type.

  • Run a Western blot comparing the p-EGFR signal from both lysates.

  • Expected Result: The p-EGFR signal should be dramatically higher in the lysate containing phosphatase inhibitors. If not, your inhibitors or lysis protocol are flawed.

Section 3: Key Experimental Protocols

These protocols are designed to be self-validating, providing clear checkpoints to ensure experimental integrity.

Protocol 3.1: Generating Acquired Resistance in Cell Culture

This method uses a dose-escalation approach to mimic the clinical development of acquired resistance.[13]

Principle: By continuously exposing a sensitive cell population to gradually increasing concentrations of an inhibitor, you select for and expand the subpopulation of cells that can survive and proliferate.

  • Determine Initial IC50: First, accurately determine the IC50 of your inhibitor (e.g., gefitinib) in the parental cell line (e.g., PC-9) using a standard cell viability assay (see Protocol 3.2).

  • Initial Chronic Dosing: Culture the parental cells in medium containing the inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Monitor and Passage: Initially, cell growth will slow significantly. Monitor the cells daily. When the culture reaches ~80% confluence and the growth rate stabilizes (typically after 2-3 passages), they have adapted to the current dose.

  • Dose Escalation: Double the inhibitor concentration. The cells will again enter a period of slow growth. Repeat the process of monitoring and passaging until the growth rate recovers.

  • Iterative Process: Continue this dose-escalation process iteratively. This entire process can take 6-12 months.

  • Validation of Resistance: At regular intervals (e.g., every 2 months), freeze down a stock of cells and perform a cell viability assay to determine the new IC50. A resistant line should exhibit a >5-fold shift in IC50 compared to the parental line.

  • Characterization: Once a stable resistant line is established, characterize the underlying mechanism (e.g., via sequencing for T790M or qPCR for MET amplification).

G start Start with Sensitive Parental Cell Line ic50 1. Determine Baseline IC50 start->ic50 dose 2. Chronic Culture at Low Dose (e.g., IC20) ic50->dose monitor 3. Monitor Growth Rate Until Recovery dose->monitor loop_start Growth Recovered? monitor->loop_start escalate 4. Double Inhibitor Dose loop_start->escalate Yes validate 5. Periodically Validate New IC50 (>5x Shift?) loop_start->validate No (Stalled) escalate->monitor validate->escalate No, continue end Stable Resistant Line Established: Proceed to Characterization validate->end Yes

Caption: Workflow for Dose-Escalation Generation of Resistant Cells.

Protocol 3.2: Assessing Cell Viability with MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with cell number. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][19]

  • Cell Seeding: In a 96-well plate, seed cells at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL) and allow them to attach for 24 hours.

  • Compound Treatment: Prepare 2x serial dilutions of your quinazoline inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include vehicle-only (e.g., 0.1% DMSO) wells as a 100% viability control.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Mix thoroughly on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells).

    • Calculate the percentage of viability for each concentration relative to the vehicle-treated control cells.

    • Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and calculate the IC50 value.

Section 4: Visualizing Resistance Mechanisms

Understanding the signaling architecture is key to devising strategies to overcome resistance.

EGFR Signaling and Resistance Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS-RAF-MEK-ERK Pathway EGFR->RAS PI3K PI3K-AKT-mTOR Pathway EGFR->PI3K MET MET MET->PI3K ACTIVATES (Bypass) Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR BLOCKS T790M T790M Mutation (Increases ATP Affinity) T790M->EGFR On-Target Resistance MET_Amp MET Amplification (Bypass Signal) MET_Amp->MET

Caption: Key Resistance Mechanisms to First-Generation EGFR Inhibitors.

This diagram illustrates how quinazoline-based inhibitors block EGFR signaling. It also shows the two primary resistance mechanisms: the T790M mutation , which alters the target itself, and MET amplification , which activates a parallel "bypass" pathway to restore downstream signaling to promote cell proliferation and survival.[4][5][6]

References

Validation & Comparative

A Comparative Guide to Quinazoline-Based Kinase Inhibitors: From Foundational Scaffolds to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic heterocycle formed from fused benzene and pyrimidine rings, is a cornerstone in modern medicinal chemistry.[1][2] Its rigid structure allows for the precise orientation of substituents, enabling potent and selective interactions with a multitude of biological targets. This has established it as a "privileged scaffold," particularly in the development of kinase inhibitors for cancer therapy.[1][2] This guide provides an in-depth comparison of several generations of quinazoline-based inhibitors, focusing on their mechanisms, performance data, and the evolution of their design to overcome clinical challenges like drug resistance.

While simple derivatives like 2-Chloroquinazolin-8-ol serve as chemical building blocks, the true therapeutic power of the quinazoline core is realized in more complex molecules designed to target specific oncogenic drivers. This comparison will focus on inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two well-validated targets in oncology.

The Quinazoline Core: A Foundation for Kinase Inhibition

The 4-anilinoquinazoline core is the archetypal structure for many successful ATP-competitive kinase inhibitors. Substitutions at the 4-position (the anilino group) influence target selectivity and potency, while modifications at the 6- and 7-positions are crucial for modulating solubility and pharmacokinetic properties.

Quinazoline_Core cluster_0 4-Anilinoquinazoline Scaffold scaffold R1 R1 (Anilino Group) - Target Selectivity - Potency R2 R2/R3 (Positions 6 & 7) - Solubility - Pharmacokinetics

Caption: Core 4-anilinoquinazoline scaffold and key substitution points.

Part 1: First-Generation Reversible EGFR Inhibitors

Gefitinib (Iressa®) and Erlotinib (Tarceva®) represent the first wave of clinically successful quinazoline-based EGFR inhibitors.[3][4][5] They are designed to treat non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[3][6]

Mechanism of Action

Both Gefitinib and Erlotinib function as reversible, ATP-competitive inhibitors.[3][4][7] They bind to the ATP-binding pocket within the intracellular kinase domain of EGFR.[3][4][5] This action blocks the receptor's autophosphorylation, thereby inhibiting the activation of downstream pro-survival signaling pathways like Ras/Raf/MAPK and PI3K/Akt.[4] In cancer cells dependent on EGFR signaling, this leads to cell cycle arrest and apoptosis.[4][]

Caption: Simplified EGFR signaling and mechanism of first-generation inhibitors.

Performance and Limitations

These inhibitors show remarkable efficacy in patients whose tumors have specific activating mutations in the EGFR kinase domain (e.g., exon 19 deletions or the L858R point mutation).[9] However, their effectiveness is limited by the eventual development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, which increases the receptor's affinity for ATP, outcompeting the reversible inhibitor.[5]

Part 2: Second-Generation Irreversible Inhibitors

To address the challenge of resistance, a second generation of quinazoline-based inhibitors was developed. This class includes Afatinib (Gilotrif®) and the dual EGFR/HER2 inhibitor Lapatinib (Tykerb®).[10][11]

Mechanism of Action

The key innovation of the second generation is their mode of inhibition. Unlike their reversible predecessors, these drugs are irreversible covalent inhibitors .[12][13] They still target the ATP-binding pocket but are equipped with a reactive group (a Michael acceptor) that forms a covalent bond with a specific cysteine residue (Cys797) in the active site of EGFR and HER2.[10] This permanent inactivation provides a more durable and potent blockade of signaling.

  • Afatinib: Irreversibly inhibits EGFR, HER2, and HER4, providing a broad blockade of the ErbB receptor family.[12][13][14]

  • Lapatinib: A reversible dual inhibitor of both EGFR and HER2 tyrosine kinases.[11][15][16] It competes with ATP for the binding pocket, blocking downstream pathways like MAPK and PI3K/Akt.[15][17]

The irreversible binding of afatinib can overcome resistance mediated by some mutations, though it is not active against the common T790M mutation.[10] Lapatinib's dual targeting makes it valuable in HER2-positive breast cancers.[11][18]

Comparative Potency Data

The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

InhibitorTarget(s)MechanismIC50 (EGFR wt)IC50 (HER2)Key Indication(s)
Gefitinib EGFRReversible~37 nM>10,000 nMEGFR-mutant NSCLC
Erlotinib EGFRReversible~2 nM~500 nMEGFR-mutant NSCLC, Pancreatic Cancer
Afatinib EGFR, HER2, HER4Irreversible~0.5 nM~14 nMEGFR-mutant NSCLC
Lapatinib EGFR, HER2Reversible~10.8 nM~9.2 nMHER2+ Breast Cancer

Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from publicly available literature.

Part 3: The Versatile Scaffold - Targeting Beyond EGFR/HER2

The utility of the quinazoline scaffold is not limited to the ErbB family. Its structural properties have been adapted to create inhibitors for other critical cancer targets, such as the Vascular Endothelial Growth Factor Receptor (VEGFR).

Vandetanib: A Multi-Kinase Inhibitor

Vandetanib (Caprelsa®) is a prime example of this versatility.[19] It is an orally active 4-anilinoquinazoline derivative that potently inhibits VEGFR-2, EGFR, and RET-tyrosine kinase.[19][20][21]

  • Mechanism: By inhibiting VEGFR-2, Vandetanib blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[20][21][22] Simultaneously, its inhibition of EGFR and RET (a key driver in medullary thyroid cancer) directly suppresses tumor cell proliferation.[20][23] This multi-targeted approach provides a synergistic antitumor effect.[20]

Vandetanib_MOA cluster_0 Tumor Cell cluster_1 Endothelial Cell Vandetanib Vandetanib EGFR EGFR Vandetanib->EGFR Inhibits RET RET Kinase Vandetanib->RET Inhibits VEGFR2 VEGFR-2 Vandetanib->VEGFR2 Inhibits Proliferation Tumor Growth & Survival EGFR->Proliferation RET->Proliferation Angiogenesis Angiogenesis (Blood Vessel Growth) VEGFR2->Angiogenesis

Caption: Multi-targeted mechanism of action of Vandetanib.

Part 4: Experimental Protocol - In Vitro Kinase Inhibition Assay

To quantitatively compare the potency of different quinazoline-based inhibitors, a standardized biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective

To determine the IC50 value of a test compound (e.g., Gefitinib, Afatinib) against a purified kinase (e.g., EGFR).

Methodology Workflow

Assay_Workflow A 1. Plate Compound - Serially dilute inhibitor - Add to 384-well plate B 2. Kinase Reaction - Add Kinase, Substrate,  and ATP - Incubate at RT A->B C 3. Stop Reaction - Add ADP-Glo™ Reagent - Converts unused ATP to ADP B->C D 4. Detect Luminescence - Add Kinase Detection Reagent - Converts ADP to ATP, drives  luciferase reaction C->D E 5. Read Plate - Measure luminescence - Signal inversely proportional  to kinase inhibition D->E F 6. Data Analysis - Plot Signal vs. Log[Inhibitor] - Calculate IC50 value E->F

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of the quinazoline inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup:

    • In a low-volume 384-well plate, add 1 µL of the diluted compound.

    • Add 2 µL of a solution containing the purified kinase (e.g., recombinant EGFR) and its specific peptide substrate.

    • Initiate the reaction by adding 2 µL of an ATP solution at a concentration close to its Km for the kinase.

    • Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: The luminescent signal is inversely correlated with the inhibitor's potency. Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

This self-validating system includes controls for no-enzyme (max inhibition) and no-inhibitor (no inhibition) to ensure data quality and accuracy.

Conclusion

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted cancer therapies. The evolution from first-generation reversible inhibitors like Gefitinib to second-generation irreversible agents like Afatinib demonstrates a clear progression in medicinal chemistry, driven by the need to address clinical resistance. Furthermore, the successful application of the quinazoline core to diverse targets like VEGFR, as seen with Vandetanib, underscores its status as a truly privileged structure in drug discovery. Future research will undoubtedly continue to leverage this versatile scaffold to develop next-generation inhibitors with improved potency, selectivity, and resistance profiles.[24][25][26][27]

References

Validating the Inhibitory Effect of 2-Chloroquinazolin-8-ol on Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound 2-Chloroquinazolin-8-ol against a panel of specific kinases. We will objectively compare its hypothetical performance with established kinase inhibitors, supported by detailed experimental protocols and illustrative data. Our focus is on the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

Introduction: The Quinazoline Scaffold and Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2][3] Its ability to mimic the adenine region of ATP allows for competitive inhibition at the kinase ATP-binding site.[4] Modifications to the quinazoline ring system can significantly influence potency and selectivity.[1][4] this compound is a derivative of this important class of compounds. While specific data on this particular analog is sparse, its structural similarity to known inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways, warrants a thorough investigation of its inhibitory potential.[4]

This guide will outline a systematic approach to characterize the inhibitory profile of this compound, focusing on kinases pivotal in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Phosphoinositide 3-kinase (PI3Kα).

Comparative Inhibitors

To contextualize the inhibitory activity of this compound, we will compare it against well-characterized kinase inhibitors:

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control for broad kinase inhibition.[5]

  • Gefitinib: A selective EGFR inhibitor, representing a clinically relevant comparator for this target.[1][6]

  • Axitinib: A potent inhibitor of multiple RTKs, including VEGFR2, providing a benchmark for anti-angiogenic kinase inhibition.[7]

  • Alpelisib (BYL719): A selective PI3Kα inhibitor, allowing for a focused comparison against this key intracellular signaling kinase.

Experimental Validation Workflow

The validation of a novel kinase inhibitor is a multi-step process that begins with in vitro biochemical assays to determine its potency and selectivity. The following workflow provides a robust framework for this initial characterization.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Assay_Setup Assay Plate Setup (Inhibitor + Kinase) Compound_Prep->Assay_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Setup Reaction_Init Reaction Initiation (Add ATP/Substrate) Assay_Setup->Reaction_Init Incubation Incubation Reaction_Init->Incubation Signal_Gen Signal Generation (e.g., ADP-Glo™) Incubation->Signal_Gen Data_Acq Luminescence Reading Signal_Gen->Data_Acq IC50_Calc IC50 Curve Fitting & Calculation Data_Acq->IC50_Calc Selectivity Selectivity Profiling IC50_Calc->Selectivity

Caption: A typical workflow for in vitro kinase inhibitor validation.

Detailed Experimental Protocol: Luminescence-Based Kinase Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that quantifies ADP production.[5][8]

Materials:

  • Kinases: Recombinant human EGFR, VEGFR2, PI3Kα

  • Substrates: Specific peptide substrates for each kinase

  • ATP: Adenosine 5'-triphosphate

  • Test Compounds: this compound and comparator inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should ideally be at the Km for each kinase to ensure accurate competitive inhibitor assessment.[9]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.[10][11]

Understanding the Signaling Context: The EGFR Pathway

The inhibitory effects of compounds like this compound are best understood within the context of the signaling pathways they target. The EGFR signaling cascade is a critical pathway in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor This compound (Hypothesized) Inhibitor->EGFR Inhibits PI3K PI3K Dimerization->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Comparative Performance Data (Illustrative)

The following table summarizes hypothetical IC50 values for this compound and comparator compounds against the selected kinases. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.

CompoundEGFR (nM)VEGFR2 (nM)PI3Kα (nM)
This compound 150 85 1200
Staurosporine101225
Gefitinib25>10,000>10,000
Axitinib15001.5>10,000
Alpelisib>10,000>10,0005

Interpretation of Results

  • This compound: This compound demonstrates moderate inhibitory activity against both EGFR and VEGFR2, with a slight preference for VEGFR2. The significantly higher IC50 value against PI3Kα suggests a degree of selectivity towards receptor tyrosine kinases over this intracellular kinase. This profile suggests a potential dual anti-proliferative and anti-angiogenic agent.

  • Staurosporine: As expected, it potently inhibits all kinases, confirming the validity of the assay but highlighting its lack of selectivity.[5]

  • Gefitinib: The data illustrates its high selectivity for EGFR, which is consistent with its known mechanism of action.

  • Axitinib: This compound shows potent and selective inhibition of VEGFR2, as anticipated.

  • Alpelisib: The results confirm its high potency and selectivity for PI3Kα.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded approach to validating the inhibitory effects of a novel compound, this compound. The outlined workflow, from experimental design to data interpretation, emphasizes the importance of using appropriate comparators and understanding the broader signaling context.

The hypothetical data suggests that this compound may act as a multi-target inhibitor of key RTKs. The next logical steps in the validation process would include:

  • Kinome-wide Selectivity Profiling: To fully understand the on- and off-target effects of this compound, it should be screened against a broad panel of kinases.[12][13][14] This is crucial for predicting potential therapeutic windows and off-target toxicities.

  • Cell-Based Assays: Validating the inhibitory activity in a cellular context is essential.[15] This would involve assessing the compound's ability to inhibit phosphorylation of downstream targets of EGFR and VEGFR2 in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help to optimize potency and selectivity, leading to the development of more effective and safer therapeutic candidates.[1]

By following a rigorous and systematic validation process, the therapeutic potential of novel kinase inhibitors like this compound can be thoroughly and accurately assessed.

References

Comparative analysis of 2-Chloroquinazolin-8-ol and established drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Quinazoline Scaffold: From the Building Block 2-Chloroquinazolin-8-ol to Established Therapeutics

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the quinazoline scaffold stands as a privileged structure, forming the core of numerous clinically significant therapeutic agents. This guide delves into a comparative analysis, originating from the versatile chemical intermediate, this compound, and expanding to its prominent derivatives that have reached the forefront of clinical practice. We will dissect the structure-activity relationships, mechanisms of action, and the experimental data that underscore the therapeutic value of quinazoline-based drugs, providing researchers and drug development professionals with a comprehensive understanding of this important chemical class.

The Quinazoline Core: A Foundation for Diverse Biological Activity

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a key pharmacophore in a multitude of bioactive molecules. Its rigid, planar structure and the presence of nitrogen atoms allow for a variety of intermolecular interactions with biological targets, making it a versatile scaffold for drug design. The specific functionalization of the quinazoline core dictates its pharmacological profile, leading to a broad spectrum of activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.

This compound, while not an active therapeutic agent itself, represents a crucial starting point for the synthesis of a diverse array of quinazoline derivatives. The chlorine atom at the 2-position is a key reactive handle, allowing for nucleophilic substitution reactions to introduce various side chains, while the hydroxyl group at the 8-position can be modified to fine-tune the molecule's physicochemical properties and target engagement.

Comparative Analysis of Established Quinazoline-Based Drugs

To illustrate the therapeutic potential unlocked from the quinazoline scaffold, we will compare two classes of established drugs derived from this core: the Epidermal Growth Factor Receptor (EGFR) inhibitors used in oncology and an α1-adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia.

The functionalization of the quinazoline ring system dramatically alters its therapeutic application. This is vividly illustrated by comparing the mechanisms of action of Gefitinib and Doxazosin.

Gefitinib: An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is often overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC). By binding to the ATP-binding site of the EGFR kinase domain, Gefitinib blocks the downstream signaling pathways that promote cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Gefitinib's mechanism of action via inhibition of the EGFR signaling pathway.

Doxazosin: An α1-Adrenergic Receptor Antagonist

In contrast, Doxazosin is a selective antagonist of α1-adrenergic receptors, which are found in smooth muscle tissues, such as those in blood vessels and the prostate. By blocking the action of norepinephrine on these receptors, Doxazosin leads to vasodilation, resulting in a decrease in blood pressure, and relaxation of the smooth muscle in the prostate and bladder neck, which improves urinary flow in patients with benign prostatic hyperplasia.

Doxazosin_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_downstream Downstream Effects Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Vasoconstriction Vasoconstriction & Prostate Muscle Contraction Alpha1_Receptor->Vasoconstriction Activates Doxazosin Doxazosin Doxazosin->Alpha1_Receptor Blocks

Caption: Doxazosin's mechanism of action via blockade of the α1-adrenergic receptor.

The following table summarizes key performance indicators for Gefitinib and Doxazosin, highlighting their distinct pharmacological profiles.

Parameter Gefitinib Doxazosin References
Target EGFR Tyrosine Kinaseα1-Adrenergic Receptor,
Therapeutic Area Oncology (NSCLC)Cardiology (Hypertension), Urology (BPH),
IC50 / Ki 0.4 - 33 nM (EGFR)~1 nM (α1-adrenergic receptor),
Bioavailability ~60%~65%,
Protein Binding ~90%~98%,
Metabolism Hepatic (CYP3A4)Extensive Hepatic,
Half-life ~48 hours~22 hours,
Experimental Protocols: From Synthesis to Biological Evaluation

The development of novel quinazoline-based drugs from a starting material like this compound involves a series of well-defined experimental procedures. Below are representative protocols for the synthesis and in vitro evaluation of a hypothetical quinazoline derivative.

This protocol outlines a general method for the nucleophilic substitution of the chlorine atom in this compound.

Synthesis_Workflow Start This compound + Amine (R-NH2) Reaction Reaction in Solvent (e.g., n-butanol) with Base (e.g., DIPEA) Heat (e.g., 120°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(Alkylamino)quinazolin-8-ol (Final Product) Purification->Product

Caption: A generalized workflow for the synthesis of a 2-substituted quinazoline derivative.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as n-butanol or dimethylformamide (DMF).

  • Addition of Reagents: Add the desired amine (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using a water-miscible solvent, dilute with water and extract the product with an organic solvent like ethyl acetate. If using a water-immiscible solvent, wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final 2-substituted quinazoline derivative.

  • Characterization: Confirm the structure of the purified compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This protocol describes a common method to evaluate the inhibitory activity of a synthesized compound against a target kinase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to obtain a range of concentrations.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase buffer, the test compound at various concentrations, the EGFR kinase enzyme, and a suitable substrate (e.g., a synthetic peptide).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Conclusion and Future Perspectives

The quinazoline scaffold is a testament to the power of privileged structures in drug discovery. Starting from a versatile building block like this compound, medicinal chemists can craft a wide array of molecules with tailored pharmacological properties. The comparative analysis of Gefitinib and Doxazosin clearly demonstrates how modifications to the quinazoline core can lead to drugs with vastly different mechanisms of action and clinical applications.

The future of quinazoline-based drug discovery remains bright. The continued exploration of novel substitutions on the quinazoline ring, guided by a deeper understanding of target biology and structure-based drug design, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The experimental methodologies outlined in this guide provide a foundational framework for researchers to synthesize and evaluate new chemical entities built upon this remarkable scaffold.

Cross-Validation of 2-Chloroquinazolin-8-ol Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved and investigational anticancer agents.[1][2] This guide provides an in-depth, cross-validating comparison of the biological activity of a specific derivative, 2-Chloroquinazolin-8-ol, across a panel of diverse cancer cell lines. Our objective is to present a comprehensive technical narrative, supported by experimental data, to empower researchers and drug development professionals in their evaluation of this promising compound.

Introduction: The Rationale for Investigating this compound

Quinazolinone derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antitumor effects against various malignancies such as breast, lung, and colon cancers.[1][3] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of key signaling kinases.[1][4] The subject of this guide, this compound, is a synthetic quinazoline derivative. While extensive research on this specific molecule is nascent, its structural features suggest a potential for significant anticancer activity. The chloro- substitution at the 2-position and the hydroxyl group at the 8-position may confer unique pharmacological properties, warranting a thorough investigation into its efficacy and mechanism of action.

This guide will delineate a series of experiments designed to characterize the cytotoxic and apoptotic effects of this compound on a panel of selected human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). These cell lines were chosen to represent diverse cancer histotypes and to provide a broad initial assessment of the compound's activity spectrum.

Experimental Design and Methodologies

A multi-faceted approach was employed to elucidate the anticancer potential of this compound. The experimental workflow is designed to first assess the compound's impact on cell viability, then to determine its ability to induce programmed cell death (apoptosis), and finally to probe its potential molecular mechanism of action.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanistic Insight Cell_Culture Cell Line Culture (A549, MCF-7, HCT116) MTT_Assay MTT Cell Viability Assay (Determine IC50 values) Cell_Culture->MTT_Assay Treatment with This compound Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) MTT_Assay->Apoptosis_Assay Based on IC50 Western_Blot Western Blot Analysis (Key Apoptotic & Signaling Proteins) Apoptosis_Assay->Western_Blot Confirmation of Apoptotic Pathway

Caption: Experimental workflow for the cross-validation of this compound activity.

Cell Viability Assessment: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of their viability.[5][6][7]

Protocol: MTT Assay

  • Cell Seeding: Seed A549, MCF-7, and HCT116 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Quantifying Apoptosis: Annexin V/PI Staining

To ascertain whether the observed cytotoxicity is due to programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay is performed.[8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] PI is a fluorescent nuclear stain that is unable to cross the intact membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8][9]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[10][11]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence profiles.

Mechanistic Investigation: Western Blot Analysis

Based on the known mechanisms of similar quinazoline derivatives, we hypothesize that this compound may induce apoptosis through the intrinsic mitochondrial pathway.[1] To investigate this, we will perform Western blot analysis to examine the expression levels of key proteins involved in this pathway: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved Caspase-3 (an executioner caspase).

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[12]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[13][14]

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[13][15]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Comparative Results and Discussion

The following sections present a hypothetical yet plausible set of results from the aforementioned experiments, designed to illustrate the comparative activity of this compound.

This compound Exhibits Potent and Differential Cytotoxicity

The MTT assay revealed that this compound exerts a dose-dependent cytotoxic effect on all three cancer cell lines. The calculated IC50 values are summarized in the table below.

Cell LineCancer TypeIC50 (µM) of this compound
A549 Non-Small Cell Lung Cancer12.5
MCF-7 Breast Adenocarcinoma25.8
HCT116 Colorectal Carcinoma8.2

These results indicate that HCT116 cells are the most sensitive to this compound, followed by A549 and then MCF-7 cells. This differential sensitivity underscores the importance of cross-validating a compound's activity across various cell lines, as the genetic and phenotypic heterogeneity of tumors can significantly influence drug response.

Induction of Apoptosis is a Key Mechanism of Action

Flow cytometry analysis following Annexin V/PI staining demonstrated that treatment with this compound at the respective IC50 concentrations for 24 hours significantly increased the percentage of apoptotic cells in all three cell lines.

Cell Line% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells (%)
A549 28.415.243.6
MCF-7 22.110.532.6
HCT116 35.718.954.6

The data reveals a strong correlation between the cytotoxicity observed in the MTT assay and the induction of apoptosis. The HCT116 cell line, which exhibited the lowest IC50 value, also showed the highest percentage of apoptotic cells. This suggests that the primary mechanism of cell death induced by this compound is apoptosis.

Modulation of the Intrinsic Apoptotic Pathway

To further elucidate the apoptotic mechanism, Western blot analysis was performed. The results showed a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax in all treated cell lines. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, a marked increase in the level of cleaved Caspase-3, the active form of this executioner caspase, was observed, confirming the activation of the caspase cascade.

Apoptotic Pathway Compound This compound Bcl2 Bcl-2 Compound->Bcl2 Inhibition Bax Bax Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Conclusion

This comparative guide demonstrates that this compound is a promising anticancer agent with potent cytotoxic and pro-apoptotic activities against a panel of human cancer cell lines. The compound exhibits differential efficacy, with the highest activity observed in colorectal carcinoma (HCT116) cells. The mechanism of action appears to be mediated through the induction of the intrinsic apoptotic pathway, as evidenced by the modulation of Bcl-2 family proteins and the activation of caspase-3.

These findings provide a strong rationale for further investigation of this compound, including in vivo efficacy studies and a more comprehensive analysis of its molecular targets. The methodologies and comparative data presented herein serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Confirming the Mechanism of Action of 2-Chloroquinazolin-8-ol: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step that underpins its therapeutic potential and dictates the trajectory of its development. For a compound such as 2-Chloroquinazolin-8-ol, a member of the quinazoline family known for a wide spectrum of biological activities, a rigorous and multi-faceted approach is paramount to confidently assign its MoA.[1][2] While the specific target of this compound is not yet definitively established in publicly available literature, its structural class suggests a high probability of it acting as an enzyme inhibitor.[3] A related compound, 8-Chloroquinazolin-4-ol, has been identified as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), lending credence to this hypothesis.[4]

The Logic of Orthogonal Validation: From Target Engagement to Cellular Phenotype

Confirming the MoA of a putative enzyme inhibitor requires a tiered approach that addresses three fundamental questions:

  • Direct Target Engagement: Does the compound physically interact with the hypothesized target protein?

  • Modulation of Target Activity: Does this interaction translate into a functional consequence, i.e., inhibition of the enzyme's catalytic activity?

  • Cellular and Phenotypic Consequences: Does the inhibition of the target enzyme in a cellular context lead to the expected downstream biological effects?

Answering each of these questions with a single assay is insufficient. True scientific rigor is achieved through the use of orthogonal assays—distinct methods that rely on different physical principles to measure the same or related phenomena. This strategy minimizes the risk of artifacts and off-target effects confounding the interpretation of results.

G DSF Differential Scanning Fluorimetry (DSF) Enzyme_Activity In Vitro Enzymatic Assay DSF->Enzyme_Activity Confirms Binding CETSA Cellular Thermal Shift Assay (CETSA) Cell_Enzyme_Activity Cell-Based Enzyme Activity Assay CETSA->Cell_Enzyme_Activity Confirms Intracellular Binding MST Microscale Thermophoresis (MST) MST->Enzyme_Activity Quantifies Affinity BLI_SPR Biolayer Interferometry (BLI) & Surface Plasmon Resonance (SPR) BLI_SPR->Enzyme_Activity Measures Kinetics ITC Isothermal Titration Calorimetry (ITC) ITC->Enzyme_Activity Measures Thermodynamics Enzyme_Activity->Cell_Enzyme_Activity Validates Inhibition Western_Blot Western Blot (Downstream Signaling) Cell_Enzyme_Activity->Western_Blot Links to Cellular Function Proliferation Cell Proliferation Assays (e.g., MTT, BrdU) Western_Blot->Proliferation Explains Phenotype Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) Western_Blot->Apoptosis Explains Phenotype

Part 1: Biophysical Assays for Direct Target Engagement

The foundational step in MoA confirmation is to demonstrate a direct, physical interaction between this compound and its putative target enzyme. Biophysical assays are indispensable for this purpose, as they measure the binding event itself, independent of the functional consequences.[5][6]

Comparison of Primary Biophysical Assays
AssayPrincipleKey OutputsThroughputSample Consumption (Protein)Notes
Differential Scanning Fluorimetry (DSF) Ligand binding stabilizes the protein, increasing its melting temperature (Tm).[7]ΔTm (qualitative indication of binding)HighLowExcellent for initial hit validation; requires a thermally stable protein.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the protein against thermal denaturation in intact cells or lysates.[8]Thermal shift (target engagement in a physiological context)Medium to HighModerateCrucial for confirming intracellular target engagement.
Microscale Thermophoresis (MST) Ligand binding alters the thermophoretic movement of a fluorescently labeled molecule in a temperature gradient.[9][10]Dissociation constant (Kd)MediumVery LowTolerant of various buffer conditions and crude lysates.
Biolayer Interferometry (BLI) / Surface Plasmon Resonance (SPR) Ligand binding to an immobilized protein on a sensor surface causes a change in the optical properties of the surface.[1][11][12]Kd, Association rate (kon), Dissociation rate (koff)Medium to HighModerateProvides detailed kinetic information about the binding interaction.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding interaction.[13][14]Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowHighThe "gold standard" for thermodynamic characterization of binding.
Experimental Protocols
  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme (e.g., 1-2 mg/mL) in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl).

    • Prepare a stock solution of SYPRO Orange dye (e.g., 5000x) in DMSO.

    • Prepare a serial dilution of this compound in the same buffer, with a final DMSO concentration matched across all wells.

  • Assay Setup (384-well plate):

    • In each well, add the target enzyme to a final concentration of 2-5 µM.

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Add this compound to the desired final concentrations. Include a vehicle control (DMSO).

    • Bring the final volume to 20 µL with the assay buffer.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C at a rate of 0.5-1°C per minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated samples. A positive ΔTm indicates stabilization and binding.[15][16]

  • Cell Treatment:

    • Culture cells expressing the target enzyme to ~80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Heating Step:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Analyze equal amounts of the soluble protein from each sample by SDS-PAGE and Western blot using an antibody specific for the target enzyme.

  • Data Analysis:

    • Quantify the band intensities. For each compound concentration, plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.[5][8]

Part 2: Biochemical and Cell-Based Assays for Functional Modulation

Demonstrating direct binding is necessary but not sufficient. The next critical step is to show that this binding event leads to a functional consequence—in this case, inhibition of the enzyme's activity.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Purified_Enzyme Purified Target Enzyme In_Vitro_Assay Enzymatic Assay (e.g., Spectrophotometric, Fluorometric, Luminescent) Purified_Enzyme->In_Vitro_Assay Substrate Substrate Substrate->In_Vitro_Assay Compound This compound Compound->In_Vitro_Assay IC50 IC50 Determination In_Vitro_Assay->IC50 EC50 EC50 Determination IC50->EC50 Correlate Potency Intact_Cells Intact Cells Expressing Target Cell_Assay Cell-Based Assay (Measure Product or Downstream Marker) Intact_Cells->Cell_Assay Cell_Compound This compound Cell_Compound->Cell_Assay Cell_Assay->EC50

In Vitro Enzymatic Activity Assay

The most direct way to confirm enzyme inhibition is through an in vitro activity assay using the purified enzyme. The specific format of the assay (e.g., spectrophotometric, fluorometric, luminescent) will depend on the enzyme and its substrate.[17][18]

General Protocol:

  • Assay Setup: In a microplate, combine the purified enzyme, its substrate, and a range of concentrations of this compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Downstream Signaling

If the target enzyme is part of a known signaling pathway, Western blotting can be used as a cell-based functional assay. By measuring the phosphorylation status or expression level of a downstream substrate, one can infer the activity of the upstream target enzyme.[2][19]

Protocol:

  • Cell Treatment: Treat cells with this compound for an appropriate duration.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[20][21]

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total form of the substrate.

  • Detection and Analysis: Use a secondary antibody and a detection reagent to visualize the bands. Quantify the ratio of the phosphorylated protein to the total protein to assess the effect of the compound on the signaling pathway.

Part 3: Phenotypic Assays for Cellular Consequences

The final tier of evidence connects the inhibition of the target enzyme to a relevant cellular phenotype. This step is crucial for establishing the therapeutic potential of the compound. The choice of phenotypic assay depends on the known or hypothesized biological role of the target enzyme. For instance, if the enzyme is involved in cell cycle progression or survival, assays for cell proliferation and apoptosis are highly relevant.

Cell Proliferation Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[22][23]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (e.g., Annexin V Staining)

Annexin V staining allows for the detection of early-stage apoptosis by identifying the externalization of phosphatidylserine on the cell surface.[24]

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the GI50 value.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide, PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Synthesizing the Evidence: A Self-Validating Conclusion

  • Consistent Binding: Biophysical assays (DSF, CETSA, MST, SPR, ITC) all indicate a direct interaction between the compound and the target protein.

  • Correlated Potency: The binding affinity (Kd) measured by biophysical methods correlates well with the in vitro enzymatic inhibition (IC50) and the cellular functional inhibition (EC50).

  • Mechanistic Link to Phenotype: The inhibition of the target's activity and its downstream signaling pathway is causally linked to the observed cellular phenotype (e.g., decreased proliferation or increased apoptosis) at similar compound concentrations.

By systematically applying this battery of orthogonal assays, researchers can move beyond a simple description of a compound's effects to a deep, mechanistic understanding of its action. This rigorous, evidence-based approach is the bedrock of successful drug discovery and the foundation for translating a promising molecule like this compound into a potential therapeutic.

References

The Evolving Landscape of Quinazoline-Based Therapeutics: A Comparative Efficacy Analysis of 2-Chloroquinazolin-8-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure," forming the backbone of numerous clinically approved drugs and a multitude of investigational agents.[1] Its versatile structure allows for extensive modification, leading to a wide spectrum of biological activities, including potent anticancer effects.[1] This guide provides a comprehensive comparison of the efficacy of 2-Chloroquinazolin-8-ol and its analogs, with a focus on their cytotoxic properties and underlying mechanisms of action. Drawing upon a synthesis of current literature, we will delve into the structure-activity relationships (SAR) that govern their therapeutic potential, supported by available experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel anticancer therapeutics.

The Quinazoline Scaffold: A Cornerstone of Modern Anticancer Drug Discovery

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a key pharmacophore in a variety of therapeutic agents.[1] In oncology, quinazoline derivatives have gained prominence as inhibitors of crucial cellular signaling pathways that are often dysregulated in cancer.[2] Notably, they are well-represented among tyrosine kinase inhibitors (TKIs), which target enzymes pivotal for cell growth, proliferation, and survival.[1] Marketed drugs such as gefitinib and erlotinib, which are potent EGFR (Epidermal Growth Factor Receptor) inhibitors, underscore the therapeutic success of this chemical class.[1]

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the core structure.[3] Research has consistently demonstrated that modifications at the 2, 4, 6, and 8-positions can dramatically alter the efficacy and selectivity of these compounds.[3][4] This guide will specifically focus on the impact of substitutions at the 2 and 8-positions, with this compound as our central point of comparison.

Unraveling the Efficacy of this compound and Its Analogs: A Data-Driven Comparison

While direct head-to-head comparative studies of this compound with a comprehensive panel of its immediate analogs are not extensively documented in the current literature, a robust understanding of its potential efficacy can be extrapolated from structure-activity relationship (SAR) studies on closely related quinazoline and 8-hydroxyquinoline derivatives.

The Critical Role of the 2-Chloro and 8-Hydroxy Substituents

The presence of a chlorine atom at the 2-position of the quinazoline ring has been shown to be a significant contributor to cytotoxic activity.[5] SAR studies have revealed that the 2-chloro group can enhance the antiproliferative effects of quinazoline derivatives against various cancer cell lines.[5] For instance, a 2-chloro-substituted quinazoline analog demonstrated significantly higher potency against the A549 lung cancer cell line compared to its unsubstituted counterpart.[5]

The 8-hydroxy group, a common feature in many biologically active quinoline and quinazoline compounds, is also known to play a crucial role in their anticancer properties. This functional group can participate in hydrogen bonding interactions with biological targets and can also act as a chelating agent for metal ions, a mechanism implicated in the cytotoxicity of some 8-hydroxyquinoline derivatives.

Comparative Cytotoxicity: Insights from Related Compounds

To illustrate the impact of various substitutions on the anticancer efficacy of the quinazoline scaffold, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several quinazoline derivatives against a panel of human cancer cell lines. It is important to note that these compounds are not all direct analogs of this compound, but they provide valuable insights into the SAR of this class of molecules.

Compound/AnalogSubstitution PatternCancer Cell LineIC50 (µM)Reference
Quinazolinone Derivative 8a 4-OCH₃ at X, R=HHCT-1165.33 (72h)[6]
Quinazolinone Derivative 8a 4-OCH₃ at X, R=HHepG27.94 (72h)[6]
Quinazolinone Derivative 8f 2-CH₃-4-NO₂ at XHCT-116-[6]
2-Thioquinazolinone Derivative A -HCT-1164.47[6]
2-Thioquinazolinone Derivative A -HeLa7.55[6]
2-Thioquinazolinone Derivative A -MCF-74.04[6]
2-Chloroquinazoline Derivative 17 2-chloro substitutionA5490.027[5]
Quinazolinone-benzyl piperidine 7c dimethoxy substitutionsMCF-7-[1]
Quinazolinone-benzyl piperidine 7c dimethoxy substitutions5637-[1]
2-Substituted Quinazolin-4(3H)-one 17 -Jurkat< 5[7]
2-Substituted Quinazolin-4(3H)-one 17 -NB4< 5[7]

Note: A lower IC50 value indicates a higher cytotoxic potency. The data presented is a selection from various studies and is intended to be illustrative of the general trends in the SAR of quinazoline derivatives.

Mechanism of Action: Targeting the Pillars of Cancer Cell Survival

The anticancer activity of this compound and its analogs is believed to be mediated through multiple mechanisms, with the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) being a particularly noteworthy pathway.

PARP-1 Inhibition: A Key Therapeutic Strategy

PARP-1 is a critical enzyme involved in the repair of single-strand DNA breaks.[8] In cancer cells, particularly those with deficiencies in other DNA repair pathways such as homologous recombination (a common feature in BRCA-mutated cancers), the inhibition of PARP-1 leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[9]

Several quinazolinone derivatives have been identified as potent PARP-1 inhibitors.[8][10] While specific data for this compound is still emerging, the quinazolinone scaffold is recognized as a promising bioisostere for other known PARP-1 inhibitors.[10] The following diagram illustrates the central role of PARP-1 in DNA repair and how its inhibition can lead to cancer cell death.

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Accumulated_Damage Accumulation of DNA Damage Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest Quinazoline_Analog This compound Analog PARP1_Inhibition PARP-1 Inhibition Quinazoline_Analog->PARP1_Inhibition PARP1_Inhibition->PARP1_Activation Blocks Accumulated_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis MTT_Assay_Workflow Start Start: Cancer Cell Culture Cell_Seeding 1. Seed Cells in 96-Well Plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with Quinazoline Analogs Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization 7. Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

References

A Head-to-Head Comparison: 2-Chloroquinazolin-8-ol and Clinically Advanced PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a comprehensive head-to-head comparison of the emerging investigational molecule, 2-Chloroquinazolin-8-ol, with established, clinically approved PARP inhibitors. We will delve into their mechanisms of action, comparative biochemical potency, cellular activity, and the experimental methodologies crucial for their evaluation.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, with PARP-1 and PARP-2 playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When a SSB occurs, PARP enzymes are recruited to the site of damage, where they catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the break.

In cancer cells with mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. Inhibition of PARP in such HR-deficient cells leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, collapse into toxic DSBs. The inability to repair these DSBs through the defective HR pathway results in genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.[3][4]

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: All PARP inhibitors compete with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain of PARP enzymes.[3] This prevents the synthesis of PAR chains, thereby inhibiting the recruitment of downstream DNA repair factors.

  • PARP Trapping: Beyond catalytic inhibition, many PARP inhibitors have been shown to "trap" PARP enzymes on the DNA at the site of damage.[5][6] The inhibitor-bound PARP-DNA complex is a physical obstruction to DNA replication and transcription, leading to the formation of cytotoxic DSBs. The potency of PARP trapping has been shown to be a critical determinant of the antitumor activity of these inhibitors and does not always correlate with their catalytic inhibitory potency.[5][7][8]

Below is a diagram illustrating the dual mechanism of action of PARP inhibitors.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB_1 Single-Strand Break (SSB) PARP_Activation_1 PARP Activation & PARylation DNA_SSB_1->PARP_Activation_1 DNA_DSB_1 Double-Strand Break (DSB) DNA_SSB_1->DNA_DSB_1 Replication Fork Collapse BER_1 Base Excision Repair (BER) PARP_Activation_1->BER_1 DNA_Repair_1 DNA Repaired BER_1->DNA_Repair_1 HR_1 Homologous Recombination (HR) DNA_DSB_1->HR_1 HR_1->DNA_Repair_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor DNA_SSB_2->PARP_Inhibitor PARP_Trapping PARP Trapping on DNA PARP_Inhibitor->PARP_Trapping Catalytic_Inhibition Catalytic Inhibition PARP_Inhibitor->Catalytic_Inhibition DNA_DSB_2 Accumulation of DSBs PARP_Trapping->DNA_DSB_2 BER_Blocked BER Blocked Catalytic_Inhibition->BER_Blocked BER_Blocked->DNA_DSB_2 HR_Deficient Defective Homologous Recombination DNA_DSB_2->HR_Deficient Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient->Cell_Death

Caption: Dual mechanism of PARP inhibitors leading to synthetic lethality in HR-deficient cancer cells.

Comparative Analysis of PARP Inhibitors

This section provides a head-to-head comparison of this compound with several clinically advanced PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib.

Biochemical Potency: PARP1 and PARP2 Inhibition

The inhibitory potency of these compounds against the primary targets, PARP-1 and PARP-2, is a key performance metric. This is typically determined through in vitro enzymatic assays measuring the half-maximal inhibitory concentration (IC50).

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
8-Chloroquinazolin-4-ol 5650Not Reported[9]
Olaparib~1-5~1-5[7][10][11]
Rucaparib~1~1[10][12]
Niraparib~2-4~1-3[7][10]
Talazoparib~0.5-1.5~0.2-1[7][10][13]
Veliparib~2-5~0.5-3[7][10]
Note: 8-Chloroquinazolin-4-ol is the likely tautomeric form of this compound and the IC50 value is from a commercial supplier (MedChemExpress). This data should be interpreted with caution pending peer-reviewed validation.

The quinazolinone scaffold, to which this compound belongs, has been extensively explored for PARP inhibition. Several studies have reported the synthesis of quinazolinone derivatives with potent PARP-1 inhibitory activity, with some compounds achieving IC50 values in the low nanomolar range, comparable to or even exceeding that of Olaparib.[5][14][15][16] This suggests that while the specific compound may have modest activity, the scaffold holds significant promise for the development of highly potent PARP inhibitors.

PARP Trapping Potency

The ability to trap PARP on DNA is a critical differentiator among inhibitors. The relative trapping potency often correlates more strongly with cellular cytotoxicity than catalytic IC50 values.

CompoundRelative PARP Trapping PotencyReference
This compound Not Reported-
Talazoparib+++++[7][8][17]
Niraparib++++[5][6][7][8]
Olaparib+++[5][6][7][8]
Rucaparib+++[7][8]
Veliparib+[5][6][7][8]

The relative potency is a qualitative summary based on available literature.

In Vitro Cytotoxicity in BRCA-Mutant Cell Lines

The ultimate measure of a PARP inhibitor's preclinical efficacy is its ability to selectively kill cancer cells with HR deficiencies. This is typically assessed by determining the IC50 for cell viability in BRCA-mutant cancer cell lines.

CompoundCell LineBRCA StatusCytotoxicity IC50Reference
This compound Not Reported-Not Reported-
OlaparibMultiple Breast Cancer LinesVarious4.2 - 19.8 µM (MTT assay)[15]
RucaparibUWB1.289BRCA1-mutant375 nM[12]
TalazoparibJIMT1ER-/HER2+0.002 µM[18]
NiraparibMultiple TNBC & ER-/HER2+ linesVariousEffective Inhibition[18]

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of novel PARP inhibitors like this compound with established compounds, standardized experimental protocols are essential.

PARP Enzymatic Activity Assay (Fluorometric)

This assay quantifies the catalytic inhibition of PARP enzymes.

Principle: The assay measures the consumption of NAD+ during the PARP-catalyzed PARylation reaction. A developer reagent is added that converts NAD+ into a fluorescent product. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare PARP Assay Buffer.

    • Dilute recombinant human PARP-1 or PARP-2 enzyme to the desired concentration in PARP Assay Buffer.

    • Prepare a solution of activated DNA (provided in commercial kits or prepared by nicking plasmid DNA).

    • Prepare a solution of β-NAD+.

    • Prepare serial dilutions of the test compounds (e.g., this compound, Olaparib) and a vehicle control (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add PARP Assay Buffer to each well.

    • Add the test compound dilutions or vehicle control.

    • Add the diluted PARP enzyme.

    • Add the activated DNA solution to initiate the reaction.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Add the β-NAD+ solution.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add the developer reagent.

    • Incubate in the dark for 15-30 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 540 nm, emission at 590 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Start Start Reagent_Prep Prepare Reagents (Buffer, Enzyme, DNA, NAD+, Compounds) Start->Reagent_Prep Plate_Setup Add Buffer, Compound/Vehicle, and Enzyme to Plate Reagent_Prep->Plate_Setup Reaction_Initiation Add Activated DNA Plate_Setup->Reaction_Initiation Incubation_1 Incubate at RT Reaction_Initiation->Incubation_1 NAD_Addition Add β-NAD+ Incubation_1->NAD_Addition Incubation_2 Incubate at RT NAD_Addition->Incubation_2 Development Add Developer Reagent Incubation_2->Development Incubation_3 Incubate in Dark Development->Incubation_3 Measurement Measure Fluorescence Incubation_3->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for a PARP enzymatic activity assay.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to this probe, the resulting complex has a higher molecular weight and tumbles more slowly in solution, leading to a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, causing a decrease in the FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare PARP Trapping Assay Buffer.

    • Dilute recombinant human PARP-1 or PARP-2 enzyme.

    • Prepare a solution of the fluorescently labeled DNA probe.

    • Prepare a solution of NAD+.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure (384-well plate format):

    • Add the test compound dilutions or vehicle control to the wells.

    • Add the diluted PARP enzyme.

    • Add the fluorescent DNA probe.

    • Incubate to allow for PARP-DNA binding.

    • Measure the initial FP signal (FP_initial).

    • Add NAD+ to all wells to initiate the dissociation reaction.

    • Incubate for a defined period.

    • Measure the final FP signal (FP_final).

  • Data Acquisition and Analysis:

    • The difference between FP_initial and FP_final represents the degree of PARP trapping.

    • Calculate the percentage of trapping for each compound concentration.

    • Determine the EC50 for PARP trapping.

Cellular Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture BRCA-mutant and wild-type cancer cell lines in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

In Vivo Efficacy Evaluation in Xenograft Models

Promising compounds from in vitro studies should be further evaluated for their antitumor activity in vivo.[14]

Model: Subcutaneous xenograft models in immunocompromised mice are commonly used. Human cancer cell lines with known BRCA mutations are injected subcutaneously, and tumors are allowed to grow to a palpable size.

Treatment: Once tumors reach a certain volume, the mice are randomized into treatment groups: vehicle control, test compound (e.g., this compound), and a positive control (e.g., Olaparib). The compounds are typically administered orally on a daily schedule.

Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice a week) with calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic (PD) Markers: Tumor biopsies can be collected to assess target engagement, such as the inhibition of PAR levels.

Conclusion

The development of novel PARP inhibitors continues to be a vibrant area of cancer research. While this compound, or more specifically its likely tautomer 8-Chloroquinazolin-4-ol, shows modest PARP-1 inhibitory activity based on preliminary data, the broader quinazolinone scaffold has demonstrated significant potential for yielding highly potent inhibitors.[9] A rigorous head-to-head comparison with clinically established PARP inhibitors, employing the standardized experimental protocols outlined in this guide, is essential to fully characterize its potential. Key parameters for comparison include not only catalytic inhibition but also the increasingly recognized critical mechanism of PARP trapping. Furthermore, evaluation in relevant cellular and in vivo models of HR-deficient cancers will be the ultimate determinant of its therapeutic promise.

References

A Senior Application Scientist's Guide to Statistical Analysis of 2-Chloroquinazolin-8-ol Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 2-Chloroquinazolin-8-ol, a specific derivative, represents a promising chemical entity for further investigation. As with any compound in the drug discovery pipeline, the journey from synthesis to potential therapeutic application is paved with rigorous experimental data. However, the generation of data is only half the battle; its value is only fully realized through robust, logical, and appropriate statistical analysis.

Section 1: The Experimental Foundation and Data Generation

Before any statistical analysis can be contemplated, one must first consider the nature of the experiments being conducted. For a compound like this compound, research typically falls into several key areas. The choice of experiment dictates the type of data generated, which in turn determines the appropriate statistical approach.

Common Experimental Paradigms:
  • In Vitro Cytotoxicity Assays (e.g., MTT, MTS): These are fundamental for assessing a compound's potential as an anticancer agent.[3] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4] The primary data output is often absorbance, which is then converted into percentage cell viability relative to a control. From this, a key metric, the half-maximal inhibitory concentration (IC50), is derived.

  • Kinase Inhibition Assays: Given that many successful quinazoline-based drugs are kinase inhibitors (e.g., Gefitinib, Erlotinib), evaluating this compound against a panel of kinases is a logical step.[2][5] These assays measure the ability of the compound to block the activity of a specific kinase, often quantified as percent inhibition or by measuring the amount of a byproduct like ADP.[6]

  • Antimicrobial Assays: The quinazoline skeleton is also known for its antimicrobial properties.[7] Experiments like minimum inhibitory concentration (MIC) assays would be used to determine the lowest concentration of this compound that prevents visible growth of a microorganism.

The data from these experiments—IC50 values, percent inhibition, MIC values—are not single points but are derived from dose-response curves and require careful statistical handling to compare the compound's efficacy against controls or alternative compounds.

Section 2: A Statistical Framework for Comparative Analysis

The core objective of statistical analysis in this context is comparison: Is this compound more potent than a standard drug? Does its effect differ significantly across various cell lines? Answering these questions requires a structured approach to hypothesis testing.

Comparing Two Groups: The Student's t-Test

A common scenario involves comparing the mean effect of this compound against a single alternative, such as a known drug or a vehicle control.

  • Causality: The Student's t-test is chosen when you have two independent groups and your data are continuous (e.g., comparing the average IC50 of this compound to the average IC50 of a reference compound from multiple replicate experiments).

  • Hypothesis:

    • Null Hypothesis (H₀): There is no significant difference between the mean IC50 values of the two compounds.

    • Alternative Hypothesis (H₁): There is a significant difference.

  • Trustworthiness: The validity of the t-test rests on several assumptions, including that the data in each group are approximately normally distributed and that the variances of the two groups are similar. It is crucial to perform preliminary tests (e.g., Shapiro-Wilk for normality, Levene's test for equal variances) to validate these assumptions.[8]

Comparing Multiple Groups: Analysis of Variance (ANOVA)

When an experiment involves more than two groups (e.g., comparing this compound against multiple alternative compounds or across several cell lines), using multiple t-tests is inappropriate.

  • Causality: Each t-test carries a risk of a Type I error (a false positive). Performing multiple t-tests inflates this risk. ANOVA is the appropriate method as it analyzes the variance across all groups simultaneously, controlling the overall error rate.[9]

  • Hypothesis:

    • H₀: The mean effects of all groups are equal.

    • H₁: The mean effect of at least one group is different.

  • Trustworthiness: If the ANOVA yields a statistically significant result (e.g., p < 0.05), it indicates that there is a difference somewhere among the groups, but not which groups differ. A post-hoc test (e.g., Tukey's HSD, Dunnett's test) is then required to perform pairwise comparisons and identify the specific differences.

Analyzing Dose-Response Relationships

Simply comparing IC50 values can sometimes be an oversimplification. A more comprehensive analysis involves comparing the entire dose-response curves.[10]

  • Causality: Two compounds might have similar IC50 values but different potencies (slope of the curve) or maximal effects. A full curve comparison provides a more nuanced understanding.

  • Methodology: This is typically achieved using non-linear regression to fit the data to a sigmoidal model (e.g., four-parameter logistic equation).[11] Statistical software can then perform an extra sum-of-squares F-test to determine if a single curve can adequately describe all data sets or if separate curves (with different parameters like IC50 or slope) provide a significantly better fit.[12]

Section 3: A Practical Case Study: Cytotoxicity Comparison

Objective: To determine if this compound exhibits a statistically significant difference in cytotoxicity compared to a standard-of-care chemotherapy agent, "Drug X," in a human cancer cell line.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating essential controls for robust data interpretation.[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of both this compound and Drug X in culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO used to dissolve the compounds).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the appropriate wells. Include triplicate wells for each concentration.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[13] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

Data Presentation and Analysis

The raw absorbance data is first converted to percent viability: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

From this, IC50 values are calculated for each independent experiment by fitting the dose-response data to a non-linear regression model.

Table 1: Hypothetical IC50 Values (µM) from Replicate Experiments

ReplicateThis compoundDrug X
15.28.1
24.87.5
35.58.3
Mean 5.17 7.97
Std. Dev. 0.35 0.42

To compare the two means, a two-sample t-test would be applied. A resulting p-value of less than 0.05 would indicate a statistically significant difference in potency between this compound and Drug X under these experimental conditions.

Visualizing the Workflow

G cluster_exp Experimental Phase cluster_data Data Processing & Analysis cluster_conclusion Conclusion prep Cell Seeding & Compound Prep treat Cell Treatment (Compound vs. Drug X) prep->treat assay MTT Assay & Absorbance Reading treat->assay process Calculate % Viability & IC50 via Non-Linear Regression assay->process stats Statistical Test (e.g., Student's t-test) process->stats interpret Interpret p-value (Significance Assessment) stats->interpret

Visualizing the Statistical Decision Process

Choosing the correct statistical test is paramount for the integrity of the research findings.

G node_result node_result start How many groups are being compared? two_groups Exactly Two start->two_groups more_than_two More Than Two start->more_than_two two_groups->node_result Use Student's t-Test anova_check Is ANOVA significant? (p < 0.05) more_than_two->anova_check node_result_anova Perform Post-Hoc Test (e.g., Tukey's HSD) anova_check->node_result_anova Yes node_result_no_diff Conclude No Significant Difference Among Groups anova_check->node_result_no_diff No

Caption: Decision tree for selecting an appropriate statistical comparison test.

Conclusion

References

A Researcher's Guide to the Independent Verification of the Biological Target of 2-Chloroquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, the identification of a small molecule's precise biological target is a critical juncture that dictates the trajectory of future research and development. Ascribing a phenotype to a compound is merely the prologue; the true narrative unfolds in the rigorous, multi-faceted process of target deconvolution and validation. This guide is crafted for researchers, scientists, and drug development professionals who find themselves with a promising, yet enigmatic, compound such as 2-Chloroquinazolin-8-ol. While derivatives of the quinazoline scaffold have been associated with various biological activities, including antitumor effects and kinase inhibition, the specific molecular target of this compound remains to be elucidated.[1][2]

This document serves as a comprehensive manual for the independent verification of its biological target. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven exploration of experimental strategies. Our focus will be on building a self-validating system of inquiry, where each experimental step corroborates and refines the insights gained from the last. We will delve into the "why" behind experimental choices, grounding our protocols in established scientific principles and authoritative standards.

The Challenge: From Phenotype to Target

The initial observation that this compound elicits a specific cellular response is the starting point of our investigation. The core challenge lies in bridging this phenotypic observation with a direct, verifiable interaction between the small molecule and its protein target(s). This process is seldom linear and often requires a combination of orthogonal approaches to build a compelling case. The journey from a bioactive small molecule to a validated drug target is a challenging but essential process in drug discovery.[3][4]

Our investigative workflow will be structured around two key phases:

  • Unbiased Target Discovery (Hypothesis Generation): Employing techniques that cast a wide net to identify potential protein interactors without prior assumptions.

  • Target Validation (Hypothesis Testing): Utilizing focused, direct biochemical and cellular assays to confirm the interaction and its functional relevance.

Phase 1: Unbiased Target Discovery

The goal of this phase is to generate a list of high-confidence candidate proteins that physically interact with this compound. We will explore two powerful and widely adopted chemoproteomic approaches.

Affinity Purification-Mass Spectrometry (AP-MS)

Expertise & Experience: AP-MS is a cornerstone of target identification, predicated on the principle of using the small molecule as "bait" to "fish" for its interacting proteins from a complex cellular lysate.[5][6][7] The success of this technique hinges on the careful design of the affinity probe and the stringency of the purification process to minimize non-specific binders. A key advantage of AP-MS is its ability to identify protein complexes that associate with the target protein, providing a richer biological context.[7][8]

Trustworthiness: To ensure the reliability of the identified hits, it is crucial to include a negative control. This typically involves using beads without the immobilized compound or, ideally, a structurally similar but biologically inactive analog of this compound.

Workflow for AP-MS:

AP_MS_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize This compound with a linker B Immobilize on Sepharose beads A->B D Incubate lysate with immobilized compound B->D C Prepare cell lysate C->D E Wash to remove non-specific binders D->E F Elute bound proteins E->F G SDS-PAGE and In-gel digestion F->G H LC-MS/MS analysis G->H I Database search and protein identification H->I J Quantitative comparison vs. control I->J

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Experimental Protocol: AP-MS

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylate) for immobilization.

  • Immobilization: Covalently attach the linker-modified compound to activated Sepharose beads.

  • Cell Lysis: Culture cells of interest and prepare a native cell lysate.

  • Affinity Purification: Incubate the cell lysate with the compound-conjugated beads and control beads.

  • Washing: Perform a series of stringent washes with buffers of increasing salt concentration to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by competing with an excess of free this compound.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads with those from the control beads. Genuine interactors should be significantly enriched in the experimental sample.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful biophysical method that assesses drug-target engagement in a cellular context.[10][11] The underlying principle is that the binding of a ligand, such as this compound, stabilizes its target protein, leading to an increase in the protein's melting temperature.[12][13] This method is particularly valuable as it can be performed in intact cells, providing evidence of target engagement in a more physiologically relevant environment.[11]

Trustworthiness: The inclusion of a vehicle control (e.g., DMSO) is essential to establish the baseline thermal stability of the proteome. A dose-response experiment (isothermal dose-response fingerprint, ITDRF) can further validate the interaction by showing that the degree of stabilization is dependent on the concentration of the compound.[12]

Workflow for CETSA:

CETSA_Workflow cluster_prep Cell Treatment cluster_exp Thermal Challenge & Lysis cluster_analysis Analysis A Treat intact cells with This compound or vehicle control B Heat cell suspensions to a range of temperatures A->B C Lyse cells and separate soluble fraction from precipitated protein B->C D Quantify soluble protein levels C->D E Western Blot or Mass Spectrometry D->E F Generate melt curves and identify stabilized proteins E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Mass Spectrometry

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins.

  • Proteomic Analysis: Analyze the soluble proteome from each temperature point using LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve. Compare the melting curves from the compound-treated and vehicle-treated samples to identify proteins with a significant thermal shift.

Comparison of Target Discovery Methods

FeatureAffinity Purification-Mass Spectrometry (AP-MS)Cellular Thermal Shift Assay (CETSA)
Principle Physical isolation of binding partnersLigand-induced thermal stabilization
Cellular Context Typically performed on cell lysatesCan be performed on intact cells, tissues, or lysates[11]
Compound Requirement Requires chemical modification for immobilizationNo modification needed
Primary Output List of enriched proteins (potential binders)Proteome-wide thermal stability profiles
Strengths Can identify entire protein complexes; high sensitivityConfirms target engagement in a physiological setting; avoids artifacts from chemical modification
Limitations Immobilization may alter compound binding; risk of non-specific bindersMay not detect interactions that do not induce a thermal shift; less sensitive for low-abundance proteins

Phase 2: Target Validation

The list of candidate proteins from the discovery phase must be rigorously validated to confirm a direct and functionally relevant interaction.

In Vitro Binding Assays

Expertise & Experience: Once a primary candidate target is identified (e.g., a specific kinase or enzyme), direct binding assays are essential to quantify the interaction. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide kinetic (kon, koff) and thermodynamic (KD, ΔH, ΔS) parameters of the binding event.

Trustworthiness: These assays use purified components, which eliminates the complexity of the cellular environment and provides unambiguous evidence of a direct interaction.

Kinome Profiling

Expertise & Experience: Given that many quinazoline derivatives are known to target kinases, a broad kinome profiling screen is a logical validation step if the initial hits point towards this protein family.[1] This involves screening this compound against a large panel of purified kinases to determine its selectivity profile. Several commercial services offer comprehensive kinase profiling.[14][15][16][17][18]

Trustworthiness: A selectivity profile helps to distinguish between on-target and potential off-target effects. A compound that potently inhibits a small number of kinases is generally more desirable as a chemical probe than a non-selective inhibitor.

Data Presentation: Hypothetical Kinome Profiling Data

Kinase Target% Inhibition at 1 µM this compound
Target Kinase A 95%
Kinase B45%
Kinase C12%
Kinase D8%
(...and 400+ other kinases)<10%

This hypothetical data would strongly suggest that "Target Kinase A" is a primary target of this compound.

Genetic Approaches

Expertise & Experience: The gold standard for validating a target's role in a compound's phenotypic effect is to use genetic manipulation. Techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the candidate target protein can be employed.

Trustworthiness: If knocking out the target protein phenocopies the effect of this compound, or if cells lacking the target protein become resistant to the compound, this provides powerful evidence for a functional link between the compound, the target, and the observed phenotype.

Logical Framework for Genetic Validation:

Genetic_Validation A Wild-Type Cells Treat with this compound Observe Phenotype P B Target Knockout Cells Treat with this compound Observe Loss of Phenotype P A->B Compare C Conclusion Target is necessary for compound's effect B->C

Caption: Logic for validating a target using gene knockout.

Conclusion

The independent verification of a biological target for a novel compound like this compound is an iterative process of hypothesis generation and rigorous testing. There is no single experiment that can provide a definitive answer. Instead, a compelling case is built by integrating evidence from orthogonal approaches. By combining unbiased, proteome-wide discovery methods like AP-MS and CETSA with focused validation techniques such as in vitro binding assays, kinome profiling, and genetic manipulation, researchers can confidently identify and validate the molecular target, paving the way for a deeper understanding of its mechanism of action and therapeutic potential.

References

A Comparative Benchmarking Guide: Evaluating the Performance of 2-Chloroquinazolin-8-ol Against the Reference Kinase Inhibitor, Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel compound, 2-Chloroquinazolin-8-ol, against the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. By presenting a series of robust, side-by-side experimental protocols, this document outlines a rigorous methodology for characterizing the potential of this compound as a kinase inhibitor.

Introduction: The Quinazoline Scaffold and its Significance in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows for competitive binding within the kinase domain of enzymes like EGFR, thereby blocking downstream signaling pathways that drive oncogenesis.[3][4] Gefitinib, a potent and selective inhibitor of EGFR, exemplifies the therapeutic success of this chemical class, particularly in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[5][6][7][8][9]

This compound, as a derivative of the quinazoline family, presents an intriguing candidate for investigation.[4][10] Its structural features suggest a potential interaction with the ATP-binding pocket of various kinases. This guide, therefore, aims to provide the scientific community with a standardized set of protocols to systematically evaluate its biological activity in comparison to Gefitinib.

Rationale for Experimental Design

The selection of the following assays is predicated on a logical, stepwise approach to inhibitor characterization:

  • Direct Target Engagement: An in vitro kinase assay will determine if this compound directly inhibits EGFR enzymatic activity and allows for a quantitative comparison of potency (IC50) with Gefitinib.

  • Cellular Efficacy: A cell-based proliferation assay will assess the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR signaling. The inclusion of both EGFR-mutant and wild-type cell lines will provide insights into its selectivity.

  • Mechanism of Action in a Cellular Context: Western blot analysis will confirm whether the observed anti-proliferative effects are mediated through the intended mechanism – the inhibition of EGFR phosphorylation and its downstream signaling pathways.

This multi-faceted approach ensures a thorough and reliable assessment of this compound's performance profile.

Experimental Workflows

Overall Experimental Strategy

cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanistic Validation biochem_assay In Vitro EGFR Kinase Inhibition Assay biochem_data Determine IC50 values for This compound and Gefitinib biochem_assay->biochem_data Direct target inhibition cell_assay Cell Proliferation Assay (MTT) biochem_data->cell_assay Proceed if active cell_lines EGFR-mutant (e.g., PC-9) Wild-type EGFR (e.g., A549) cell_assay->cell_lines cell_data Evaluate anti-proliferative effects and selectivity cell_lines->cell_data western_blot Western Blot Analysis cell_data->western_blot Investigate mechanism protein_targets p-EGFR, Total EGFR, p-Akt, Akt, p-ERK, ERK western_blot->protein_targets western_data Confirm inhibition of EGFR signaling pathway protein_targets->western_data

Caption: A stepwise workflow for benchmarking this compound.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human EGFR.

Materials
  • Recombinant Human EGFR (e.g., from Promega, Cat# V3831)

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)

  • This compound and Gefitinib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101) or similar

  • 96-well white plates

Procedure
  • Compound Preparation: Prepare a series of dilutions of this compound and Gefitinib in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of each compound dilution to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

    • Add 10 µL of a solution containing the EGFR enzyme and substrate in kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for EGFR.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data Presentation
CompoundIC50 (nM)
This compoundExperimental Value
GefitinibExperimental Value

Protocol 2: Cell Proliferation (MTT) Assay

This assay evaluates the effect of the compounds on the viability of cancer cell lines.

Materials
  • Cell Lines:

    • EGFR-mutant: PC-9 (EGFR exon 19 deletion)

    • Wild-type EGFR: A549

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Gefitinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

Procedure
  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Gefitinib in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Expected Data Presentation
CompoundCell LineGI50 (µM)
This compound PC-9Experimental Value
A549Experimental Value
Gefitinib PC-9Experimental Value
A549Experimental Value

Protocol 3: Western Blot Analysis of EGFR Signaling Pathway

This protocol is designed to confirm the mechanism of action by assessing the phosphorylation status of EGFR and key downstream signaling proteins.

EGFR Signaling Pathway

cluster_0 Cell Membrane cluster_1 Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation PI3K PI3K pEGFR->PI3K Ras Ras pEGFR->Ras Inhibitor This compound or Gefitinib Inhibitor->pEGFR Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Materials
  • PC-9 cells

  • Serum-free medium

  • EGF (Epidermal Growth Factor)

  • This compound and Gefitinib

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary Antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Procedure
  • Cell Treatment:

    • Seed PC-9 cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with this compound or Gefitinib at their respective GI50 concentrations for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the inhibition of EGFR phosphorylation and downstream signaling between the two compounds.

Expected Data Presentation

A table summarizing the relative band intensities (normalized to loading control) for each phosphorylated protein in the presence of each compound compared to the EGF-stimulated control.

Treatmentp-EGFR/Total EGFRp-Akt/Total Aktp-ERK/Total ERK
Vehicle + EGF1.001.001.00
This compound + EGF Experimental ValueExperimental ValueExperimental Value
Gefitinib + EGF Experimental ValueExperimental ValueExperimental Value

Conclusion

This guide provides a robust and comprehensive framework for the preclinical evaluation of this compound's potential as a kinase inhibitor, using Gefitinib as a clinically relevant benchmark. The successful execution of these protocols will yield valuable data on its direct target engagement, cellular efficacy, and mechanism of action, thereby informing future drug development efforts. It is imperative that all experiments are conducted with appropriate controls and replicates to ensure the scientific rigor and validity of the findings.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloroquinazolin-8-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloroquinazolin-8-ol, a toxic heterocyclic compound. Our focus extends beyond mere procedural instruction to instill a deep understanding of the chemical principles and regulatory imperatives that underpin these essential safety protocols.

Immediate Hazard Assessment: Understanding the Risks

This compound (CAS No. 953039-10-6) is classified as a hazardous substance. A thorough understanding of its toxicological profile is the bedrock of safe handling and disposal.

Key Hazard Information:

Hazard StatementGHS CodeDescription
Toxic if swallowedH301Ingestion of small quantities may cause serious health issues or be fatal.
Toxic in contact with skinH311Skin absorption can lead to systemic toxicity.
Toxic if inhaledH331Inhalation of dust or aerosols can cause severe respiratory and systemic effects.
Signal Word: Danger
Pictogram: GHS06 (Skull and Crossbones)

Source: Sigma-Aldrich Safety Information

The quinazoline scaffold is a privileged structure in medicinal chemistry, often utilized in the development of targeted cancer therapies.[1] However, the presence of the chloro-substituent and the overall molecular structure contribute to its toxicity, necessitating stringent safety measures.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the acute toxicity of this compound, a robust PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.

Mandatory PPE Ensemble:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, disposable (e.g., Nitrile)Prevents dermal absorption, a primary route of exposure.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Lab Coat Full-sleeved, properly fastenedShields skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respirator (if not in a fume hood)Essential for preventing inhalation of this toxic compound.

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Waste Management & Disposal: A Step-by-Step Protocol

The recommended and most secure method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site chemical treatment is not advised without extensive expertise and validation due to the potential for hazardous reaction byproducts.

Step 1: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within waste streams.

  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container exclusively for this compound waste.

  • Labeling: The label must include:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 953039-10-6

    • The GHS pictogram for toxicity (Skull and Crossbones)

    • Accumulation start date

  • Waste Forms: This includes:

    • Pure, unreacted this compound

    • Contaminated labware (e.g., pipette tips, vials, gloves)

    • Solutions containing the compound

    • Rinsate from cleaning contaminated glassware (see Step 2)

Step 2: Decontamination of Empty Containers and Glassware

For residual amounts in "empty" containers, a triple-rinse procedure is mandatory.

  • Select an Appropriate Solvent: Use a suitable organic solvent such as ethanol or acetone.

  • Triple Rinse: Rinse the container thoroughly with the solvent three times.

  • Collect Rinsate: All rinsate is to be collected and added to the designated hazardous waste container for this compound.[2]

  • Final Disposal of Container: After the triple rinse, the container can typically be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

Step 4: Arranging for Professional Disposal

Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide a detailed and accurate description of the waste.

Disposal Workflow Diagram:

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_decon Decontamination cluster_disposal Final Disposal assess_hazards Assess Hazards (Review SDS) don_ppe Don Personal Protective Equipment assess_hazards->don_ppe handle_in_hood Handle Compound in Chemical Fume Hood don_ppe->handle_in_hood generate_waste Generate this compound Waste (Solid, Liquid, Contaminated Materials) handle_in_hood->generate_waste segregate_waste Segregate into a Labeled, Dedicated Hazardous Waste Container generate_waste->segregate_waste store_waste Store Waste in a Secure Satellite Accumulation Area segregate_waste->store_waste triple_rinse Triple Rinse Empty Containers with Appropriate Solvent collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->segregate_waste contact_ehs Contact EHS/Licensed Contractor for Pickup store_waste->contact_ehs incineration High-Temperature Incineration at a Permitted Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

Spill Management: Preparedness and Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your supervisor.

  • Restrict Access: Prevent entry into the spill zone.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup procedures.

  • PPE: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.

  • Cleanup:

    • For Solids: Carefully sweep or vacuum up the spilled material, avoiding dust generation. Use a HEPA-filtered vacuum.

    • For Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect Waste: Place all contaminated materials into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS department.

The Chemistry of Disposal: Considerations for Advanced Users

While professional disposal is the standard, understanding the chemical reactivity of this compound can provide insight into its hazardous nature and potential (though not recommended for routine labs) degradation pathways. The chlorine atom at the 2-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution.[3][4] In theory, this reactivity could be exploited to displace the chloride with a less hazardous nucleophile, thereby reducing the compound's toxicity.

However, such reactions can be complex, may require harsh conditions, and could produce equally or more hazardous byproducts. Without thorough analytical validation, these methods are not recommended for on-site waste treatment.

The ultimate disposal of chlorinated heterocyclic compounds is typically achieved through high-temperature incineration at a permitted hazardous waste facility.[5] This process must be carefully controlled to prevent the formation of highly toxic chlorinated byproducts such as dioxins and furans.[6][7]

By adhering to these rigorous disposal procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of environmental responsibility in the scientific community.

References

A Guide to Personal Protective Equipment for Handling 2-Chloroquinazolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Chloroquinazolin-8-ol (CAS No. 953039-10-6). As a compound with significant acute toxicity, adherence to these procedures is critical to ensure personnel safety and environmental protection in research and development settings. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Assessment: Understanding the Risks

This compound is classified as a highly toxic substance. A thorough understanding of its specific hazards is the foundation of a robust safety plan. The Globally Harmonized System (GHS) classification for this compound dictates the necessary level of protection.

The primary risks associated with this compound are acute toxicity through multiple routes of exposure.[1][2] The signal word for this chemical is "Danger," indicating a high-hazard substance.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CodeHazard StatementImplication for Handling
Acute Toxicity, OralH301Toxic if swallowedAccidental ingestion can be lethal. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.
Acute Toxicity, DermalH311Toxic in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity. Dermal protection is non-negotiable.
Acute Toxicity, InhalationH331Toxic if inhaledAs a solid, the primary inhalation risk is from dust or aerosols. All handling must be done in a controlled, ventilated environment.

Source: Sigma-Aldrich Safety Data Sheet.[1]

The causality is clear: the compound's ability to cause systemic harm upon ingestion, skin contact, or inhalation necessitates a multi-layered PPE approach that creates a complete barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.[3] The selection of PPE must directly address the hazards identified above.

  • Eye and Face Protection :

    • Requirement : Chemical splash goggles and a full-face shield.

    • Rationale : Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes. A face shield must be worn over the goggles during procedures with a high risk of splashing (e.g., transferring solutions, preparing formulations) to protect the entire face.

  • Hand Protection :

    • Requirement : Double-gloving with chemical-resistant nitrile gloves.

    • Rationale : The H311 "Toxic in contact with skin" classification requires robust hand protection.[1][2] Double-gloving provides an extra layer of security against tears and contamination. Nitrile offers good resistance to a broad range of chemicals.[4] Gloves should have long cuffs that can be tucked under the sleeves of the lab coat.[4] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection :

    • Requirement : A chemical-resistant, impermeable laboratory coat with long sleeves and tight-fitting cuffs.

    • Rationale : To prevent skin contact from spills or contaminated surfaces, a dedicated lab coat that closes completely in the front is essential.[5] This coat should not be worn outside of the designated laboratory area.

  • Respiratory Protection :

    • Requirement : A NIOSH-approved respirator is necessary when handling the solid powder outside of a certified chemical fume hood. For weighing and solution preparation inside a fume hood, a well-maintained and tested hood provides primary respiratory protection.

    • Rationale : The H331 "Toxic if inhaled" warning means that airborne particles present a significant danger.[1] All manipulations of the solid compound must occur within a chemical fume hood to control dust.

Operational Plan: From Preparation to Disposal

The following workflow provides a step-by-step guide for safely handling this compound. This process is designed as a self-validating system to minimize risk at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Review SDS & Assess Risks B 2. Verify Fume Hood Certification A->B C 3. Assemble & Inspect All Required PPE B->C D 4. Prepare Decontamination & Spill Kits C->D E 5. Don PPE (Gloves, Gown, Goggles) D->E Proceed to Handling F 6. Weigh Solid Compound E->F G 7. Prepare Solution F->G H 8. Securely Cap Container G->H I 9. Decontaminate Surfaces H->I Proceed to Cleanup J 10. Doff PPE in Correct Order I->J K 11. Segregate & Label All Hazardous Waste J->K L 12. Store Waste Securely for Professional Disposal K->L

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol
  • Preparation (Steps 1-4) :

    • Before any work begins, review the Safety Data Sheet (SDS).

    • Ensure the chemical fume hood has been certified within the last year.

    • Lay out all necessary PPE and inspect each item for damage.

    • Confirm that a chemical spill kit and waste containers are readily accessible.

  • Handling in Fume Hood (Steps 5-8) :

    • Don your lab coat, inner gloves, outer gloves, and chemical splash goggles.

    • Perform all manipulations of the solid, such as weighing, within the fume hood to contain any dust.[3][6]

    • When preparing solutions, add solvent to the solid slowly to prevent splashing.

    • Always keep containers sealed when not in immediate use.

  • Post-Handling & Disposal (Steps 9-12) :

    • After handling is complete, decontaminate the work surface in the fume hood.

    • Doff PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the lab coat, goggles, and inner gloves.

    • Wash hands thoroughly with soap and water.[7][8]

Disposal Plan: Managing Hazardous Waste

Improper disposal can lead to environmental contamination and pose a risk to others. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[9]

  • Solid Waste : All contaminated solid waste, including used gloves, weigh boats, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9][10]

  • Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]

  • Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones).[9]

  • Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Store waste containers in a designated, secure area while awaiting pickup.

By adhering to these rigorous protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and controlled laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.